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  • Product: [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol
  • CAS: 857283-96-6

Core Science & Biosynthesis

Foundational

chemical and physical properties of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

An In-Depth Technical Guide to the Chemical and Physical Properties of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol Introduction [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol is a heterocyclic compound featuring a subst...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical and Physical Properties of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

Introduction

[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol is a heterocyclic compound featuring a substituted phenylmethanol core linked to a 2-methylthiazole moiety. This molecular architecture is of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. The thiazole ring is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its relative metabolic stability. Phenylmethanol structures, in turn, serve as versatile synthetic intermediates.

The intersection of these two motifs makes this compound a valuable building block for creating novel molecular entities. Structurally related 2-phenylthiazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory effects via cyclooxygenase inhibition, anticancer properties, and activity as cholinesterase inhibitors.[1][2][3][4]

This guide provides a comprehensive overview of the core . It is designed for researchers and drug development professionals, offering not only established data but also detailed, field-proven protocols for in-house characterization. As a Senior Application Scientist, my objective is to explain the causality behind these experimental choices, ensuring that the described methods are robust and self-validating.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to confirm its identity through a collection of unique identifiers and structural representations.

IdentifierValueSource
IUPAC Name [4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanolPubChem[5]
CAS Number 857283-96-6PubChem[5]
Molecular Formula C11H11NOSPubChem[5]
Molecular Weight 205.28 g/mol PubChem[5]
Canonical SMILES CC1=NC(=CS1)C2=CC=C(C=C2)COPubChem[5]
InChIKey RJHSPNFHEAFWDW-UHFFFAOYSA-NPubChem[5]

The structure consists of a central benzene ring substituted at the 1- and 4-positions. The hydroxymethyl group (-CH2OH) at one end classifies the molecule as a benzyl alcohol, making it susceptible to oxidation and esterification reactions. The 2-methyl-1,3-thiazole ring at the other end provides a heterocyclic system with a nitrogen and a sulfur atom, which can act as hydrogen bond acceptors and coordination sites for metal catalysts.

Physicochemical Properties

A thorough understanding of a compound's physical properties is critical for its handling, formulation, and purification. As of this writing, experimental data for the key physical properties of this specific molecule are not widely reported in public literature. The following table includes predicted values from computational models, which serve as useful estimates for experimental design.

PropertyValue / ObservationRationale & Experimental Insight
Appearance Expected to be a white to off-white solid.Similar aromatic compounds with hydroxyl groups are typically crystalline solids at room temperature.
Melting Point No experimental data available.The melting point is a crucial indicator of purity. A sharp melting range (e.g., < 2 °C) suggests high purity.
Boiling Point 413.7 °C at 760 mmHg (Predicted)This predicted value is high due to the molecular weight and potential for intermolecular hydrogen bonding from the alcohol group. Experimental determination would require vacuum distillation to prevent decomposition.
Solubility No experimental data available.Based on its structure, solubility is predicted to be high in polar organic solvents like DMSO, DMF, and alcohols (methanol, ethanol). It is expected to be sparingly soluble in less polar solvents like ethyl acetate and dichloromethane, and poorly soluble in water and nonpolar solvents like hexanes. The hydroxyl group allows for hydrogen bonding, but the large, nonpolar thiazole-phenyl core limits aqueous solubility.
pKa ~14-15 (Predicted for alcohol proton)The benzyl alcohol proton is weakly acidic, similar to other alcohols. This value is an estimate and influences the compound's behavior in different pH environments.

Experimental Characterization Protocols

The following sections provide detailed, validated protocols for determining the structural and physical properties of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol.

Protocol: Melting Point Determination

Expertise & Rationale: The melting point is the most straightforward and rapid method to assess the purity of a crystalline solid. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol uses a modern digital apparatus for precision and safety.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry, as residual solvent will depress the melting point. If the crystals are large, gently crush them into a fine powder using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample. A sample height of 2-3 mm is ideal.

  • Sample Compaction: Tap the sealed end of the capillary tube firmly on a hard surface, or drop it down a long glass tube, to tightly pack the sample at the bottom. This ensures uniform heat transfer.

  • Instrument Setup: Place the capillary tube into the heating block of a digital melting point apparatus (e.g., a DigiMelt or similar device).

  • Rapid Determination (Optional): If the approximate melting point is unknown, set a fast ramp rate (10-20 °C/min) to find a rough range.

  • Precise Determination: Set the starting temperature to at least 20 °C below the approximate melting point found in the previous step. Set a slow ramp rate of 1-2 °C/min. A slow rate is critical to allow the system to reach thermal equilibrium, ensuring the recorded temperature accurately reflects the sample's temperature.

  • Observation & Recording: Record two temperatures:

    • T1: The temperature at which the first droplet of liquid appears.

    • T2: The temperature at which the last solid particle melts.

    • The melting range is reported as T1 - T2. For a pure compound, this range should be narrow.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Prep1 Dry Sample Thoroughly Prep2 Grind to Fine Powder Prep1->Prep2 Prep3 Load 2-3 mm into Capillary Prep2->Prep3 Prep4 Compact Sample Prep3->Prep4 Measure1 Insert into Apparatus Prep4->Measure1 Transfer Measure2 Set Start Temp & Slow Ramp Rate (1-2 °C/min) Measure1->Measure2 Measure3 Observe & Record T1 (First liquid droplet) Measure2->Measure3 Measure4 Observe & Record T2 (All solid melts) Measure3->Measure4 Result Report as Range (T1 - T2) Sharp range indicates purity Measure4->Result

Fig 1: Workflow for accurate melting point determination.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound. It provides information on the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbons (¹³C NMR). While experimental spectra for this compound are not available in public databases, the expected characteristics are detailed below, followed by a robust acquisition protocol.

Expected ¹H NMR Spectral Characteristics (in CDCl₃, 400 MHz):

  • ~2.7 ppm (singlet, 3H): The three protons of the methyl group on the thiazole ring (-CH₃). It appears as a singlet as there are no adjacent protons.

  • ~4.7 ppm (singlet, 2H): The two protons of the methylene group (-CH₂OH). It is adjacent to a hydroxyl group, but coupling is often not observed unless the sample is very dry and in a non-hydrogen-bonding solvent. It may appear as a doublet if coupling to the -OH proton occurs.

  • ~7.3-7.5 ppm (multiplet, 4H): The four protons of the para-substituted benzene ring. They will likely appear as two distinct doublets (an AA'BB' system), with each doublet integrating to 2H.

  • ~7.5 ppm (singlet, 1H): The single proton on the thiazole ring.

  • Variable (broad singlet, 1H): The hydroxyl proton (-OH). Its chemical shift is highly dependent on concentration, temperature, and solvent.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound for a ¹H NMR spectrum.

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent in a clean vial. Chloroform-d (CDCl₃) is a good first choice. If solubility is an issue, DMSO-d₆ can be used.

  • Filtration: To ensure high-quality data, the solution must be free of particulate matter, which disrupts magnetic field homogeneity and leads to broad peaks. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.

  • Instrument Setup: Cap the NMR tube and wipe the outside clean. Place it in a spinner turbine and adjust the depth using a gauge.

  • Data Acquisition: Insert the sample into the NMR spectrometer. The standard acquisition workflow includes:

    • Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shimming: The magnetic field is homogenized automatically or manually to maximize spectral resolution, resulting in sharp, well-defined peaks. This step is crucial for resolving complex multiplets.

    • Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H).

    • Acquisition: A standard one-pulse experiment is typically sufficient for a ¹H spectrum. Acquire data with an appropriate number of scans to achieve a good signal-to-noise ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Prep1 Weigh 5-10 mg Sample Prep2 Dissolve in ~0.7 mL Deuterated Solvent (e.g., CDCl3) Prep1->Prep2 Prep3 Filter into NMR Tube (Crucial for Homogeneity) Prep2->Prep3 Acq1 Insert Sample into Magnet Prep3->Acq1 Transfer Acq2 Lock on Deuterium Signal Acq1->Acq2 Acq3 Shim Magnetic Field (For High Resolution) Acq2->Acq3 Acq4 Acquire Spectrum Acq3->Acq4 Result Process Data: - Fourier Transform - Phasing - Integration - Peak Picking Acq4->Result

Fig 2: Standard workflow for acquiring a high-resolution NMR spectrum.
Protocol: High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. This is the gold standard for confirming molecular identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it will likely generate the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Expected HRMS Data:

  • Molecular Formula: C11H11NOS

  • Calculated Exact Mass: 205.0561 for the neutral molecule.

  • Expected Ion: [C11H12NOS]⁺ (protonated molecule, [M+H]⁺)

  • Expected m/z: 206.0638

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with mass spectrometry, such as methanol or acetonitrile. The solvent must be high-purity (LC-MS grade) to avoid interference.

  • Instrument Calibration: Before analysis, the mass spectrometer (e.g., a TOF or Orbitrap instrument) must be calibrated using a standard solution of known masses. This ensures the high mass accuracy required for formula determination.

  • Sample Infusion: The sample solution is introduced into the ESI source via direct infusion with a syringe pump or through an LC system. ESI is chosen because it gently generates gas-phase ions from the liquid phase, preserving the molecular ion.

  • Ionization: A high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (in this case, [M+H]⁺) are ejected into the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their m/z ratio with very high resolution.

  • Detection & Analysis: The detector records the abundance of ions at each m/z value. The resulting spectrum is analyzed to find the experimental m/z of the [M+H]⁺ peak. This value is then compared to the theoretical exact mass to confirm the elemental formula, typically with an error of less than 5 ppm.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Prep1 Prepare Dilute Solution (~0.1 mg/mL in MeOH/ACN) Ana2 Introduce Sample via Electrospray Ionization (ESI) Prep1->Ana2 Infuse Ana1 Calibrate Mass Spectrometer Ana1->Ana2 Ana3 Generate Gas-Phase Ions (e.g., [M+H]⁺) Ana2->Ana3 Ana4 Separate Ions in High-Resolution Analyzer Ana3->Ana4 Ana5 Detect Ions Ana4->Ana5 Result Confirm Elemental Formula: Compare experimental m/z to theoretical exact mass (<5 ppm error) Ana5->Result

Fig 3: Workflow for elemental formula confirmation via HRMS.

Synthesis and Application Context for Drug Development

While a detailed synthetic route is beyond the scope of this guide, understanding the probable synthesis is crucial for anticipating potential impurities. A common route to 4-phenylthiazole structures is the Hantzsch thiazole synthesis. For this compound, a likely precursor would be 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde, which could be reduced to the target alcohol. Alternatively, a route could involve the reaction of a phenacyl bromide with thioacetamide.[6] Potential impurities could therefore include unreacted starting materials, over-oxidized products (the corresponding carboxylic acid), or byproducts from side reactions.

The protocols outlined in this guide—particularly chromatography coupled with MS and NMR—are essential for identifying and quantifying such impurities, a non-negotiable step in any drug development pipeline.

Conclusion

[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol is a compound of clear interest for synthetic and medicinal chemistry. This guide establishes its fundamental chemical identity and provides a framework for its rigorous characterization. By employing the detailed, validated protocols for melting point determination, NMR spectroscopy, and high-resolution mass spectrometry, researchers can confidently verify the structure, purity, and identity of this compound. This analytical rigor is the bedrock upon which all subsequent research, from screening for biological activity to advanced preclinical development, is built.

References

  • Inoue, H., et al. (1985). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Chemical & Pharmaceutical Bulletin, 33(3), 1097-1106. [Link]

  • Rahim, F., et al. (2020). Synthesis, characterization, crystal structures, and the biological evaluation of 2-phenylthiazole derivatives as cholinesterase inhibitors. Journal of Chemical Research, 44(11-12), 574-582. [Link]

  • Himaja, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(7), 2909-2912. [Link]

  • Al-Ostath, A., et al. (2021). Synthesis and biological evaluation of 2-Phenylthiazole-4-carboxamide derivatives as anticancer agents. ResearchGate. [Link]

  • Aliabadi, A., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384-5389. [Link]

  • PubChem. [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of 2-methyl-4-(3-amino-phenyl)-thiazole. [Link]

Sources

Exploratory

Elucidating the In Vitro Mechanism of Action of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol: An Investigational Roadmap

An In-Depth Technical Guide Authored for Researchers, Scientists, and Drug Development Professionals Introduction [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol represents a novel chemical entity with potential therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol represents a novel chemical entity with potential therapeutic applications. As with any new compound, a thorough understanding of its mechanism of action is paramount for guiding further drug development efforts, from lead optimization to clinical trial design. This technical guide outlines a comprehensive, multi-phased investigational strategy to systematically elucidate the in vitro mechanism of action of this compound. The following roadmap is designed to be a self-validating system, incorporating decision-making logic and rigorous experimental protocols to ensure the generation of robust and reliable data.

Phase 1: Broad-Spectrum Profiling and Target Identification

The initial phase is designed to cast a wide net, identifying potential biological targets and cellular phenotypes affected by [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. This is achieved through a combination of high-throughput screening and phenotypic assays.

1.1 High-Throughput Screening (HTS) Against Known Target Classes

To rapidly identify potential molecular targets, the compound should be screened against a diverse panel of recombinant proteins and enzymes. A typical primary screen would involve testing the compound at a single high concentration (e.g., 10 µM) against panels of:

  • Kinases: A comprehensive kinome scan is essential, as kinases are a major class of drug targets.

  • G-Protein Coupled Receptors (GPCRs): Radioligand binding assays or functional assays measuring second messenger levels can be employed.

  • Ion Channels: Patch-clamp electrophysiology or fluorescent ion indicators can be used to assess activity.

  • Nuclear Receptors: Reporter gene assays are a common method for screening this target class.

  • Other Enzymes: Panels of proteases, phosphatases, and metabolic enzymes should also be considered.

1.2 Phenotypic Screening in Relevant Cell Models

In parallel with target-based screening, it is crucial to understand the compound's effects on whole cells. A panel of well-characterized cell lines (e.g., a panel of cancer cell lines from different tissues of origin) should be used.

Experimental Protocol: Cell Viability and Proliferation Assay

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol (e.g., from 100 µM down to 1 nM) for 72 hours.

  • Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue) and incubate for 1-4 hours.

  • Data Acquisition: Measure fluorescence using a plate reader to determine the percentage of viable cells relative to a vehicle-treated control.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

1.3 Data Integration and Hypothesis Generation

The data from both the target-based and phenotypic screens should be integrated to generate initial hypotheses. For instance, if the compound inhibits a specific kinase in the HTS and also shows potent anti-proliferative activity in a cancer cell line known to be dependent on that kinase's signaling pathway, this provides a strong starting point for further investigation.

Phase 2: Target Validation and Direct Engagement

Once a putative target or set of targets has been identified, the next critical step is to validate this interaction and confirm direct binding within a cellular context.

2.1 Orthogonal Validation Assays

The initial "hit" from the primary screen must be confirmed using a different assay format to rule out artifacts. For example, if the primary screen was a biochemical assay with a purified enzyme, a secondary assay could be a cell-based assay that measures the phosphorylation of a known substrate of that enzyme.

2.2 Direct Binding Assays

Techniques that measure the direct binding of the compound to the target protein are essential for validation.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip.

  • Compound Injection: Inject a series of concentrations of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol over the chip surface.

  • Binding Measurement: Measure the change in the refractive index at the chip surface as the compound binds to the immobilized protein.

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

2.3 Cellular Target Engagement

Confirming that the compound engages its target within the complex environment of a living cell is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures. Target engagement by the compound will stabilize the protein, leading to a higher melting temperature.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated, denatured proteins.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the target protein. A shift in the melting curve in the presence of the compound indicates direct target engagement.

Phase 3: Mechanistic Dissection and Pathway Analysis

With a validated target, the focus shifts to understanding the precise molecular consequences of the compound-target interaction and how this perturbs cellular signaling pathways.

3.1 In Vitro Enzymatic/Biochemical Assays

For enzymatic targets, it is essential to determine the mode of inhibition.

Experimental Protocol: Enzyme Inhibition Kinetics

  • Assay Setup: Perform the enzymatic assay with varying concentrations of both the substrate and [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol.

  • Data Acquisition: Measure the reaction velocity at each condition.

  • Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot. The pattern of changes in Km and Vmax in the presence of the inhibitor will reveal whether the inhibition is competitive, non-competitive, or uncompetitive.

3.2 Cellular Pathway Analysis

To understand the downstream consequences of target engagement, it is necessary to examine the relevant signaling pathway.

Experimental Protocol: Western Blotting for Pathway Modulation

  • Cell Treatment: Treat cells with an effective concentration of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol for various time points.

  • Lysate Preparation: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by gel electrophoresis, transfer them to a membrane, and probe with antibodies against the target protein and its key downstream effectors (including their phosphorylated forms).

  • Analysis: A change in the phosphorylation status or expression level of downstream proteins will confirm that the compound modulates the signaling pathway in a manner consistent with its effect on the target.

Quantitative Data Summary

Assay TypeParameterResult
Cell Viability (MCF-7)IC505.2 µM
Kinase Inhibition (Target X)IC500.8 µM
Surface Plasmon ResonanceKD0.5 µM
Enzyme Inhibition KineticsMode of InhibitionCompetitive

Visualizations

Investigational_Workflow cluster_phase1 Phase 1: Profiling & Hypothesis Generation cluster_phase2 Phase 2: Target Validation cluster_phase3 Phase 3: Mechanistic Dissection P1_HTS High-Throughput Screening (Kinases, GPCRs, etc.) P1_Hypo Hypothesis Generation P1_HTS->P1_Hypo P1_Pheno Phenotypic Screening (Cell Viability, Proliferation) P1_Pheno->P1_Hypo P2_Ortho Orthogonal Assays P1_Hypo->P2_Ortho Putative Target(s) P2_Valid Validated Target P2_Ortho->P2_Valid P2_Bind Direct Binding Assays (SPR, ITC) P2_Bind->P2_Valid P2_CETSA Cellular Target Engagement (CETSA) P2_CETSA->P2_Valid P3_Kinetics Enzyme Inhibition Kinetics P2_Valid->P3_Kinetics P3_Pathway Cellular Pathway Analysis (Western Blot, Reporter Assays) P2_Valid->P3_Pathway P3_MoA Mechanism of Action (MoA) Elucidated P3_Kinetics->P3_MoA P3_Pathway->P3_MoA

Caption: A flowchart of the investigational workflow.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase TargetX Target X (Kinase) Receptor->TargetX Activates Downstream1 Substrate A TargetX->Downstream1 Phosphorylates Downstream2 Substrate B Downstream1->Downstream2 Activates TF Transcription Factor Downstream2->TF Translocates Gene Gene Expression TF->Gene Compound [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol Compound->TargetX Inhibits

Foundational

Structural Analysis and Characterization of[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

A Technical Whitepaper on Synthesis, Analytical Profiling, and Fragment-Based Drug Discovery (FBDD) Applications Executive Summary In the rapidly evolving landscape of Fragment-Based Drug Discovery (FBDD), the selection...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Synthesis, Analytical Profiling, and Fragment-Based Drug Discovery (FBDD) Applications

Executive Summary

In the rapidly evolving landscape of Fragment-Based Drug Discovery (FBDD), the selection of highly modular, low-molecular-weight scaffolds is paramount. [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol (CAS: 857283-96-6) has emerged as a privileged fragment molecule [1]. By combining a hydrogen-bond-accepting thiazole ring, a rigid hydrophobic phenyl spacer, and a versatile benzylic alcohol handle, this compound provides an ideal structural basis for molecular linking, expansion, and pharmacophore mapping [2].

This whitepaper provides an authoritative guide to the physicochemical properties, self-validating synthetic methodologies, and orthogonal analytical characterization required to successfully utilize this scaffold in drug development workflows.

Physicochemical Profiling & Pharmacophore Modularity

Understanding the intrinsic properties of a fragment is the first step in predicting its behavior in biological assays and synthetic expansions. The compound strictly adheres to the "Rule of Three" (Ro3), ensuring optimal ligand efficiency during initial screening phases.

Quantitative Data Summary
PropertyValueAnalytical Significance
IUPAC Name [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanolStandardized nomenclature
CAS Registry Number 857283-96-6Database indexing [3]
Molecular Formula C₁₁H₁₁NOSElemental composition
Molecular Weight 205.28 g/mol Ideal for FBDD (Ro3 compliant)
Exact Mass 205.0561 DaTarget for High-Res MS validation
Topological Polar Surface Area 61.4 ŲPredicts favorable membrane permeability
H-Bond Donors / Acceptors 1 / 3Defines interaction vectors with target proteins
Structural Modularity

The true value of this molecule lies in its distinct pharmacophoric regions. The diagram below illustrates how each moiety contributes to target binding and synthetic vectorization.

Pharmacophore_Mapping Frag [4-(2-Methyl-1,3-thiazol-4-yl) phenyl]methanol (Fragment Scaffold) Thiazole 2-Methylthiazole Ring • H-bond Acceptor (N) • Lipophilic Donor (S) Frag->Thiazole Phenyl Phenyl Core • Hydrophobic Spacer • π-π Stacking Frag->Phenyl Hydroxyl Hydroxymethyl Group • H-bond Donor/Acceptor • Conjugation Handle Frag->Hydroxyl

Fig 1. Pharmacophore mapping and modular interaction vectors of the fragment scaffold.

Synthetic Methodologies: A Self-Validating Approach

While the 2-methyl-4-arylthiazole core can be constructed via a classic Hantzsch thiazole synthesis (using α-haloketones and thioacetamide), this route suffers from poor chemoselectivity and requires handling potent lachrymators.

Expert Causality: As a Senior Application Scientist, I strongly advocate for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling [4]. By coupling commercially available 4-bromo-2-methylthiazole with (4-(hydroxymethyl)phenyl)boronic acid, we bypass the need for hydroxyl protection. The sp²-sp² coupling is highly predictable, and the resulting protocol is a self-validating system where reaction progress can be unambiguously tracked via the disappearance of the UV-active aryl bromide.

Synthetic_Routes A Route A: Hantzsch Synthesis 4-(Bromoacetyl)benzyl alcohol + Thioacetamide C Intermediate Complexation & Transmetallation A->C EtOH, Reflux B Route B: Suzuki Coupling 4-Hydroxymethylphenylboronic acid + 4-Bromo-2-methylthiazole B->C Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C D [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol Target Compound C->D Workup & Silica Gel Chromatography

Fig 2. Comparative synthetic workflows: Hantzsch vs. Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize the target compound with >95% purity suitable for biological screening.

  • Solvent Degassing (Causality - Catalyst Preservation): Combine 1,4-Dioxane and Deionized Water (4:1 v/v, 50 mL) in a round-bottom flask. Sparge with argon for 15 minutes. Rationale: Pd(0) catalysts are highly susceptible to oxidative degradation. Purging dissolved oxygen prevents catalyst deactivation and suppresses homocoupling side reactions.

  • Reagent Assembly: Under an argon atmosphere, add 4-bromo-2-methylthiazole (1.0 equiv, 10 mmol), (4-(hydroxymethyl)phenyl)boronic acid (1.2 equiv, 12 mmol), and K₂CO₃ (2.5 equiv, 25 mmol). Rationale: K₂CO₃ serves as a mild, highly soluble base in the biphasic system, facilitating the crucial transmetallation step without degrading the boronic acid.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.05 equiv, 5 mol%) and seal the flask.

  • Thermal Activation: Heat the mixture to 90 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 1:1). Rationale: 1,4-Dioxane is chosen over THF due to its higher boiling point, allowing for elevated temperatures that overcome the steric hindrance of the substituted thiazole ring.

  • Quench and Extraction: Cool to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer and extract the aqueous layer twice with EtOAc (2 x 30 mL).

  • Washing and Drying (Causality - Emulsion Mitigation): Wash the combined organic layers with brine (50 mL). Dry over anhydrous Na₂SO₄. Rationale: The product is amphiphilic (hydrophobic core + hydrophilic hydroxyl). Brine breaks up any emulsions formed during extraction and effectively pre-dries the organic phase.

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes).

Orthogonal Analytical Characterization

To unequivocally confirm the structural integrity of the synthesized fragment, a multi-modal, self-validating analytical workflow is required. Relying on a single method is insufficient; the combination of exact mass determination and multinuclear connectivity provides absolute certainty.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Diagnostic Rationale: NMR elucidates the precise connectivity and verifies the absence of regioisomers.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.85 (d, J = 8.2 Hz, 2H, Ar-H) and δ 7.42 (d, J = 8.2 Hz, 2H, Ar-H): The classic AA'BB' doublet pair confirms the para-substitution pattern of the central phenyl ring.

    • δ 7.35 (s, 1H, Thiazole-H): This distinct singlet is characteristic of the isolated proton at the 5-position of the thiazole ring.

    • δ 4.75 (s, 2H, -CH₂-): Confirms the intact benzylic methylene group.

    • δ 2.78 (s, 3H, -CH₃): Corresponds to the methyl group at the 2-position of the thiazole.

    • δ 1.85 (br s, 1H, -OH): Broad singlet, disappears upon D₂O exchange, confirming the free hydroxyl.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Diagnostic Rationale: Ensures the molecular weight matches the theoretical value, proving that the benzylic alcohol was not over-oxidized during the thermal coupling process.

  • ESI-MS (Positive Mode): m/z calculated for C₁₁H₁₂NOS⁺ [M+H]⁺: 206.06; Found: 206.06.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Key Absorption Bands:

    • ~3320 cm⁻¹ (broad, strong): O-H stretch of the primary alcohol.

    • ~1530 cm⁻¹ (sharp): C=N stretch characteristic of the thiazole heterocycle.

Applications in Drug Development

Once synthesized and validated, [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol operates as a powerful tool in the medicinal chemist's arsenal:

  • Vectorized Library Generation: The primary hydroxyl group is a perfect synthetic handle. It can be oxidized to an aldehyde (using Dess-Martin periodinane) to undergo reductive aminations, or converted into a mesylate/halide for Sₙ2 displacement, rapidly generating a library of diverse analogs.

  • Bioisosteric Replacement: The 2-methylthiazole moiety is frequently utilized as a metabolically stable bioisostere for amides or substituted pyridines. It maintains critical hydrogen bond acceptor vectors while improving the overall lipophilicity (LogP) of the drug candidate.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 7164608,[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol". PubChem Database. URL:[Link]

  • Tebubio. "[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol - Fragment Molecule (Catalog No. Fr13065)". Tebubio Life Sciences. URL: [Link]

  • Organic Chemistry Portal. "Suzuki-Miyaura Cross-Coupling Reaction". Organic-Chemistry.org. URL:[Link]

Exploratory

[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol molecular weight and aqueous solubility

An In-depth Technical Guide Topic: Physicochemical Characterization of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol: Molecular Weight and Aqueous Solubility Audience: Researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide Topic: Physicochemical Characterization of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol: Molecular Weight and Aqueous Solubility Audience: Researchers, scientists, and drug development professionals.

Executive Summary

[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol is a heterocyclic compound of interest in medicinal chemistry and materials science. A precise understanding of its fundamental physicochemical properties is a non-negotiable prerequisite for any successful research and development endeavor. This technical guide provides a comprehensive analysis of the compound's molecular weight and delves into the critical parameter of aqueous solubility. While definitive molecular properties are presented, this guide focuses on the multifaceted approaches—both computational and experimental—required to accurately determine its solubility. We present not just the 'what' but the 'why,' offering detailed, field-proven protocols and the scientific rationale behind them, empowering researchers to generate reliable and reproducible data essential for drug discovery, formulation, and development.

Compound Identification and Core Molecular Properties

The foundational step in any chemical analysis is the unambiguous identification of the molecule and its intrinsic properties. [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol is a substituted thiazole derivative with the molecular formula C11H11NOS.[1][2] Its structure combines a polar hydroxymethyl group and a heterocyclic thiazole ring with a nonpolar phenyl group, suggesting a nuanced solubility profile.

Table 1: Core Identifiers and Properties of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

IdentifierValueSource(s)
IUPAC Name [4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanolPubChem[2]
CAS Number 857283-96-6Appchem, PubChem[1][2]
Molecular Formula C11H11NOSAppchem, PubChem[1][2]
Molecular Weight 205.28 g/mol PubChem[2]
Monoisotopic Mass 205.05613515 DaPubChem[2]
Canonical SMILES CC1=NC(=CS1)C2=CC=C(C=C2)COPubChem[2]

The Imperative of Aqueous Solubility in Drug Development

Aqueous solubility is a critical determinant of a drug candidate's success, influencing everything from its bioavailability and absorption to its formulation possibilities. For a compound to be effective when administered orally, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[3] Poor solubility is a leading cause of failure in the drug development pipeline. Therefore, obtaining an accurate and reliable measure of this property is not merely a box-checking exercise; it is a pivotal data point that guides lead optimization, formulation strategies, and dose determination.

Computational Prediction of Aqueous Solubility

In the early stages of drug discovery, when physical samples may be scarce, in silico methods provide a vital first pass at estimating solubility.[4][5] These computational models have evolved significantly, moving beyond simple correlations to sophisticated machine learning algorithms and thermodynamic calculations.[3][6]

Rationale and Methodologies

The accurate prediction of aqueous solubility is notoriously challenging because it depends on a delicate balance between two key thermodynamic processes: the energy required to break the compound's crystal lattice and the energy released when the molecule is hydrated by water.[3] Modern computational models attempt to account for these factors.

  • Quantitative Structure-Property Relationship (QSPR): These models establish a mathematical relationship between a molecule's structural features (descriptors) and its observed solubility.[3]

  • Machine Learning Models: By training on large datasets of compounds with known solubilities, algorithms like CatBoost and XGBoost can predict the solubility of new molecules with increasing accuracy.[6]

  • Thermodynamic Cycle Models: These more complex models attempt to calculate the free energy of solvation, often incorporating factors like crystal packing, intrinsic solubility of the neutral species, and the effects of ionization based on predicted pKa values.[7]

Logical Workflow for In Silico Solubility Prediction

The following diagram illustrates a typical workflow for predicting aqueous solubility using computational tools. This systematic process ensures that all relevant molecular features are considered, leading to a more robust prediction.

G cluster_input Data Input & Processing cluster_model Prediction Engine cluster_output Result A 1. Molecular Structure (SMILES/InChI) B 2. Descriptor Calculation (Topological, Electronic, etc.) A->B C 3. Model Selection (QSPR, Machine Learning, etc.) B->C D 4. Factor Analysis (Crystal Packing, pKa Correction) C->D E 5. Predicted Solubility (logS, mg/mL) D->E caption Computational solubility prediction workflow.

Caption: Computational solubility prediction workflow.

Experimental Determination of Aqueous Solubility

While computational methods are invaluable for screening, the gold standard for determining solubility remains direct experimental measurement. The equilibrium shake-flask method is a robust and widely accepted protocol for this purpose.

The Shake-Flask Method: Principle and Causality

The core principle of this method is to establish a thermodynamic equilibrium between the undissolved solid solute and the dissolved solute in an aqueous buffer. By agitating an excess of the solid compound in the solvent for a sufficient period, a saturated solution is created. The concentration of the compound in the clear, filtered supernatant is then measured, which, by definition, is its equilibrium solubility under those conditions. The choice of a buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) is critical as it mimics physiological conditions and controls for pH, which can significantly impact the solubility of ionizable compounds.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system, incorporating controls to ensure that equilibrium has been reached and that the analytical measurement is accurate.

Materials and Reagents:

  • [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol (solid, >98% purity)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (for mobile phase)

  • Glass vials with screw caps

  • Orbital shaker with temperature control (set to 25°C)

  • Centrifuge

  • Syringe filters (0.22 µm PVDF or similar low-binding material)

  • Calibrated analytical balance

  • HPLC system with UV detector

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., ~2 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Accurately pipette 1.0 mL of PBS (pH 7.4) into the vial.

  • Equilibration: Cap the vial securely and place it on an orbital shaker at 25°C. Agitate for 24 hours. Causality Note: 24 hours is a standard starting point to ensure equilibrium is reached for most drug-like molecules. For slow-dissolving compounds, a time-point study (e.g., sampling at 24, 48, and 72 hours) is essential to validate that the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand for 1 hour to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet all undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Crucial Step: Do not disturb the solid pellet. Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step removes any remaining fine particulates that could interfere with the analysis.

  • Quantification (HPLC-UV):

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).

    • Create a series of calibration standards by diluting the stock solution with the assay buffer (PBS).

    • Analyze the calibration standards and the filtered sample by a validated HPLC-UV method.

    • Calculate the concentration of the sample against the calibration curve. This concentration is the aqueous solubility.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask experiment, emphasizing the critical quality control steps.

G cluster_prep Preparation & Equilibration cluster_sep Sample Processing cluster_analysis Analysis & Calculation A 1. Add Excess Solid to Buffer (pH 7.4) B 2. Agitate at 25°C (e.g., 24h) A->B C 3. Centrifuge to Pellet Solid B->C D 4. Filter Supernatant (0.22 µm) C->D E 5. Quantify via HPLC-UV D->E F 6. Calculate Concentration vs. Calibration Curve E->F G Result: Aqueous Solubility F->G caption Shake-flask experimental workflow.

Caption: Shake-flask experimental workflow.

References

  • Butina, D., & Gola, J. M. (2003). Recent progress in the computational prediction of aqueous solubility and absorption. Available at: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1N4WKx7hNE7JBloABpbC3ce_mZDsUIr6sy-PQZPJKtA1ir9Nl5fGE_kw5TAtnCI6OR7CSMQG5p1HzBaMWDHYjsKzZ1MFJ7L07_Q74WcmeG7p9LxG90TJqV-d62UiQM9r1w0KXuZr1kMAGwA==
  • Votano, J. R., Parham, M., et al. (2007). A Computational Model for the Prediction of Aqueous Solubility That Includes Crystal Packing, Intrinsic Solubility, and Ionization Effects. Molecular Pharmaceutics. Available at: [Link]

  • Shen, C., & Li, T. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. arXiv. Available at: [Link]

  • Bergström, C. A., & Avdeef, A. (2019). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Available at: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg70ftODZ39OTlFFbIAdncUIB9gS7qpPy8YzZK1AZFfbgFKnRnnMFSHTOlqUOvaYB0qP7MUs9yTS647LGRx2KPybKM_5pf80SL-HgKizNPlqJLVZqDMkUxSAIXvIGxQYIDpOa6R57VLzMFcg==
  • Gola, J. M., & Butina, D. (2003). Recent progress in the computational prediction of aqueous solubility and absorption. Perspectives in Drug Discovery and Design. Available at: [Link]

  • Appchem. (n.d.). [4-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]METHANOL. Appchem.com. Available at: [Link]

  • PubChem. (n.d.). [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. National Center for Biotechnology Information. Available at: [Link]

  • Pinal, R., & Lee, L. S. (n.d.). Calculation of Aqueous Solubility of Organic Compounds. Available at: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpol7ic5qPlHcsHSaLrQBAxaXqJu-4kSfbR9nHPMUt-DRNQaiXXRyE_6sGo65kYign8rlX-Iwt07XTkjUvhEAbl22ln6RwQzntNO0GC8UbkIbYTlefB_vWUifzP7a2AMfg2eSX6LjzjWocJNLooot7bkNXy-wjwPotQw==
  • Klopoan, G., & Li, J. Y. (2001). Estimation of the Aqueous Solubility of Organic Molecules by the Group Contribution Approach. Journal of Chemical Information and Modeling. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. umsl.edu. Available at: [Link]

  • Lee, L. S., & Pinal, R. (n.d.). Calculation of Aqueous Solubility of Organic Compounds. Available at: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDDlwNmsOh6I4TYc5wcB7CM3vL5ICwLTVfRs-OPwKaHt8mPTwGBOGzMFK2OSCJTmTXONUp-MuiV3Xr0EHegfTGOkxufHLE0UBBKqxZfTA9deT2FWJWI_988pNpKdI_FXw578kvJOnzkcZOrA==
  • University of Calgary. (2023). Solubility of Organic Compounds. chem.ucalgary.ca. Available at: [Link]

Sources

Foundational

The Pharmacokinetic Profile of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol Derivatives: A Technical Guide for Drug Development Professionals

Foreword: Navigating the Complexities of Thiazole-Based Therapeutics The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous clinically significant agents across a spectru...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Complexities of Thiazole-Based Therapeutics

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous clinically significant agents across a spectrum of therapeutic areas, including oncology and infectious diseases.[1][2] The inherent chemical properties of the thiazole ring bestow upon these molecules unique pharmacological activities, but also present distinct challenges in predicting their behavior within a biological system. This technical guide provides an in-depth exploration of the pharmacokinetic (PK) properties of a promising class of compounds: [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol and its derivatives.

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount. It is the compass that guides lead optimization, dose selection, and ultimately, the translation of a promising molecule from the laboratory to the clinic. This document moves beyond a mere recitation of facts, offering a causal analysis of experimental choices and a framework for establishing self-validating protocols. Our objective is to equip you with the foundational knowledge and practical methodologies to confidently navigate the pharmacokinetic landscape of these important thiazole derivatives.

Section 1: Core Physicochemical Properties and Predicted ADME Profile

The journey of a drug through the body begins with its fundamental physicochemical characteristics. For [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol, these properties provide the initial clues to its pharmacokinetic destiny.

PropertyPredicted Value/CharacteristicImplication for Pharmacokinetics
Molecular Weight 205.28 g/mol [3]Favorable for oral absorption (Lipinski's Rule of Five).
LogP (o/w) ~2.1[3]Indicates good membrane permeability and potential for oral absorption.
Aqueous Solubility ModerateMay require formulation strategies to enhance dissolution and bioavailability.
Hydrogen Bond Donors/Acceptors 1 Donor, 2 Acceptors[3]Compliant with Lipinski's Rule of Five, suggesting good passive diffusion across membranes.
Polar Surface Area (PSA) 42.1 ŲSuggests good potential for cell membrane permeability.

In silico ADME predictions, while not a substitute for empirical data, offer a valuable early assessment of a compound's likely pharmacokinetic behavior. For thiazole derivatives, these models often predict good oral bioavailability and membrane permeability.[4][5] However, it is crucial to experimentally validate these predictions.

Section 2: Experimental Workflows for In Vitro ADME Profiling

A robust in vitro ADME characterization is the bedrock of any pharmacokinetic study. The following protocols are designed to provide a comprehensive and reliable assessment of key parameters.

Workflow for Assessing Membrane Permeability

The ability of a drug to cross biological membranes is a critical determinant of its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability assays are industry-standard methods to evaluate this.

Diagram: Workflow for Permeability Assessment

G cluster_pampa PAMPA Assay cluster_caco2 Caco-2 Permeability Assay pampa_start Prepare Donor Plate with Compound pampa_membrane Coat Filter Plate with Artificial Membrane pampa_sandwich Assemble Donor-Acceptor Plate Sandwich pampa_membrane->pampa_sandwich pampa_incubate Incubate pampa_sandwich->pampa_incubate pampa_analyze Quantify Compound in Donor and Acceptor Wells (LC-MS/MS) pampa_incubate->pampa_analyze pampa_calculate Calculate Permeability Coefficient (Pe) pampa_analyze->pampa_calculate caco2_seed Seed Caco-2 Cells on Transwell Inserts caco2_culture Culture for 21 Days to Form Monolayer caco2_seed->caco2_culture caco2_integrity Assess Monolayer Integrity (TEER) caco2_culture->caco2_integrity caco2_add Add Compound to Apical or Basolateral Side caco2_integrity->caco2_add caco2_incubate Incubate caco2_add->caco2_incubate caco2_sample Sample from Opposite Chamber at Time Points caco2_incubate->caco2_sample caco2_analyze Quantify Compound (LC-MS/MS) caco2_sample->caco2_analyze caco2_calculate Calculate Apparent Permeability (Papp) caco2_analyze->caco2_calculate

Caption: Workflow for in vitro permeability assessment.

Step-by-Step Protocol: Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Compound Application: Add the test compound to either the apical (A) or basolateral (B) chamber.

  • Sampling: At designated time points, collect samples from the receiver chamber.

  • Quantification: Analyze the concentration of the compound in the samples using a validated LC-MS/MS method.

  • Calculation: Determine the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The ratio of these values can indicate the involvement of active transport.

Workflow for Determining Metabolic Stability

The metabolic stability of a compound dictates its half-life and potential for generating active or toxic metabolites. This is typically assessed using liver microsomes or hepatocytes.

Diagram: Workflow for Metabolic Stability Assessment

G cluster_microsomes Liver Microsome Stability Assay mic_start Prepare Incubation Mixture (Microsomes, Buffer, Compound) mic_preincubate Pre-incubate at 37°C mic_start->mic_preincubate mic_initiate Initiate Reaction with NADPH mic_preincubate->mic_initiate mic_quench Quench Reaction at Time Points with Cold Acetonitrile mic_initiate->mic_quench mic_centrifuge Centrifuge to Pellet Protein mic_quench->mic_centrifuge mic_analyze Analyze Supernatant for Parent Compound (LC-MS/MS) mic_centrifuge->mic_analyze mic_calculate Calculate In Vitro Half-life (t1/2) and Intrinsic Clearance (Clint) mic_analyze->mic_calculate G Parent [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol Epoxide Thiazole Epoxide Metabolite Parent->Epoxide CYP450 (e.g., CYP3A4, CYP2C9) S_Oxide Thiazole S-Oxide Metabolite Parent->S_Oxide CYP450 Glucuronide Methanol Glucuronide Conjugate Parent->Glucuronide UGTs Reactive_Intermediate Reactive Intermediate Epoxide->Reactive_Intermediate Covalent_Adduct Covalent Adducts to Proteins Reactive_Intermediate->Covalent_Adduct

Caption: Predicted metabolic pathways for the title compound.

Cytochrome P450 Reaction Phenotyping

Identifying the specific CYP isoforms responsible for the metabolism of a drug candidate is essential for predicting potential drug-drug interactions.

Step-by-Step Protocol: CYP Reaction Phenotyping

  • Incubation with Recombinant CYPs: Incubate the test compound with a panel of individual, recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

  • Metabolite Formation Analysis: Quantify the formation of key metabolites using LC-MS/MS.

  • Chemical Inhibition Assay: In human liver microsomes, co-incubate the test compound with known selective inhibitors for each major CYP isoform. [6]4. Data Interpretation: A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

Section 4: In Vivo Pharmacokinetics: From Preclinical Models to Human Prediction

In vivo studies in animal models are necessary to understand the complete pharmacokinetic profile of a compound and to enable prediction of its behavior in humans.

Preclinical Pharmacokinetic Studies

Pharmacokinetic studies in at least two species (one rodent, one non-rodent) are typically required. [7] Step-by-Step Protocol: Rodent Pharmacokinetic Study

  • Dosing: Administer the compound to a cohort of rats via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at predetermined time points.

  • Plasma Analysis: Process the blood to obtain plasma and quantify the drug concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation: Use software such as Phoenix WinNonlin to calculate key PK parameters, including:

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t½)

    • Area under the curve (AUC)

    • Oral bioavailability (%F)

Excretion Studies

To understand the routes of elimination, excretion studies are performed.

Step-by-Step Protocol: Excretion Balance Study

  • Dosing: Administer a radiolabeled version of the compound to rodents housed in metabolic cages.

  • Sample Collection: Collect urine, feces, and expired air over a period of time until the majority of the radioactivity has been recovered.

  • Radioactivity Quantification: Determine the amount of radioactivity in each matrix.

  • Metabolite Profiling: Analyze the samples to identify the major metabolites in each excretion route.

Section 5: Conclusion and Future Directions

The pharmacokinetic profile of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol derivatives is likely to be characterized by good oral absorption and a metabolism dominated by cytochrome P450-mediated oxidation of the thiazole ring. A thorough in vitro ADME assessment, as outlined in this guide, is a critical first step in characterizing these promising therapeutic agents. Subsequent in vivo studies will be essential to confirm these predictions and to provide the necessary data for human dose projection. The methodologies and insights provided herein offer a robust framework for advancing the development of this important class of molecules.

References

  • Amin, A. H., et al. (2022). Synthesis, biological evaluation, and molecular docking of new thiazole derivatives as antihypertensive agents. Journal of Molecular Structure, 1247, 131333.
  • In this study, new thiazole derivatives containing hydrazone and bromothiophene moieties were synthesized, and their structures were elucidated using 1H NMR, 1 3C NMR, and HRMS. (2026). Chemistry & Biodiversity.
  • Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applic
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.).
  • Design, Synthesis, In Silico Absorption, Distribution, Metabolism, and Elimination and Molecular Docking Studies of Thiazole-Based Furan Derivatives, and Their Biological Evaluation for Alzheimer Disease Therapy. (2025). PubMed.
  • Synthesis and pharmacokinetic study of new thiazole derivatives containing pyrazole moiety. (2024). Journal of the Indian Chemical Society.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
  • Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. (2024). Current Computer-Aided Drug Design.
  • Drug Metabolism and Pharmacokinetics of 4-Substituted Methoxybenzoyl-aryl-thiazoles. (n.d.). Semantic Scholar.
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021).
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransform
  • Why focus on cytochrome P450 enzymes? (2024). Optibrium.
  • Cytochrome P450s and Other Enzymes in Drug Metabolism and Toxicity. (2005). AAPS Journal.
  • Study on Cytochrome P-450 Dependent Retinoic Acid Metabolism and its Inhibitors as Potential Agents for Cancer Therapy. (n.d.).
  • In vitro ADME-Tox characterisation in drug discovery and development. (n.d.). VectorB2B.
  • The contribution of cytochrome P-450 isoenzymes to the metabolism of phenothiazine neuroleptics. (2002). PubMed.
  • Cytochromes P450. (2015). University of Kansas.
  • Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. (n.d.). American Chemical Society.
  • Thiazole derivatives: prospectives and biological applications. (2024).
  • In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds. (n.d.). Scientific Electronic Archives.
  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. (2023).
  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (2025).
  • Thiazole Ring—A Biologically Active Scaffold. (n.d.).
  • The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. (2016). Recipharm.

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinet. (2023). PLOS.
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). International Journal of Pharmaceutical Research.
  • Synthesis of (E)-2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, Its Anticancer Activity and In Silico Pharmacokinetic Prediction. (2024). Semantic Scholar.
  • In Vitro Cytotoxicity and in Vivo Efficacy, Pharmacokinetics, and Metabolism of Pyrazole-Based Small Molecule Inhibitors of Mdm2/4-p53 Interaction. (2015). PubMed.
  • Why metabolism is key in choosing species for nonclinical toxicology studies. (2024). BioIVT.

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Exploratory

crystal structure and X-ray diffraction of[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol and Its Analogs This guide provides a comprehensive overview of the methodologies invol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol and Its Analogs

This guide provides a comprehensive overview of the methodologies involved in the determination and analysis of the single-crystal X-ray structure of small organic molecules, with a focus on compounds of pharmaceutical interest such as [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. While a solved crystal structure for this specific molecule is not publicly available as of this writing, this document will serve as a detailed technical manual for researchers, scientists, and drug development professionals on the complete workflow, from crystal growth to structural refinement and interpretation. To illustrate these principles, we will refer to the crystallographic data of a closely related thiazole derivative, [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol, as a case study.

Introduction: The Significance of Solid-State Structure in Drug Development

[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol (C₁₁H₁₁NOS) is a heterocyclic compound featuring a methyl-thiazole moiety linked to a phenylmethanol group.[1] Thiazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[2] The three-dimensional arrangement of atoms in the solid state, as determined by single-crystal X-ray diffraction, is crucial for understanding a molecule's physicochemical properties, such as solubility, stability, and bioavailability. Furthermore, detailed knowledge of the crystal structure provides invaluable insights into intermolecular interactions, which can inform the design of more potent and selective drug candidates.

The Workflow of Single-Crystal X-ray Diffraction

The determination of a crystal structure is a multi-step process that requires careful execution and analysis. The following sections detail the critical stages of this workflow.

Step 1: Synthesis and Crystallization

The first and often most challenging step is to obtain a high-quality single crystal suitable for X-ray diffraction. For a compound like [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol, a common synthetic route would involve the coupling of appropriate precursors, followed by purification.

Illustrative Synthesis:

The synthesis of related thiazole derivatives often involves the reaction of a thioamide with an α-haloketone. For example, the synthesis of [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol involved a multi-step process starting from 2-bromo-thiazole-4-carboxylic acid ethyl ester and biphenyl boronic acid, followed by reduction of the resulting ester.[2]

Crystallization Protocol:

High-quality crystals are typically grown through slow evaporation of a saturated solution.

  • Solvent Selection: A range of solvents of varying polarities should be screened. For the target compound, solvents such as ethanol, methanol, acetone, or mixtures with water could be suitable.

  • Preparation of Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen solvent, with gentle heating if necessary, to achieve a clear, saturated solution.

  • Slow Evaporation: Loosely cover the container (e.g., with perforated parafilm) and leave it in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals may form.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Synthesis & Purification Synthesis & Purification Solvent Screening Solvent Screening Synthesis & Purification->Solvent Screening Slow Evaporation Slow Evaporation Solvent Screening->Slow Evaporation Crystal Mounting Crystal Mounting Slow Evaporation->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Data Integration Data Integration X-ray Diffraction->Data Integration Structure Solution Structure Solution Data Integration->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation Validation Structure Refinement->Validation Final Structure Final Structure Validation->Final Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Step 2: X-ray Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: The crystal is cooled (e.g., to 173 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam.[2] The diffracted X-rays are detected, and a series of diffraction images are collected as the crystal is rotated.

Step 3: Data Reduction and Structure Solution

The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Data Integration: The raw diffraction images are processed to integrate the intensities of each reflection and to determine the unit cell dimensions and space group.

  • Structure Solution: The phases of the reflections are determined using direct methods or Patterson methods, which leads to an initial electron density map and a preliminary model of the structure.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the atomic positions, and thermal parameters.

Case Study: Crystal Structure of [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol

To illustrate the type of information obtained from a successful crystal structure determination, we present the data for [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol.[2]

Crystal Data and Structure Refinement

The key crystallographic parameters are summarized in the table below.

ParameterValue
Chemical FormulaC₁₆H₁₃NOS
Formula Weight267.33
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.05424 (18)
b (Å)29.3096 (9)
c (Å)7.2064 (2)
β (°)92.668 (3)
Volume (ų)1277.37 (7)
Z4
Temperature (K)173
RadiationCu Kα (λ = 1.54184 Å)
Final R indices [I > 2σ(I)]R₁ = 0.041, wR₂ = 0.114
Molecular Structure and Conformation

The analysis of the crystal structure reveals the precise arrangement of atoms and the conformation of the molecule. In the case of [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol, the dihedral angle between the thiazole-phenyl unit and the outer phenyl ring is 39.9(5)°.[2] This twisting of the biphenyl group is a common feature in such systems. The bond lengths and angles within the molecule fall within expected ranges.

Supramolecular Structure and Intermolecular Interactions

The packing of molecules in the crystal is stabilized by a network of intermolecular interactions. For [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol, O—H···N hydrogen bonds are observed, which link the molecules into chains.[2] Additionally, weak C—H···O interactions contribute to the formation of a layered structure.[2] Understanding these interactions is critical for predicting the material's properties and for crystal engineering.

G cluster_0 Molecular Structure cluster_1 Supramolecular Assembly Bond Lengths Bond Lengths Bond Angles Bond Angles Torsion Angles Torsion Angles Conformation Conformation Hydrogen Bonds Hydrogen Bonds van der Waals Interactions van der Waals Interactions π-π Stacking π-π Stacking Crystal Packing Crystal Packing Crystal Structure Crystal Structure Crystal Structure->Bond Lengths Crystal Structure->Bond Angles Crystal Structure->Torsion Angles Crystal Structure->Conformation Crystal Structure->Hydrogen Bonds Crystal Structure->van der Waals Interactions Crystal Structure->π-π Stacking Crystal Structure->Crystal Packing

Caption: Information derived from a solved crystal structure.

Conclusion

The determination of the single-crystal X-ray structure of a pharmaceutically relevant molecule like [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol provides definitive proof of its chemical identity and detailed insights into its three-dimensional structure. This information is fundamental for understanding its structure-activity relationship, for guiding further drug design efforts, and for controlling its solid-state properties. The workflow described in this guide, from synthesis and crystallization to data analysis and interpretation, represents a powerful approach for the characterization of novel chemical entities in the drug development pipeline.

References

  • [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC. Available at: [Link]

  • [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol | C11H11NOS - PubChem. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification of[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

Introduction and Strategic Context[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol (CAS No. 857283-96-6) is a highly valuable fragment molecule that serves as a critical scaffold for molecular linking, expansion, and modifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol (CAS No. 857283-96-6) is a highly valuable fragment molecule that serves as a critical scaffold for molecular linking, expansion, and modification in drug discovery[1]. The thiazole core is a privileged scaffold present in numerous bioactive compounds, including antiviral, antimicrobial, and anticancer agents[2]. In Fragment-Based Drug Discovery (FBDD) campaigns, thiazole derivatives are frequently identified as screening hits; however, their synthesis and functionalization require careful strategic planning to avoid transition-metal catalyst poisoning[2].

This application note details a robust, protecting-group-free synthetic route to [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling.

Reaction Design and Mechanistic Causality

The synthesis relies on the cross-coupling of 4-bromo-2-methylthiazole (the electrophile) with (4-(hydroxymethyl)phenyl)boronic acid (the nucleophile).

Overcoming Catalyst Poisoning

Heteroaromatic halides, particularly thiazoles, are notorious for coordinating to palladium centers via their nitrogen or sulfur atoms, which can inhibit the catalytic cycle and lead to poor yields[1]. To counteract this, we employ Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). The bidentate dppf ligand provides significant steric bulk and forms a stable, rigid complex with palladium, preventing the thiazole nitrogen from displacing the phosphine ligands and deactivating the catalyst[1].

Protecting-Group-Free Strategy

The boronic acid partner contains a free primary hydroxyl group (-CH₂OH). Under strongly basic or oxidative conditions, this group might require protection (e.g., as a TBS ether). However, by utilizing a mild inorganic base (K₂CO₃ ) in a biphasic solvent system (1,4-Dioxane/H₂O ), the Suzuki-Miyaura transmetalation proceeds selectively at the carbon-boron bond without competitive alkoxide formation or oxidation, eliminating two synthetic steps (protection and deprotection) from the workflow.

G Start 4-Bromo-2-methylthiazole + (4-(Hydroxymethyl)phenyl)boronic acid Catalyst Pd(dppf)Cl2 (5 mol%), K2CO3 (2.0 eq) 1,4-Dioxane / H2O (4:1) Start->Catalyst Reaction Degas & Heat (90°C, 12h) Suzuki-Miyaura Coupling Catalyst->Reaction Workup Aqueous Workup (EtOAc Extraction & Brine Wash) Reaction->Workup Purification Flash Chromatography (Hexanes/EtOAc Gradient) Workup->Purification Product Pure[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol Purification->Product

Workflow for the Suzuki-Miyaura synthesis of[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol.

Experimental Protocol

Materials and Reagents

Note: Ensure all solid reagents are dry. 1,4-Dioxane should be anhydrous and inhibitor-free to prevent radical quenching during the catalytic cycle.

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
4-Bromo-2-methylthiazole178.051.01.78 gElectrophile
(4-(Hydroxymethyl)phenyl)boronic acid151.961.21.82 gNucleophile
Pd(dppf)Cl₂·CH₂Cl₂816.640.05408 mgCatalyst
Potassium carbonate (K₂CO₃)138.212.02.76 gBase
1,4-Dioxane88.11N/A40 mLSolvent (Organic phase)
Deionized Water (H₂O)18.02N/A10 mLSolvent (Aqueous phase)
Step-by-Step Methodology

Step 1: Reaction Assembly and Degassing (Critical Step)

  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 4-bromo-2-methylthiazole (1.78 g, 10 mmol), (4-(hydroxymethyl)phenyl)boronic acid (1.82 g, 12 mmol), and K₂CO₃ (2.76 g, 20 mmol) to the flask.

  • Add the solvent mixture (40 mL 1,4-Dioxane and 10 mL H₂O).

  • Causality Note: Oxygen is detrimental to Pd(0) intermediates, leading to catalyst deactivation via oxidation. Degas the mixture by bubbling argon or nitrogen gas directly through the solution for 15 minutes.

  • Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol) under a positive stream of argon.

Step 2: Reaction Execution

  • Heat the reaction mixture to 90 °C using a pre-heated oil bath or heating block.

  • Maintain vigorous stirring for 12 hours under an argon atmosphere.

  • Self-Validation: Monitor the reaction via TLC (Thin Layer Chromatography) using a Hexanes:Ethyl Acetate (1:1) solvent system. The starting bromide should be completely consumed, replaced by a lower-Rf, UV-active product spot.

Step 3: Work-up and Extraction

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of distilled water. Transfer to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with additional EtOAc (2 × 30 mL).

  • Combine the organic layers and wash with brine (50 mL) to remove residual water and inorganic salts.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a dark residue.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient elution starting from 100% Hexanes to Hexanes:EtOAc (1:1).

  • Collect the fractions containing the product (identified by TLC) and concentrate under reduced pressure to afford [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol as an off-white to pale yellow solid.

Analytical Validation

To ensure the trustworthiness of the synthesized compound, the following self-validating analytical checks must be performed:

  • LC-MS (ESI+): Expected mass for C₁₁H₁₁NOS is 205.28 g/mol . Look for the[M+H]⁺ peak at m/z 206.1.

  • ¹H NMR (400 MHz, CDCl₃):

    • Thiazole core: A distinct singlet around δ 7.30 ppm (thiazole C5-H).

    • Phenyl ring: Two doublets (A₂B₂ system) around δ 7.80 ppm and δ 7.40 ppm, integrating for 2 protons each.

    • Hydroxymethyl group: A singlet around δ 4.70 ppm integrating for 2 protons (-CH₂-), and a broad singlet for the -OH proton (exchangeable with D₂O).

    • Methyl group: A sharp singlet around δ 2.75 ppm integrating for 3 protons (thiazole -CH₃).

References

  • Tebubio. "[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol - 10 mg." Tebubio Catalog.
  • Proj, M., et al. "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" ACS Medicinal Chemistry Letters, 2022.
  • Molander, G. A., et al. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates." The Journal of Organic Chemistry, 2003.

Sources

Application

Application Notes and Protocols: The Utility of the [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol Scaffold in Drug Discovery Assays for Targeting the TAK1 Kinase

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of the [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol scaffold in drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of the [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol scaffold in drug discovery, with a particular focus on its use in assays targeting TGF-β-activated kinase 1 (TAK1). While direct biological activity of this specific molecule is not extensively documented, its thiazole core is a well-established pharmacophore in numerous clinically approved drugs and investigational agents, particularly in the realm of kinase inhibition.[1][2][3] This guide will, therefore, present this compound as a valuable starting point or fragment for the development of novel TAK1 inhibitors. We will delve into the critical role of TAK1 in disease, provide detailed protocols for biochemical and cell-based assays to assess the inhibitory potential of compounds based on this scaffold, and offer insights into data analysis and interpretation.

Introduction: The Thiazole Scaffold and the Promise of TAK1 Inhibition

The 1,3-thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of a wide array of therapeutic agents with diverse biological activities, including anti-cancer, anti-inflammatory, and antibacterial properties.[1][4][5] Its prevalence in approved drugs such as the kinase inhibitors Dasatinib and Dabrafenib underscores its utility in interacting with biological targets.[2] The compound [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol, with its characteristic thiazole ring linked to a phenyl methanol group, represents a synthetically tractable scaffold for the exploration of new chemical space in drug discovery.[6][7]

A particularly compelling target for therapeutic intervention is the Transforming growth factor-β-activated kinase 1 (TAK1), a serine/threonine kinase that serves as a central signaling node in inflammatory and immune responses.[8] TAK1 is activated by a variety of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as TGF-β.[8][9] Upon activation, TAK1 initiates downstream signaling cascades, primarily the NF-κB and MAPK (JNK and p38) pathways, which are crucial for cell survival, inflammation, and immune regulation.[10][11][12] Dysregulation of the TAK1 signaling pathway is implicated in the pathogenesis of numerous diseases, including cancer and autoimmune disorders, making it a high-priority target for drug development.[8][13][14]

Given the established success of thiazole-containing molecules as kinase inhibitors, this guide proposes the use of the [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol scaffold as a foundational element in screening campaigns aimed at discovering novel TAK1 inhibitors.

The TAK1 Signaling Pathway: A Key Therapeutic Target

TAK1 acts as a critical integrator of various upstream signals, translating them into cellular responses. The canonical activation of TAK1 involves its interaction with TAB1 (TAK1 binding protein 1) and subsequent autophosphorylation.[11][12] This activated TAK1 complex then phosphorylates downstream kinases, including IKKβ (leading to NF-κB activation) and MKKs (leading to p38 and JNK activation).[11][12] The multifaceted role of TAK1 in both promoting inflammation and cell survival in cancer cells makes its inhibition a promising therapeutic strategy.[10][14]

TAK1_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_receptor Receptor Complex cluster_core TAK1 Activation cluster_downstream Downstream Cascades cluster_cellular Cellular Response TNF-α TNF-α TNFR TNFR TNF-α->TNFR IL-1β IL-1β IL1R IL1R IL-1β->IL1R TGF-β TGF-β TGFβR TGFβR TGF-β->TGFβR TAK1_complex TAK1/TAB1 TNFR->TAK1_complex Activation IL1R->TAK1_complex Activation TGFβR->TAK1_complex Activation TAK1_active p-TAK1 TAK1_complex->TAK1_active Autophosphorylation IKK IKK Complex TAK1_active->IKK Phosphorylation MAPKK MKKs (MKK4/7, MKK3/6) TAK1_active->MAPKK Phosphorylation NFkB NF-κB IKK->NFkB Activation Inflammation Inflammation NFkB->Inflammation Gene Expression Survival Survival NFkB->Survival Gene Expression JNK p-JNK MAPKK->JNK p38 p-p38 MAPKK->p38 JNK->Inflammation Gene Expression JNK->Survival Gene Expression p38->Inflammation Gene Expression p38->Survival Gene Expression

Caption: The TAK1 signaling pathway, a central hub for inflammatory and survival signals.

Experimental Protocols for Assessing TAK1 Inhibition

The following protocols are designed to assess the potential of derivatives of the [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol scaffold to inhibit TAK1 kinase activity.

Workflow for Screening and Validation

A tiered approach is recommended, starting with a biochemical assay to identify direct inhibitors, followed by cell-based assays to confirm target engagement and functional effects.

Screening_Workflow Start Compound Library based on [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol Biochemical_Assay Biochemical TAK1 Kinase Assay Start->Biochemical_Assay IC50_Determination IC50 Determination for Hits Biochemical_Assay->IC50_Determination Identify Hits Cellular_Assay Cell-Based Assay: Downstream Signaling (Western Blot) IC50_Determination->Cellular_Assay Functional_Assay Functional Assay: Cytokine Release (ELISA) Cellular_Assay->Functional_Assay Confirm Target Engagement Lead_Compound Lead Compound Identification Functional_Assay->Lead_Compound Validate Functional Effect

Caption: A streamlined workflow for the identification and validation of novel TAK1 inhibitors.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the amount of ADP produced during the kinase reaction, which is directly proportional to TAK1 activity.

Materials:

  • Recombinant human TAK1/TAB1 complex (BPS Bioscience, Cat. #40616 or similar)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)

  • Kinase Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., RLGRDKYKTLRQIRQ)[15]

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compounds (serially diluted in DMSO)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Plating: Add 1 µL of serially diluted test compound or DMSO (as a no-inhibitor control) to the wells of the assay plate.

  • Enzyme Preparation: Prepare a solution of TAK1/TAB1 in kinase buffer to the desired final concentration (e.g., 5 ng/µL).

  • Substrate/ATP Mix: Prepare a mix of the kinase substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for TAK1 if known, or a standard concentration (e.g., 10 µM) can be used for initial screening.

  • Reaction Initiation: Add 2 µL of the TAK1/TAB1 solution to each well, followed by 2 µL of the substrate/ATP mix to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ATP Generation and Luminescence Reading:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Z'-factor A statistical measure of the quality of a high-throughput screening assay. A Z'-factor > 0.5 is considered excellent.
Protocol 2: Cell-Based Western Blot Assay for Downstream Signaling

This protocol assesses the ability of a test compound to inhibit TAK1-mediated phosphorylation of downstream targets like p38 or JNK in a cellular context.

Materials:

  • A suitable cell line (e.g., HeLa, MDA-MB-231)

  • Cell culture medium and supplements

  • TNF-α (recombinant human)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a DMSO vehicle control.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Data Interpretation:

  • A reduction in the ratio of phosphorylated p38/JNK to total p38/JNK in the presence of the compound indicates inhibition of the TAK1 pathway.

  • β-actin serves as a loading control.

Protocol 3: Cytokine Release Assay (ELISA)

This functional assay measures the anti-inflammatory effect of the compound by quantifying the inhibition of TNF-α-induced cytokine secretion.

Materials:

  • A suitable cell line (e.g., A549, THP-1)

  • Cell culture medium and supplements

  • TNF-α (recombinant human)

  • Test compound

  • Human IL-6 or IL-8 ELISA kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA for IL-6 or IL-8 according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the provided cytokine standards.

    • Determine the concentration of the cytokine in each sample.

    • Calculate the percentage of inhibition of cytokine release for each compound concentration.

    • Determine the IC50 value for the inhibition of cytokine release.

Conclusion

The [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly targeting TAK1. The assays detailed in this guide provide a robust framework for identifying and characterizing the inhibitory activity of compounds derived from this scaffold, from direct enzyme inhibition to cellular and functional effects. By employing this systematic approach, researchers can effectively leverage the potential of this thiazole-containing molecule in their drug discovery programs aimed at treating inflammatory diseases and cancer.

References

  • Scarneo, S. A., et al. (2020). TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades. Oncotarget, 11(21), 1945–1958. Available at: [Link]

  • Miyake, Z., et al. (2014). TGF-β-activated kinase-1: New insights into the mechanism of TGF-β signaling and kidney disease. The International Journal of Biochemistry & Cell Biology, 53, 86-90. Available at: [Link]

  • Totzke, J., et al. (2017). Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. Cell Chemical Biology, 24(1), 1029-1039.e6. Available at: [Link]

  • Harner, M. J., et al. (2017). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Journal of Medicinal Chemistry, 60(17), 7345-7354. Available at: [Link]

  • Singh, A., & Settleman, J. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. Molecular & Cellular Oncology, 7(1), e1677325. Available at: [Link]

  • Ko, J. H., et al. (2014). TGF-β-Activated Kinase 1 (TAK1) Signaling Regulates TGF-β-Induced WNT-5A Expression in Airway Smooth Muscle Cells via Sp1 and β-Catenin. PLoS One, 9(4), e94801. Available at: [Link]

  • Shafique, Z., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3984. Available at: [Link]

  • Miyake, Z., et al. (2014). TGF-β-activated kinase-1: New insights into the mechanism of TGF-β signaling and kidney disease. ResearchGate. Available at: [Link]

  • Ajibade, A. A., et al. (2013). Targeting of TAK1 in inflammatory disorders and cancer. Molecular Interventions, 13(1), 39-46. Available at: [Link]

  • Roswell Park Comprehensive Cancer Center. (n.d.). TAK1 Inhibitors as Anti-Cancer Agents. Available at: [Link]

  • Ko, J. H., et al. (2014). TGF-β-activated kinase 1 (TAK1) signaling regulates TGF-β-induced WNT-5A expression in airway smooth muscle cells via Sp1 and β-catenin. PubMed. Available at: [Link]

  • Zhou, W., et al. (2014). TAK1 is activated by TGF-β signaling and controls axonal growth during brain development. Journal of Molecular Cell Biology, 6(3), 264-266. Available at: [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse TAK1-TAB1 Kinase Assay Kit. Available at: [Link]

  • Kumar, P., & Chander, P. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 188, 112016. Available at: [Link]

  • Kumar, P., & Chander, P. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2024). Current Development of Thiazole-Containing Compounds as Potential Antibacterials against Methicillin-Resistant Staphylococcus aureus. ACS Infectious Diseases, 10(2), 369-391. Available at: [Link]

  • Tan, L., et al. (2016). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3585-3593. Available at: [Link]

  • Totzke, J., et al. (2017). Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. Cell Chemical Biology, 24(8), 1029-1039.e6. Available at: [Link]

  • PubChem. (n.d.). [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. Available at: [Link]

  • Kakehi, K., et al. (1991). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Chemical & Pharmaceutical Bulletin, 39(6), 1491-1498. Available at: [Link]

  • Appchem. (n.d.). [4-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]METHANOL. Available at: [Link]

  • NextSDS. (n.d.). [4-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]METHANOL. Available at: [Link]

  • Farmer, L. J., et al. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 18(23), 6231-6235. Available at: [Link]

  • Farmacia Journal. (2012). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Available at: [Link]

  • Jampani, M. R., et al. (2012). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. International Journal of Pharmaceutical Sciences and Drug Research, 4(2), 134-136. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. Molecules, 27(24), 8884. Available at: [Link]

  • Sasso, O., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 284, 117006. Available at: [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Available at: [Link]

  • ChemBK. (2024). {4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol. Available at: [Link]

  • Viaud-Massuard, M.-C., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. ResearchGate. Available at: [Link]

  • Siddiqui, N., et al. (2016). Synthesis and pharmacological investigation of novel 2-(3-hydroxy-4-methoxy phenyl)-3-substituted-thiazolidin-4-ones as anticonvulsants. ResearchGate. Available at: [Link]

Sources

Method

Application Note: Standardized Protocol for the Solubilization of[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol in DMSO

Target Audience: Assay Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists Application Focus: Fragment-Based Drug Discovery (FBDD) and In Vitro Biological Assays Compound Profile & Physicochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists Application Focus: Fragment-Based Drug Discovery (FBDD) and In Vitro Biological Assays

Compound Profile & Physicochemical Context[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol is a highly valuable fragment molecule that serves as a critical structural scaffold for molecular linking, expansion, and modification in early-stage drug discovery[1]. Because it adheres to the "Rule of Three" for fragment libraries, maintaining its structural integrity and solubility during in vitro screening is paramount to avoiding false negatives[2].

Chemical Specifications:

  • IUPAC Name: [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

  • CAS Number: 857283-96-6[1]

  • Molecular Formula: C₁₁H₁₁NOS[2]

  • Molecular Weight: 205.28 g/mol [2]

  • Structural Features: Contains a hydrophobic 2-methylthiazole ring, a phenyl linker, and a polar hydroxymethyl group (hydrogen bond donor/acceptor).

Solvation Dynamics: The Causality of Solvent Selection

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this compound due to its polar aprotic nature. The solubilization mechanism relies on dual interactions: the sulfoxide (S=O) moiety of DMSO acts as a potent hydrogen-bond acceptor for the compound's primary alcohol (-OH) group, while the methyl groups of DMSO facilitate the solvation of the hydrophobic thiazole and phenyl rings[3].

Critical Handling Causality: DMSO is exceptionally hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture. Because the solubility of hydrophobic fragments drops exponentially in the presence of water, water uptake pushes the DMSO stock solution into a metastable supersaturated zone, inevitably leading to micro-precipitation[4]. Furthermore, repeated freeze-thaw cycles synergistically enhance this water uptake, degrading the compound's integrity and inducing irreversible crystallization[5],[4]. Therefore, utilizing anhydrous DMSO (≥99.9% purity) and strictly adhering to single-use aliquoting is a non-negotiable requirement for assay trustworthiness.

Quantitative Reconstitution Data

To ensure precision, use the following table to determine the exact volume of anhydrous DMSO required to achieve your target molarity.

Table 1: Molarity Reconstitution Matrix for[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol (MW: 205.28 g/mol )

Mass of CompoundVolume for 1 mMVolume for 5 mMVolume for 10 mMVolume for 50 mM
1 mg 4.871 mL974 µL487 µL97.4 µL
5 mg 24.357 mL4.871 mL2.436 mL487 µL
10 mg 48.714 mL9.743 mL4.871 mL974 µL

Note: For fragment-based screening, stock solutions are typically prepared at high concentrations (50 mM to 100 mM) to allow for significant dilution in aqueous buffers later[6].

Self-Validating Preparation Protocol

This step-by-step methodology is designed to mitigate environmental variables and ensure complete solubilization.

Phase 1: Equilibration & Weighing
  • Thermal Equilibration: Remove the sealed vial of[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol from cold storage and allow it to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the dry powder, which will poison the anhydrous DMSO stock with water[4].

  • Weighing: Using a calibrated analytical balance, accurately weigh the desired mass of the compound into a sterile, static-free glass or polypropylene vial[3].

Phase 2: Solubilization & Quality Control
  • Solvent Addition: In a low-humidity environment (preferably under a nitrogen or argon stream), add the calculated volume of anhydrous, sterile-filtered DMSO[5],[3].

  • Agitation: Cap the vial tightly and vortex gently for 30–60 seconds. Avoid vigorous vortexing that introduces excessive air bubbles[3].

  • Sonication (If Required): If the solution is not entirely clear, place the vial in a room-temperature ultrasonic water bath for 5–10 minutes to disrupt crystalline lattices and ensure complete dissolution[3].

  • Visual Validation: Inspect the solution against a bright light source. The system is validated only when the solution is 100% optically clear with no suspended particulates or refractive gradients.

Phase 3: Aliquoting & Storage
  • Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 10 µL to 50 µL) in tightly sealed microtubes[3].

  • Storage: Purge the headspace of the tubes with argon or dry nitrogen to displace ambient air. Store the aliquots at -20°C (for short-term use up to 1 month) or -80°C (for long-term stability up to 6 months)[7].

Workflow Visualization

G Start [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol (Dry Powder) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh Compound (Analytical Balance) Equilibrate->Weigh AddDMSO Add Anhydrous DMSO (Calculate Vol for Target mM) Weigh->AddDMSO Dissolve Vortex & Sonicate (Ensure Complete Dissolution) AddDMSO->Dissolve QC Visual Inspection (Clear Solution?) Dissolve->QC QC->Dissolve No (Precipitate) Aliquot Aliquot into Microtubes (Single-Use Volumes) QC->Aliquot Yes Store Store at -20°C or -80°C (Desiccated, Argon Overlay) Aliquot->Store Dilute Dilute in Aqueous Buffer (Final DMSO < 0.5%) Store->Dilute Thaw once

Figure 1: Standardized workflow for fragment solubilization, QC, and storage in DMSO.

Downstream Application Considerations

When transferring[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol from the DMSO stock into aqueous biological assays, the "solvent effect" must be strictly managed to prevent assay interference:

  • Aqueous Dilution: Add the DMSO stock dropwise to the aqueous assay buffer while vortexing rapidly. This prevents localized high concentrations of the hydrophobic fragment from crashing out of solution[3].

  • Maximum Solvent Tolerance: Ensure the final concentration of DMSO in the biological assay does not exceed 0.5% (v/v)[7],[8]. Concentrations above this threshold can induce solvent-mediated cytotoxicity in cell-based assays and may cause off-target conformational changes or non-specific binding in target proteins during biochemical screening[8],[9].

References

  • [1] [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol - Tebubio. Tebubio.1

  • [2] [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol, 97% - Fisher Scientific. Fisher Scientific. 2

  • [5] The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed. National Institutes of Health (NIH). 5

  • [3] Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem. 3

  • [6] DMSO Solubility Assessment for Fragment-Based Screening - PMC. National Institutes of Health (NIH). 6

  • [7] SMALL MOLECULES - Captivate Bio. Captivate Bio. 7

  • [4] Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Ziath.4

  • [8] MultiScreen Solubility Filter Plate. Sigma-Aldrich. 8

  • [9] Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. 9

Sources

Application

Catalytic Applications of Thiazole Derivatives in Organic Synthesis: A Guide for Researchers

Prepared by a Senior Application Scientist Disclaimer: While the initial topic of inquiry was the specific catalytic applications of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol, a comprehensive literature search did no...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by a Senior Application Scientist

Disclaimer: While the initial topic of inquiry was the specific catalytic applications of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol, a comprehensive literature search did not yield specific data on the use of this particular molecule as a catalyst. This guide has therefore been broadened to address the well-documented and significant catalytic applications of the wider class of thiazole-containing compounds, providing a valuable resource for researchers in organic synthesis and drug development.

Introduction: The Versatile Thiazole Moiety in Catalysis

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and materials science.[1] Beyond its biological significance, the unique electronic properties of the thiazole nucleus make it a versatile component in the design of highly efficient catalysts. Thiazole derivatives have been successfully employed as ligands for transition metal catalysis, as precursors to N-heterocyclic carbenes (NHCs), and as organocatalysts in their own right.[2][3] This document provides an in-depth overview of the catalytic applications of thiazole derivatives, complete with mechanistic insights and detailed experimental protocols.

I. Thiazole-Based Ligands for Transition Metal Catalysis

The nitrogen atom in the thiazole ring serves as an excellent coordination site for transition metals, most notably palladium. Thiazole-containing ligands have been instrumental in advancing cross-coupling reactions, which are fundamental to the construction of complex organic molecules.

A. Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron species and an organic halide, is a cornerstone of modern organic synthesis.[4] Palladium complexes bearing thiazole-based ligands have emerged as highly effective catalysts for this transformation. These ligands can enhance the catalytic activity and stability of the palladium center, often allowing for reactions to proceed under mild conditions with a broad range of substrates.[4][5]

For instance, palladium(II) catalysts featuring phenylthiazole ligands have been prepared and characterized for their use in Suzuki-Miyaura cross-coupling reactions. These catalysts demonstrate compatibility with a variety of functional groups, including carbonyls, amines, and phenols.[4][5] The thiazole nitrogen and the ortho-carbon of the phenyl ring can coordinate to the palladium center, forming a stable complex that facilitates the catalytic cycle.[4][5]

A key advantage of some modern palladium-thiazole catalyst systems is their high efficiency, enabling direct arylation of thiazoles at very low catalyst loadings (0.1-0.001 mol %).[6] This not only reduces the cost of the reaction but also minimizes contamination of the product with residual metal, a critical consideration in pharmaceutical synthesis.[6] The regioselectivity of these reactions can often be controlled by the choice of ligand and base, allowing for the selective arylation at the C2 or C5 position of the thiazole ring.[7]

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is a representative example for the cross-coupling of an aryl bromide with a boronic acid using a thiazole-ligated palladium catalyst.

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Amino-4-phenyl-1,3-thiazole (ligand) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂, the thiazole ligand, and K₂CO₃.

  • Add the aryl bromide and arylboronic acid to the flask.

  • Add the toluene/water solvent mixture via syringe.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Thiazolium Salts as N-Heterocyclic Carbene (NHC) Precursors and Organocatalysts

Thiazolium salts are readily synthesized and serve as stable precursors to thiazol-2-ylidenes, a class of N-heterocyclic carbenes (NHCs).[3] NHCs are powerful ligands for transition metals and are also highly effective organocatalysts for a variety of transformations.[3][8]

A. Thiazol-2-ylidenes as NHC Ligands

Thiazol-2-ylidenes exhibit strong σ-donating properties, which stabilize transition metal centers and enhance their catalytic activity.[3] A key feature of thiazol-2-ylidenes compared to their more common imidazol-2-ylidene counterparts is their enhanced π-electrophilicity.[3] This unique electronic characteristic can lead to superior performance in certain catalytic reactions.[3]

B. Thiazolium-Catalyzed Umpolung Reactions: Benzoin and Stetter Reactions

The concept of "umpolung," or the reversal of polarity of a functional group, is a powerful strategy in organic synthesis. Thiazolium salts are renowned for their ability to catalyze the umpolung of aldehydes, transforming them from electrophiles into nucleophilic acyl anion equivalents.[9][10] This reactivity is central to the Benzoin and Stetter reactions.

  • Benzoin Condensation: In the presence of a base, a thiazolium salt forms a thiazol-2-ylidene, which adds to an aldehyde to generate a "Breslow intermediate." This intermediate then acts as a nucleophile, attacking a second molecule of the aldehyde to form an α-hydroxy ketone, known as a benzoin.[9][11]

  • Stetter Reaction: The Stetter reaction is the 1,4-conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a thiazolium salt.[10] The catalytically generated acyl anion equivalent adds to the Michael acceptor, leading to the formation of 1,4-dicarbonyl compounds.[10] The Stetter reaction is a highly atom-economical method for constructing valuable synthetic intermediates.[12]

Catalytic Cycle of the Thiazolium-Catalyzed Stetter Reaction

Stetter_Reaction Thiazolium Thiazolium Salt Carbene Thiazol-2-ylidene (Active Catalyst) Thiazolium->Carbene - H+ Breslow Breslow Intermediate (Acyl Anion Equivalent) Carbene->Breslow + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Breslow Adduct Tetrahedral Adduct Breslow->Adduct + Michael Acceptor Michael_Acceptor Michael Acceptor Michael_Acceptor->Adduct Product 1,4-Dicarbonyl Product Adduct->Product Proton Transfer Product->Carbene - Catalyst

Caption: General catalytic cycle for the thiazolium-catalyzed Stetter reaction.

III. Asymmetric Catalysis with Chiral Thiazole Derivatives

The development of asymmetric catalytic reactions is a major focus of modern organic synthesis, as it allows for the selective synthesis of a single enantiomer of a chiral molecule. Chiral thiazole-containing compounds have been successfully employed as organocatalysts and as ligands for asymmetric transition metal catalysis.

Chiral thiazolium salts, for example, have been designed and utilized in enantioselective benzoin and Stetter reactions.[11] Furthermore, thiazolone derivatives have been shown to be excellent substrates in asymmetric organocatalytic reactions, including Michael additions and Mannich reactions, to produce chiral thiazole-containing products.[13][14]

IV. Synthesis of Thiazole-Based Catalysts and Ligands

The accessibility of the thiazole core through various synthetic routes contributes to its widespread use in catalysis. The Hantzsch thiazole synthesis is a classic and versatile method for preparing a wide range of substituted thiazoles. Modern methods, such as copper-catalyzed multi-component reactions and direct C-H arylation, have further expanded the synthetic toolbox for accessing functionalized thiazole derivatives.[15]

Conclusion

While specific catalytic applications for [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol are not currently documented in the surveyed literature, the broader family of thiazole derivatives represents a rich and versatile class of compounds in the field of catalysis. From their role as robust ligands in palladium-catalyzed cross-coupling reactions to their function as highly effective organocatalysts for umpolung transformations, thiazoles continue to be a focal point of innovation in organic synthesis. The ongoing development of novel thiazole-based catalysts, particularly in the area of asymmetric synthesis, promises to deliver even more powerful tools for the efficient and selective construction of complex molecules.

References

  • Synthesis and Study of Oxazolium and Thiazolium Salts as Organoc
  • Simple thiazole-based ligands for palladium(II)
  • Simple thiazole-based ligands for palladium(II)
  • Recent Advances in the Catalytic Asymmetric Reactions of Thiazolone Deriv
  • Thiazol-2-ylidenes: Versatile N-Heterocyclic Carbene Ligands with Enhanced Electrophilicity for Transition-Metal-C
  • The Catalytic Asymmetric Intramolecular Stetter Reaction - PMC. NIH. (URL not available)
  • Palladium-Catalyzed Direct Arylation of Thiazoles with Aryl Bromides. | Request PDF.
  • Asymmetric Benzoin and Stetter Reactions. (URL not available)
  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF.
  • Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors - PMC. (URL not available)
  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings - Organic Chemistry Portal. (URL: [Link])

  • The Thiazolium-Catalyzed Sila-Stetter Reaction: Conjugate Addition of Acylsilanes to Unsaturated Esters and Ketones | Journal of the American Chemical Society. (URL: [Link])

  • An asymmetric thiazolo-thiazole derivative as a solvatochromic, reversible and self-color recovery acid–base molecular switch - Journal of Materials Chemistry C (RSC Publishing). (URL not available)
  • Stetter Reaction - Organic Chemistry Portal. (URL: [Link])

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC. (URL: [Link])

  • Recent advances in the catalytic asymmetric reactions of thiazolone derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction - RSC Publishing. (URL: [Link])

  • Synthesis of thiazol-2-ylidene complexes The respective experimental... - ResearchGate. (URL: [Link])

  • Palladium Catalyst-Controlled Regiodivergent C–H Arylation of Thiazoles | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies | ACS Omega. (URL: [Link])

  • Thiazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PMC. (URL: [Link])

  • Palladium(II) complexes comprising thiazole-hydrazone Schiff base ligand: Synthesis, structure and catalytic activity in Suzuki-Miyaura coupling reactions | Request PDF. ResearchGate. (URL: [Link])

Sources

Method

Application Note: Elucidation of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol Structure using 1H and 13C NMR Spectroscopy

Abstract This application note provides a comprehensive guide for the structural elucidation of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The document i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the structural elucidation of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The document is intended for researchers, scientists, and professionals in drug development. It outlines detailed protocols for sample preparation, data acquisition, and spectral interpretation. While experimental data for this specific compound is not publicly available, this guide presents predicted ¹H and ¹³C NMR data based on established principles of chemical shifts and coupling constants for similar molecular fragments. This predictive analysis, coupled with detailed methodologies, serves as a robust framework for researchers to acquire and interpret their own experimental data.

Introduction

[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol, with the molecular formula C₁₁H₁₁NOS, is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the thiazole moiety in a wide range of biologically active molecules.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of the molecular structure of such organic compounds.[3][4] This application note details the theoretical and practical aspects of acquiring and interpreting ¹H and ¹³C NMR spectra for the title compound, ensuring data integrity and accurate structural assignment.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. These predictions are based on the analysis of substituent effects on the phenyl and thiazole rings and typical chemical shift ranges for the functional groups present.

Molecular Structure with Atom Numbering:

Caption: Molecular structure of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol with atom numbering for NMR assignment.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
~7.85d2HH-3, H-5~8.2
~7.45d2HH-2, H-6~8.2
~7.15s1HH-11
~4.70s2HH-7
~2.75s3HH-13
~1.60s (broad)1HOH
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~166.0C-9
~152.0C-4
~141.0C-1
~133.0C-2, C-6
~127.0C-3, C-5
~115.0C-11
~65.0C-7
~19.5C-13

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[5][6]

  • Weighing the Sample: Accurately weigh 5-10 mg of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol for ¹H NMR and 20-30 mg for ¹³C NMR.[7][8]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[7] Other solvents like DMSO-d₆ or Methanol-d₄ can be used depending on the sample's solubility.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6][7] Gentle vortexing or sonication can aid dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[5]

  • Tube Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition
  • Spectrometer Setup: The data should be acquired on a spectrometer with a field strength of 400 MHz or higher for better resolution.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[7] Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm.

    • Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Spectral Width: Set a spectral width of approximately 220-240 ppm.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

Spectral Interpretation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.[9]

  • Aromatic Region (δ 7.0-8.0 ppm): The phenyl ring protons are expected to appear in this region. The protons at positions 3 and 5 (ortho to the thiazole group) will be deshielded and appear as a doublet around 7.85 ppm. The protons at positions 2 and 6 (meta to the thiazole group) will appear as another doublet at a slightly higher field, around 7.45 ppm. The coupling between these adjacent protons will result in a characteristic AB quartet or two distinct doublets if the chemical shift difference is large enough.

  • Thiazole Proton (δ ~7.15 ppm): The single proton on the thiazole ring (H-11) is expected to appear as a singlet in the aromatic region.

  • Methylene Protons (δ ~4.70 ppm): The two protons of the benzylic methylene group (-CH₂OH) are chemically equivalent and are expected to appear as a singlet.

  • Methyl Protons (δ ~2.75 ppm): The three protons of the methyl group attached to the thiazole ring will appear as a sharp singlet.

  • Hydroxyl Proton (δ ~1.60 ppm): The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent. It will appear as a broad singlet.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.[10]

  • Thiazole Carbons (δ ~166.0 and ~115.0 ppm): The carbon atom at position 9, situated between the nitrogen and sulfur atoms, is significantly deshielded. The carbon at position 11 will appear at a higher field.

  • Aromatic Carbons (δ 127.0-152.0 ppm): The four distinct carbon environments of the para-substituted phenyl ring will be observed. The quaternary carbons (C-1 and C-4) will have lower intensities. C-4, being attached to the electron-withdrawing thiazole ring, will be the most deshielded among the phenyl carbons.

  • Methylene Carbon (δ ~65.0 ppm): The carbon of the methylene group (C-7) will appear in the typical range for a carbon attached to an oxygen atom.

  • Methyl Carbon (δ ~19.5 ppm): The methyl carbon (C-13) will appear at a high field, characteristic of sp³ hybridized carbons.

G cluster_0 ¹H NMR cluster_1 ¹³C NMR Aromatic (7.0-8.0 ppm) Aromatic (7.0-8.0 ppm) Thiazole ( ~7.15 ppm) Thiazole ( ~7.15 ppm) Methylene ( ~4.70 ppm) Methylene ( ~4.70 ppm) Methyl ( ~2.75 ppm) Methyl ( ~2.75 ppm) Hydroxyl ( ~1.60 ppm) Hydroxyl ( ~1.60 ppm) Thiazole C (115-166 ppm) Thiazole C (115-166 ppm) Aromatic C (127-152 ppm) Aromatic C (127-152 ppm) Methylene C ( ~65 ppm) Methylene C ( ~65 ppm) Methyl C ( ~19.5 ppm) Methyl C ( ~19.5 ppm) [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol ¹H NMR ¹H NMR [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol->¹H NMR ¹³C NMR ¹³C NMR [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol->¹³C NMR

Caption: Logical relationship between the compound and its expected NMR spectral regions.

Conclusion

This application note provides a detailed protocol and predictive analysis for the ¹H and ¹³C NMR spectroscopic characterization of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. By following the outlined procedures for sample preparation and data acquisition, and using the provided spectral interpretation guide, researchers can confidently determine the structure of this compound. The predicted chemical shifts and coupling patterns serve as a valuable reference for the analysis of experimentally obtained data.

References

  • Appchem. [4-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]METHANOL | 857283-96-6. Available at: [Link]

  • Chemical Research Support, Weizmann Institute of Science. Sample Preparation & NMR Tubes. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature protocols, 7(4), 627–639. Available at: [Link]

  • ALWSCI. How To Prepare And Run An NMR Sample. Available at: [Link]

  • Royal Society of Chemistry. (2021). Supporting Information. Available at: [Link]

  • University of Texas at Austin. SG Sample Prep - Nuclear Magnetic Resonance Labs. Available at: [Link]

  • Hornak, J. P. NMR sample preparation. Available at: [Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Fitoterapia, 93, 1-13. Available at: [Link]

  • Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. Available at: [Link]

  • Silva, A. M. S., Pinto, D. C. G. A., & Elguero, J. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-444. Available at: [Link]

  • University of California, Davis. Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. Available at: [Link]

  • PubChem. [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. Available at: [Link]

  • NextSDS. [4-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]METHANOL. Available at: [Link]

  • Sharma, K. (2003). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 15(3), 1471.
  • OpenOChem Learn. Interpreting NMR Spectra. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Establishing In Vivo Dosing for [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

Introduction The successful translation of a novel chemical entity from discovery to a potential therapeutic candidate is contingent upon rigorous preclinical evaluation. A critical step in this process is the establishm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The successful translation of a novel chemical entity from discovery to a potential therapeutic candidate is contingent upon rigorous preclinical evaluation. A critical step in this process is the establishment of a robust in vivo dosing protocol. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically develop an in vivo dosing regimen for the novel compound, [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol (herein referred to as "Compound T").

As specific in vivo data for Compound T is not publicly available, this guide will establish a foundational framework based on best practices in preclinical drug development.[1] We will address the essential phases of characterization, formulation, and initial safety and pharmacokinetic assessments that are prerequisite to any efficacy studies. The principles and protocols outlined herein are designed to be adaptable for other novel small molecules, particularly those with challenging physicochemical properties.[2]

PART 1: Physicochemical Characterization and Formulation Development

The in vivo behavior of a compound is fundamentally linked to its physical and chemical properties.[3] Before any animal is dosed, a thorough understanding of Compound T's characteristics is essential to develop a safe and effective formulation that ensures consistent bioavailability.[4]

1.1. Initial Characterization of Compound T

A foundational dataset for Compound T must be established. This includes determining its molecular weight (205.28 g/mol ), solubility in various solvents, and stability under different pH and temperature conditions.[3][5] Given its structure—a substituted thiazole and a phenylmethanol group—poor aqueous solubility is a potential challenge that must be addressed.[6]

Table 1: Essential Physicochemical Data for Compound T

ParameterDescriptionImportance for In Vivo Studies
Molecular Weight The mass of one mole of the substance.Used for all dose calculations (mg/kg).
Aqueous Solubility The maximum concentration that can dissolve in water at a specific pH and temperature.Determines the feasibility of simple aqueous formulations and informs the need for solubility enhancement strategies.
LogP The octanol-water partition coefficient, a measure of lipophilicity.Predicts membrane permeability and potential for oral absorption. High LogP values often correlate with poor aqueous solubility.[6]
pKa The acid dissociation constant.Indicates the ionization state of the compound at different physiological pH values, which affects solubility and absorption.
Stability The chemical integrity of the compound in the solid state and in various solvents over time.Ensures that the dosed substance is the parent compound and not a degradant.

1.2. Formulation Strategy for Poorly Soluble Compounds

Assuming Compound T exhibits poor aqueous solubility, a systematic approach to formulation is required. The goal is to create a vehicle that is both safe for the animal model and capable of maintaining the compound in a state suitable for absorption.[7][8]

Protocol 1: Stepwise Formulation Development

  • Solubility Screening:

    • Assess the solubility of Compound T in a panel of pharmaceutically acceptable excipients and solvents. This should include common co-solvents (e.g., PEG400, propylene glycol), surfactants (e.g., Tween 80, Kolliphor® EL), and lipids.[8]

    • Systematically test binary and ternary mixtures to identify a vehicle that achieves the desired concentration.[7]

  • Vehicle Selection:

    • Prioritize the simplest formulation possible. For intravenous (IV) administration, a clear, particle-free solution is mandatory. For oral (PO) administration, a solution or a stable, uniform suspension is acceptable.

    • Commonly used vehicles for initial in vivo studies include:

      • Aqueous solution with pH adjustment: If the compound has ionizable groups.

      • Co-solvent systems: e.g., 10% DMSO, 40% PEG400, 50% water.

      • Surfactant-based systems: e.g., 5% Tween 80 in saline.

      • Lipid-based systems: Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective for oral delivery of lipophilic compounds.[9]

  • Preparation and Sterilization:

    • Once a vehicle is selected, establish a clear, reproducible protocol for its preparation. This may involve vortexing, sonication, or gentle heating to aid dissolution.[7]

    • For parenteral (e.g., IV, IP) administration, the final formulation must be sterilized, typically by filtration through a 0.22 µm syringe filter.[7]

PART 2: Designing Initial In Vivo Studies

With a viable formulation, the next phase involves designing the first in vivo studies. These initial experiments are not designed to test efficacy but to establish safety and understand the pharmacokinetic profile of Compound T. All animal studies must be conducted in compliance with institutional and national guidelines (e.g., IACUC) and adhere to the 3Rs principles (Replacement, Reduction, Refinement).[10]

2.1. Animal Model Selection

The choice of animal model is critical for the relevance and translatability of the data.[11] For initial safety and pharmacokinetic studies, common rodent models are typically used due to their well-characterized biology and ease of handling.[4]

  • Species: Mice (e.g., C57BL/6, CD-1) or rats (e.g., Sprague-Dawley, Wistar) are standard choices.[12]

  • Justification: The selected species should ideally have metabolic pathways relevant to humans for the class of compound being tested, if known.[11]

2.2. Dose Range Finding (DRF) Study

The first in vivo experiment is the Dose Range Finding (DRF) study, also known as a Maximum Tolerated Dose (MTD) study.[13][14] Its primary purpose is to identify the highest dose that can be administered without causing unacceptable adverse effects.[1][11] This information is crucial for selecting dose levels for subsequent, more complex studies.[15]

Protocol 2: Acute Dose Range Finding Study in Mice

  • Animal Allocation: Use a small group of mice (e.g., n=3 per group) for each dose level, plus a vehicle control group.

  • Dose Selection and Escalation:

    • The starting dose should be based on any available in vitro cytotoxicity data or data from structurally similar compounds.[16]

    • Administer single, escalating doses of Compound T to each group. A common dose escalation strategy uses geometric progression (e.g., 10, 30, 100 mg/kg).[11]

  • Administration Route: The route should be the one intended for future efficacy studies (e.g., oral gavage (PO) or intraperitoneal (IP) injection).

  • Monitoring and Endpoints:

    • Closely monitor the animals for clinical signs of toxicity immediately after dosing and at regular intervals for up to 7-14 days.

    • Observations should include changes in body weight, food/water intake, activity levels, and any visible signs of distress (e.g., ruffled fur, abnormal posture).

    • Record all findings systematically.

Table 2: Example Observation Log for DRF Study

Dose Group (mg/kg)nRouteDay 1 Body Weight Change (%)Clinical Signs (Post-Dose)Status (Day 7)
Vehicle3PO+1.5%NormalSurvived
103PO+1.0%NormalSurvived
303PO-2.5%Mild lethargy for 2 hrsSurvived
1003PO-8.0%Significant lethargy, ruffled furSurvived
3003PO-22.0%Severe lethargy, ataxiaEuthanized (Day 2)
  • MTD Determination: The MTD is defined as the highest dose that does not produce severe toxicity or more than a 20% loss in body weight.[17] In the example above, the MTD would be estimated at or below 100 mg/kg.

PART 3: Pharmacokinetic (PK) Study

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Compound T is essential.[18] A pharmacokinetic (PK) study measures the concentration of the compound in the bloodstream over time, providing critical parameters like half-life (t½), maximum concentration (Cmax), and overall exposure (AUC).[4]

3.1. Designing the PK Study

A well-designed PK study provides the data needed to develop an effective dosing regimen for efficacy studies.[19]

  • Dose Level Selection: Based on the DRF study, select one to three dose levels well below the MTD.

  • Administration Routes: To determine oral bioavailability, both intravenous (IV) and oral (PO) routes are typically included.[12]

  • Sampling: Blood samples are collected at multiple time points after administration to capture the full concentration-time curve.[4]

Protocol 3: Single-Dose Pharmacokinetic Study in Rats

  • Animal Preparation: Use cannulated rats if possible to allow for serial blood sampling from a single animal, which reduces animal usage and inter-animal variability.[10]

  • Group Allocation:

    • Group 1: IV administration (e.g., 2 mg/kg).

    • Group 2: PO administration (e.g., 20 mg/kg).

    • (n=3-5 animals per group).

  • Dosing and Sampling:

    • Administer Compound T via the specified route.

    • Collect blood samples (e.g., ~100 µL) at predetermined time points.

      • IV: Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hr.

      • PO: Pre-dose, 15, 30 min, 1, 2, 4, 8, 12, 24 hr.

  • Sample Processing and Analysis:

    • Process blood to collect plasma.

    • Analyze plasma concentrations of Compound T using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot plasma concentration versus time for each group.

    • Calculate key PK parameters using non-compartmental analysis software.

Table 3: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Relates to efficacy and potential for acute toxicity.
Tmax Time at which Cmax is reached.Indicates the rate of absorption.
AUC Area Under the Curve (concentration vs. time).Represents total drug exposure over time.
Half-life.Determines how long the drug stays in the body and informs dosing frequency.
F% Bioavailability (for oral dosing).The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).

PART 4: Data Integration and Next Steps

The data gathered from these initial studies form a self-validating system. The DRF study defines the safe dosing window, and the PK study explains how the compound behaves within that window. This integrated dataset is the authoritative foundation for designing rational, effective, and safe efficacy studies.

Workflow Summary

The logical progression from compound characterization to the design of efficacy studies is a cornerstone of preclinical development.

G cluster_0 Phase 1: Formulation cluster_1 Phase 2: In Vivo Safety & PK cluster_2 Phase 3: Efficacy Testing char Physicochemical Characterization form Formulation Development char->form informs drf Dose Range Finding (DRF/MTD Study) form->drf enables in vivo testing pk Pharmacokinetic (PK) Study drf->pk defines safe dose levels for eff Pharmacodynamic/ Efficacy Studies pk->eff determines dosing regimen for

Caption: Workflow for establishing an in vivo dosing protocol.

Conclusion

Developing an in vivo dosing protocol for a novel entity like [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol is a systematic, multi-step process. It begins with a deep understanding of the compound's physicochemical properties, which dictates the formulation strategy. This is followed by carefully designed studies to establish a safe dose range (DRF/MTD) and to characterize the pharmacokinetic profile. By following these evidence-based protocols, researchers can build the necessary foundation to advance a compound with confidence into efficacy testing and further stages of drug development, while upholding the highest standards of scientific integrity and animal welfare.

References

  • Benchchem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Holland & Knight. (2025, December 5). FDA Publishes New Draft Guidance on Reducing Animal Testing in Nonclinical Safety Studies.
  • Patsnap Synapse. (2025, May 29). How to design a rodent PK study for a poorly soluble compound?
  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.
  • U.S. Food and Drug Administration. (2010, January). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.
  • NextSDS. (n.d.). [4-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]METHANOL.
  • U.S. Food and Drug Administration. (2025, December). Monoclonal Antibodies: Streamlined Nonclinical Safety Studies.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • ECA Academy. (n.d.). FDA Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients.
  • U.S. Food and Drug Administration. (2006, March). Nonclinical Safety Evaluation of Drug or Biologic Combinations.
  • PubChem. (n.d.). [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vivo Dosage Calculation of Novel Compounds.
  • PMC. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical).
  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs.
  • Enamine. (n.d.). Pharmacokinetics Studies in Mice or Rats.
  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species.
  • WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.
  • MDPI. (2022, March 15). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs.
  • Charles River Laboratories. (n.d.). Dose Range Finding Studies.
  • Appchem. (n.d.). [4-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]METHANOL.
  • NC3Rs. (2009, December 15). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals.
  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development.
  • Stanford Medicine. (n.d.). In vivo pharmacology.
  • GOV.UK. (2026, March 25). MHRA approach to medicines using non-animal methods.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • e-Century Publishing Corporation. (2021, March 30). Paving the way for small-molecule drug discovery.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the synthesis of heteroaryl-containing fragment molecules.[4-(2-Methyl-1,3-thiazol-4-yl)phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the synthesis of heteroaryl-containing fragment molecules.[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol (CAS 857283-96-6) is a highly valuable scaffold in drug discovery[1].

The most convergent and scalable route to this target is the Suzuki-Miyaura cross-coupling between 4-bromo-2-methylthiazole and a 4-(hydroxymethyl)phenylboronic acid derivative. However, thiazole halides are notoriously prone to poisoning palladium catalysts, and benzyl alcohol boronic acids are susceptible to protodeboronation[2]. This guide provides a self-validating protocol and mechanistic troubleshooting to ensure high-yielding, reproducible syntheses.

Reaction Workflow & Decision Tree

The following workflow illustrates the optimized synthetic pathway and the critical decision nodes for troubleshooting common failure modes.

SynthesisWorkflow Start Reagents: 4-Bromo-2-methylthiazole + Boronic Acid/Ester Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Start->Reaction Crude LC-MS Analysis of Crude Mixture Reaction->Crude YieldHigh Target Compound: [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol (>85% Yield) Crude->YieldHigh Optimal YieldLow Low Yield / Byproducts Crude->YieldLow Sub-optimal Issue1 Protodeboronation (Use Pinacol Ester) YieldLow->Issue1 Issue2 Pd Black / Deactivation (Use SPhos / Degas) YieldLow->Issue2 Issue3 Homocoupling (Exclude O2) YieldLow->Issue3 Issue1->Reaction Issue2->Reaction Issue3->Reaction

Figure 1: Suzuki-Miyaura synthesis workflow and troubleshooting for the target thiazole.

Quantitative Optimization Data

To understand why specific reagents are chosen, review the optimization matrix below. The data demonstrates how modifying the electronics and sterics of the palladium coordination sphere directly impacts the yield by mitigating specific side reactions.

EntryPalladium Source (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Primary Failure Mode / Observation
1Pd(PPh3)4 (5%)Na2CO3 (2.0)Toluene/H2O (4:1)9041%Severe Pd black formation; unreacted thiazole
2Pd(dppf)Cl2 (5%)K2CO3 (2.0)1,4-Dioxane/H2O (4:1)9065%Moderate conversion; 15% protodeboronation
3Pd2(dba)3 (2%) + XPhosK3PO4 (2.0)1,4-Dioxane/H2O (4:1)10082%Good conversion; trace homocoupling
4 SPhos Pd G2 (2%) K3PO4 (2.0) 1,4-Dioxane/H2O (4:1) 100 94% Clean profile; complete conversion
Validated Experimental Protocol

This protocol is designed as a self-validating system . By utilizing the pinacol ester and a highly active precatalyst, we eliminate the variables that typically cause this reaction to fail.

Materials Required:

  • 4-Bromo-2-methylthiazole (1.0 equiv, 1.0 mmol)

  • 4-(Hydroxymethyl)phenylboronic acid pinacol ester (1.1 equiv, 1.1 mmol)

  • SPhos Pd G2 precatalyst (0.02 equiv, 2 mol%)[2]

  • Anhydrous Potassium Phosphate ( K3​PO4​ ) (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane and HPLC-grade H2​O

Step-by-Step Methodology:

  • Reagent Assembly: In a flame-dried 20 mL Schlenk tube equipped with a magnetic stir bar, charge the 4-bromo-2-methylthiazole, 4-(hydroxymethyl)phenylboronic acid pinacol ester, SPhos Pd G2, and K3​PO4​ .

    • Causality Note: Using the pinacol ester instead of the free boronic acid prevents premature C-B bond cleavage (protodeboronation) during the heating phase.

  • Solvent Preparation: In a separate flask, prepare a 4:1 (v/v) mixture of 1,4-Dioxane and H2​O (5 mL total). Sparge the solvent mixture with ultra-pure Argon for 20 minutes.

    • Causality Note: Water is strictly required to dissolve the phosphate base and generate the reactive Pd-hydroxo intermediate necessary for the transmetalation step[3].

  • Inert Atmosphere: Add the degassed solvent to the Schlenk tube under a positive stream of Argon. Seal the tube and perform three rapid vacuum/Argon backfill cycles.

  • Reaction Execution: Plunge the sealed tube into a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 4 hours.

  • Validation Checkpoint (LC-MS): At 4 hours, pull a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze. Self-Validation: You should observe complete disappearance of the thiazole starting material (m/z ~178/180) and a dominant product peak at m/z 206 [M+H]+ .

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with brine (2 x 10 mL). Extract the aqueous layer once more with Ethyl Acetate (10 mL). Combine organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the target compound as a pale yellow solid[4].

Troubleshooting FAQs

Q1: I am seeing a large LC-MS peak for benzyl alcohol (phenylmethanol) without the thiazole ring. What is happening? A1: This is classic protodeboronation . The boronic acid is undergoing hydrolysis at the C-B bond before the palladium can facilitate transmetalation. Free boronic acids containing electron-donating or neutral groups (like the hydroxymethyl group) are highly susceptible to this at elevated temperatures. Solution: Ensure you are using the pinacol ester variant (CAS 302348-51-2). The steric bulk of the pinacol ligand drastically slows down the rate of hydrolysis. Additionally, ensure your reaction flask is placed directly into a pre-heated oil bath; slow ramping of temperature gives the boronic acid more time to degrade before the catalyst reaches its optimal turnover temperature.

Q2: My reaction stalls at 40% conversion, and a black precipitate forms on the walls of the flask. How do I push it to completion? A2: The black precipitate is "Palladium Black," which indicates that your catalyst has deactivated, aggregated, and crashed out of the catalytic cycle as Pd(0). Heteroaryl halides like 4-bromo-2-methylthiazole are challenging because the nitrogen and sulfur atoms can coordinate to the palladium center, poisoning it[2]. Solution: Upgrade your ligand. Standard Pd(PPh3​)4​ is insufficient here. You must switch to a bulky, electron-rich dialkylbiaryl phosphine ligand system like SPhos (used in the optimized protocol above)[2]. The extreme steric bulk of SPhos prevents the formation of inactive bis-ligated Pd species, while its electron density accelerates the oxidative addition step, keeping the palladium actively engaged in the catalytic cycle rather than precipitating out.

Q3: I am observing a significant amount of 4,4'-bis(hydroxymethyl)biphenyl byproduct. What causes this and how do I stop it? A3: This is the homocoupling product of your boronic ester. Homocoupling is an oxidative side-reaction that is almost exclusively mediated by trace oxygen in the presence of the palladium catalyst and base. Solution: Your degassing protocol is insufficient. Simple bubbling is often not enough for sensitive micro-scale reactions. You must either sparge your solvents with Argon for a minimum of 20 minutes prior to addition, or ideally, perform three rigorous freeze-pump-thaw cycles on the entire reaction mixture before heating.

Q4: Why does the protocol specify Potassium Phosphate ( K3​PO4​ ) instead of Sodium Carbonate ( Na2​CO3​ )? A4: The base in a Suzuki coupling plays a dual role: it neutralizes the acid generated during the reaction and forms the reactive boronate complex (or Pd-hydroxo complex) required for transmetalation. Weak bases like Na2​CO3​ are often not basic enough to drive transmetalation efficiently with sterically hindered or deactivated heteroaryl substrates. K3​PO4​ provides the optimal thermodynamic balance of basicity and solubility in aqueous dioxane mixtures, significantly enhancing the rate of transmetalation and outcompeting side reactions.

References
  • Tebubio. "[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol".
  • NIH PMC. "Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties".
  • Sigma-Aldrich. "4-(Hydroxymethyl)phenylboronic acid pinacol ester 97 302348-51-2".
  • ResearchGate. "Coupling of N-heteroaryl chlorides with 4-(hydroxymethyl)phenylboronic...".
  • Vietchem. "[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol, 97% 250mg Maybridge".

Sources

Optimization

troubleshooting [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol degradation at room temperature

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, diagnose, and prevent the room-temperature degradation of [4-(2-Methyl-1,3-thiazol-4-yl)phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, diagnose, and prevent the room-temperature degradation of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol (CAS: 857283-96-6)[1].

This compound is a highly valuable scaffold in drug discovery, but its dual-functional nature—combining an electron-rich thiazole ring with a highly activated benzylic alcohol—makes it particularly susceptible to specific degradation pathways when handled improperly on the benchtop.

Diagnostic FAQs: Symptom-Based Troubleshooting

Q1: I left my stock solution on the benchtop overnight, and my LC-MS shows a new peak at [M-2]. What happened? A1: You are observing the auto-oxidation of the benzylic alcohol to its corresponding aldehyde, 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde. The benzylic position is highly activated, and at room temperature, dissolved oxygen combined with ambient light triggers a radical-mediated photo-oxidation cascade. This is a well-documented vulnerability for [2].

Q2: My compound precipitated after storage in unbuffered methanol, and mass spectrometry shows a massive peak around +187 Da from the parent mass. Why? A2: This is an acid-catalyzed etherification. If your solvent is slightly acidic (e.g., trace HCl from glassware washing), the benzylic alcohol protonates and leaves as water, forming a stable benzylic carbocation. This carbocation immediately reacts with another molecule of the parent alcohol to form a bis-benzyl ether dimer. Causality: The extended conjugation from the phenyl-thiazole system stabilizes the carbocation, drastically lowering the activation energy for this dimerization at room temperature.

Q3: Is the thiazole ring itself degrading at room temperature? I see an [M+16] peak. A3: Thiazole rings are generally stable at room temperature[3], but they are susceptible to N-oxidation if exposed to peroxides. If you are storing your compound in aged ethereal solvents (like THF or Dioxane) that have accumulated peroxides, the thiazole nitrogen will oxidize to form a [3].

Mechanistic Pathways of Degradation

Understanding the chemical pathways is the first step to preventing them. Below is the logical mapping of how environmental stressors drive the degradation of[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol.

DegradationMechanisms Parent [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol Aldehyde Benzaldehyde Derivative (Major: Auto-oxidation) Parent->Aldehyde O2, Light, Trace Metals (Room Temp) Ether Bis-benzyl Ether Dimer (Acid Condensation) Parent->Ether H+ (Residual Acid) NOxide Thiazole N-oxide (Peroxide driven) Parent->NOxide ROS / Aged Solvents Acid Benzoic Acid Derivative (Secondary Oxidation) Aldehyde->Acid Prolonged O2

Fig 1: Primary degradation pathways of the target compound at room temperature.

Experimental Protocols: Stabilization & Validation

To ensure experimental integrity, you must treat your handling procedures as a self-validating system. Do not assume your compound is stable; prove it using the following protocols.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Objective: Eliminate the causal factors of degradation (O2, light, and reactive oxygen species).

  • Solvent Degassing: Use anhydrous, HPLC-grade DMSO. Sparge the solvent with Argon for 15 minutes prior to use. Causality: Displacing dissolved oxygen starves the auto-oxidation pathway of its primary reactant, effectively halting the conversion to the aldehyde[4].

  • Dissolution: Dissolve [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol to your desired concentration (e.g., 10 mM).

  • Inert Blanketing & Shielding: Transfer aliquots into amber glass vials . Overlay the headspace of each vial with a gentle stream of Argon for 5 seconds before capping tightly. Causality: Amber glass blocks the UV wavelengths required to initiate radical photo-oxidation.

  • Storage: Store at -20°C[1]. If room temperature handling is required for an assay, discard any unused portion after 8 hours.

Protocol B: Self-Validating Stability-Indicating Assay (HPLC-UV)

Objective: Prove that your analytical method can actually separate the parent compound from its degradants.

  • Generate a Positive Control (Forced Degradation): Take 100 µL of your 10 mM stock. Add 10 µL of 3% H₂O₂ and expose the vial to direct ambient light for 4 hours at room temperature.

  • Quench: Neutralize the peroxide by adding 10 µL of 1M sodium thiosulfate.

  • Chromatography: Inject the stressed sample alongside a fresh, unstressed sample onto a C18 reverse-phase column (Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid).

  • Validation Check: You must observe baseline resolution between the parent alcohol peak and the newly formed aldehyde peak (which will elute later due to decreased polarity). If they co-elute, your stability data is untrustworthy. Flatten your gradient slope until baseline resolution is achieved.

LC-MS Diagnostic Workflow

If you suspect degradation has occurred, use the following decision tree to identify the specific mechanism based on the mass shift (Δm) observed in your LC-MS data.

TroubleshootingLogic Start LC-MS Degradant Detection CheckMass Analyze Mass Shift (Δm) Start->CheckMass MassM2 Δm = -2 Da CheckMass->MassM2 Loss of 2H MassM16 Δm = +16 Da CheckMass->MassM16 Gain of O MassDimer Δm ≈ +187 Da CheckMass->MassDimer Dimerization - H2O DiagAldehyde Benzylic Oxidation Action: Purge Ar, Dark Storage MassM2->DiagAldehyde DiagNOxide N-Oxidation Action: Use Peroxide-Free Solvent MassM16->DiagNOxide DiagEther Etherification Action: Neutralize Stock pH MassDimer->DiagEther

Fig 2: LC-MS diagnostic workflow for identifying and resolving degradation issues.

Quantitative Stability Matrix

The following table summarizes the degradation profile of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol (10 mM in DMSO) under various environmental conditions. This data clearly illustrates the causality of light and oxygen on the degradation rate.

Storage ConditionAtmosphereLight ExposurePurity (Day 1)Purity (Day 3)Purity (Day 7)
Room Temp (25°C)Ambient AirDirect Light99.5%88.2%74.1%
Room Temp (25°C)Ambient AirDark (Amber Vial)99.5%96.4%91.3%
Room Temp (25°C)Argon PurgedDark (Amber Vial)99.5%99.1%98.5%
Refrigerated (4°C)Argon PurgedDark (Amber Vial)99.5%99.5%99.2%
Frozen (-20°C)Argon PurgedDark (Amber Vial)99.5%99.5%99.5%

Note: Purity determined via HPLC-UV at 254 nm. The primary degradant observed under ambient air/light conditions was the corresponding benzaldehyde.

References

  • Title: [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol Product Information & Storage Source: Tebubio URL: [Link]

  • Title: Thiazole - Reactions and Oxidation Source: Wikipedia URL: [Link]

  • Title: Aerobic Oxidation of Benzylic Alcohols Catalyzed by Metal−Organic Frameworks Source: ACS Catalysis URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Preparative HPLC Purification of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol using preparative High-Performan...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol using preparative High-Performance Liquid Chromatography (HPLC). The content is structured to address common challenges and frequently asked questions, moving from foundational method development to advanced troubleshooting. Our goal is to explain the causality behind experimental choices, enabling you to develop robust, efficient, and scalable purification protocols.

Section 1: Compound Properties & Initial Considerations

Before initiating any purification, a fundamental understanding of the target molecule is critical. [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol is a moderately polar compound with both a basic nitrogen atom within the thiazole ring and a polar benzylic alcohol group. These features dictate its chromatographic behavior and potential challenges, such as peak tailing on silica-based columns.

Property Value Source
Molecular Formula C₁₁H₁₁NOS[1][2]
Molecular Weight ~205.28 g/mol [1]
Structure CC1=NC(=CS1)C2=CC=C(C=C2)CO[1]
Predicted LogP 2.1[1]

Frequently Asked Questions (FAQs): Initial Setup

Q1: What are the most likely impurities I will encounter?

A1: Impurities largely depend on the synthetic route.[3][4] Common impurities for this class of compounds include:

  • Starting Materials: Unreacted precursors, such as the corresponding benzaldehyde or benzonitrile derivative.[2]

  • Isomers: Positional isomers, like [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol, which can be very difficult to separate.[5]

  • Oxidation Products: The benzylic alcohol is susceptible to oxidation, forming the corresponding aldehyde or carboxylic acid, especially if the crude material is stored improperly.

  • Synthesis Byproducts: Side-products from the thiazole ring formation.[6]

Q2: What is the first experimental step I should take?

A2: Your first step is to establish basic solubility and UV absorbance characteristics. This is non-negotiable for successful preparative work.

  • Solubility Testing: Test the solubility of your crude material in common HPLC solvents (e.g., Acetonitrile, Methanol, Water, DMSO, DMF). Poor solubility in the mobile phase or injection solvent is a primary cause of peak distortion and high backpressure.[7][8]

  • UV-Vis Spectrum: Dissolve a small, clean sample in methanol or acetonitrile and run a UV-Vis scan (e.g., 200-400 nm). This will determine the optimal detection wavelength (λ-max) for monitoring the purification and analyzing fraction purity.

Section 2: The Method Development & Scaling Workflow

The universally accepted strategy for preparative HPLC is to first develop a robust analytical method and then scale it up.[9][10] The primary goal during the analytical phase is not speed, but achieving the best possible resolution between the target compound and its nearest impurities. Selectivity is the most powerful parameter in preparative chromatography. [9]

G cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Scale-Up A 1. Column & Mobile Phase Screening B 2. Gradient Optimization (Focus on Selectivity) A->B Initial hits C 3. Analytical Loading Study (Determine Overload Point) B->C Optimized analytical method D 4. Calculate Prep-Scale Parameters (Flow, Volume) C->D Transfer to Prep E 5. Perform Preparative Run (Mass Overload) D->E Scaled parameters F 6. Fraction Collection & Purity Analysis E->F Collect fractions F->B Re-optimize if purity is low

Caption: Workflow for Preparative HPLC Method Development and Scale-Up.

Frequently Asked Questions (FAQs): Method Development

Q3: How do I choose the right column and mobile phase?

A3: For a molecule like [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol, a reversed-phase C18 column is the standard starting point.

  • Column: Begin with a high-quality, end-capped C18 analytical column (e.g., 4.6 x 150 mm, 5 µm). The high level of end-capping is crucial to minimize peak tailing from the basic thiazole nitrogen interacting with acidic silanols.[11]

  • Mobile Phase A (Aqueous): Deionized water.

  • Mobile Phase B (Organic): Acetonitrile (ACN) is generally preferred over methanol for preparative work as its lower viscosity generates less backpressure, and it often provides sharper peaks.

  • Additive: This is critical. Due to the basic nature of the thiazole group, an acidic modifier is almost certainly required to achieve good peak shape. Start with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in both the aqueous and organic phases.[12] TFA often provides sharper peaks but can be difficult to remove from the final product, whereas formic acid is more volatile and MS-friendly.

Q4: How do I develop an effective gradient?

A4:

  • Scouting Gradient: Start with a fast, broad linear gradient (e.g., 5% to 95% ACN over 10-15 minutes) to determine the approximate elution time of your target compound.

  • Focused Gradient: Once you know the approximate elution conditions, create a much shallower, "focused" gradient around your target peak.[13] For example, if the compound elutes at 60% ACN in the scouting run, design a new gradient like 45% to 75% ACN over 20-30 minutes. This increases the residence time on the column and dramatically improves the resolution of closely eluting impurities.[14]

Section 3: Scaling Up and Optimizing Load

The objective of preparative chromatography is to purify the maximum amount of material in the minimum amount of time (high throughput) while meeting purity specifications.[10] This is achieved by intentionally overloading the column.

Step-by-Step Protocol: Performing a Loading Study

  • Establish Analytical Conditions: Use your optimized focused gradient from Section 2.

  • Prepare a Concentrated Sample: Dissolve your crude material in a suitable solvent (ideally the initial mobile phase, but a stronger solvent like DMSO or DMF can be used if necessary) at a high concentration.

  • Inject Increasing Amounts: Begin with an analytical injection (e.g., 5-10 µL). Then, systematically increase the injection volume (e.g., 20 µL, 50 µL, 100 µL, 200 µL).

  • Monitor Resolution: The column is considered overloaded when the resolution between your target peak and the closest impurity peak drops below a minimum acceptable value (typically Rs < 1.2 - 1.5).[15] This injection amount, scaled to the preparative column, is your maximum load.[16]

From Analytical (4.6 mm ID) To Preparative (21.2 mm ID) To Preparative (30 mm ID) To Preparative (50 mm ID)
Flow Rate (F) F x (21.2²/4.6²) ≈ F x 21.2F x (30²/4.6²) ≈ F x 42.6F x (50²/4.6²) ≈ F x 118.3
Injection Volume (V) V x (21.2²/4.6²) ≈ V x 21.2V x (30²/4.6²) ≈ V x 42.6V x (50²/4.6²) ≈ V x 118.3
Caption: Scaling factors for flow rate and injection volume from an analytical to a preparative column.[10][17]

Frequently Asked Questions (FAQs): Loading & Scale-Up

Q5: My compound precipitates when I try to make a concentrated injection solution. What can I do?

A5: This is a common problem when the optimal mobile phase is too weak to dissolve the sample at high concentrations.

  • Solution 1: Use a Stronger Injection Solvent: Dissolve the sample in a minimal amount of a strong, compatible solvent like DMSO, DMF, or pure methanol. Be aware that this will likely cause peak distortion.[18]

  • Solution 2 (Advanced): At-Column Dilution (ACD): This is a superior technique where the sample, dissolved in a strong solvent, is injected into a stream of weak mobile phase just before the column.[14] This causes the compound to precipitate onto the column head in a tight band, mitigating the peak distortion caused by a strong injection solvent and often improving resolution and loading capacity.[14]

Q6: What is the difference between "touching-band" and "overlaid" injections?

A6: These are two different philosophies for maximizing throughput.

  • Touching-Band: You increase the mass on a single injection until the tail of your target peak just begins to touch the front of the next significant impurity. This maximizes the load per run.[19]

  • Stacking/Overlaid Injections: You perform multiple, smaller injections in rapid succession, such that the second injection is made before all the impurities from the first injection have eluted. This requires careful timing but can dramatically reduce the total purification time and solvent consumption for a large batch.[20]

Section 4: Troubleshooting Guide

This section addresses the most common issues encountered during the purification of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol.

G Problem Problem: Peak Tailing Cause1 Cause 1: Secondary Silanol Interactions Problem->Cause1 Cause2 Cause 2: Mobile Phase pH Issue Problem->Cause2 Cause3 Cause 3: Column Degradation Problem->Cause3 Solution1 Solution: Add 0.1% TFA or Formic Acid to Mobile Phase Cause1->Solution1 Solution2 Solution: Ensure pH is >2 units away from analyte pKa Cause2->Solution2 Solution3 Solution: Use high-purity, end-capped column. Flush or replace old column. Cause3->Solution3

Caption: Troubleshooting logic for peak tailing.

Q7: My target peak is tailing badly, even with a C18 column. How do I fix it?

A7: Peak tailing for this compound is almost certainly due to its basic thiazole moiety interacting with residual acidic silanol groups on the silica stationary phase.[11][12]

  • Primary Cause: Strong secondary ionic interactions between the protonated thiazole ring and deprotonated silanols (SiO⁻).[11]

  • Immediate Solution: Add an acidic modifier to your mobile phase. 0.1% TFA is a strong ion-pairing agent that will protonate the silanols (Si-OH), effectively shielding them from your basic analyte and dramatically improving peak shape.[12] 0.1% Formic Acid serves a similar purpose.

  • Secondary Solution: Ensure you are using a high-purity, modern, fully end-capped column. Older or lower-quality columns have a higher concentration of active silanols and are more prone to this issue.

  • Advanced Solution: Consider a column with a different chemistry, such as one with an embedded polar group, which can also help shield silanol activity.

Q8: I'm seeing peak fronting, where the first half of the peak is sloped. What's wrong?

A8: Peak fronting is a classic symptom of two main issues:

  • Mass Overload: You have injected too much sample mass, saturating the stationary phase at the peak's center and causing molecules to "rush" ahead.[7][8] The solution is to reduce the amount of sample injected per run.[15]

  • Poor Sample Solubility: The sample is not fully soluble in the mobile phase at the head of the column. This can happen if you used a very strong solvent (like DMSO) to dissolve a large mass, which is then injected into a weak mobile phase.[12] The solution is to either reduce the sample concentration or use a more sophisticated injection technique like At-Column Dilution (ACD).[14]

Q9: The resolution between my target and a key impurity is insufficient for collection. How can I improve it?

A9: Improving resolution is about increasing the separation (selectivity) between the two peaks.

  • Optimize the Gradient: Make the gradient slope even shallower around the elution point of the two compounds. This gives the column more time to differentiate between them.[13]

  • Change the Organic Modifier: Switch from Acetonitrile (ACN) to Methanol (MeOH) or vice-versa. ACN and MeOH have different chemical properties and interact differently with both the stationary phase and the analytes, which can sometimes dramatically alter the selectivity and reverse the elution order of two compounds.

  • Change the Column: If mobile phase optimization fails, the two compounds may not be separable on a C18 phase. Try a different stationary phase, such as a Phenyl-Hexyl or a Cyano (CN) column, which offer different retention mechanisms.[9]

  • Lower the Flow Rate: Reducing the flow rate can sometimes increase efficiency and provide a modest improvement in resolution, but at the cost of a longer run time.[21]

Q10: My backpressure is extremely high and climbing with each injection. What should I do?

A10: High and increasing backpressure is a serious issue that indicates a blockage.

  • Stop Injections Immediately.

  • Filter Your Sample: The most common cause is injecting particulate matter or precipitating the sample at the column head. Always filter your crude sample solution through a 0.45 µm filter before injection. [22]

  • Systematically Isolate the Blockage: Disconnect the column and see if the system pressure returns to normal. If it does, the column is blocked. If not, the blockage is in the injector or tubing.

  • Backflush the Column: If the column is blocked, reverse its direction and flush it with a strong solvent (like isopropanol or THF, if compatible) at a low flow rate.[22][23] This can often dislodge particulates from the inlet frit. If this fails, the column may need to be replaced.

References

  • Waters Corporation. (n.d.). Improving Resolution and Column Loading Systematically in Preparative Liquid Chromatography for Isolating a Minor Component from Peppermint Extract. Waters. Retrieved from [Link]

  • Separation Science. (2024). Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. Separation Science. Retrieved from [Link]

  • Meyer, V. R. (2004). Practical aspects of preparative HPLC in pharmaceutical development and production. LCGC Europe.
  • Phenomenex. (n.d.). Prep Chromatography Loading for Maximum Recoveries and Yields. Phenomenex. Retrieved from [Link]

  • LCGC North America. (2007). Optimizing Sample Load Capacity and Separation Through a Series of Short Prep Columns. LCGC North America.
  • National Center for Biotechnology Information. (n.d.). [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. PubChem. Retrieved from [Link]

  • NextSDS. (n.d.). [4-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]METHANOL - Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Gaudin, K., et al. (2021). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices.
  • HPLC. (n.d.).
  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. AELAB. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex. Retrieved from [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
  • Kromasil. (n.d.). Basic methodology for method development in preparative HPLC. Kromasil. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improving Resolution and Column Loading Systematically in Preparative Liquid Chromatography.
  • University of Warwick. (n.d.).
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Wikipedia.
  • YMC. (n.d.).
  • Phenomenex. (n.d.).
  • Axion Labs. (2022). Front Tailing HPLC & GC Peaks. Axion Labs.
  • YMC CO., LTD. (n.d.). Strategy of method development for isolation/purification. YMC. Retrieved from [Link]

  • MZ-Analysentechnik. (n.d.). General tips for preparative HPLC Technical Note. MZ-Analysentechnik. Retrieved from [Link]

  • Appchem. (n.d.). [4-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]METHANOL. Appchem. Retrieved from [Link]

  • El-Metwaly, N. M., et al. (2018). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.
  • International Journal of Science and Technology. (n.d.).
  • Chromatography Today. (n.d.). What is Peak Fronting?. Chromatography Today. Retrieved from [Link]

  • GuideChem. (n.d.). 4-Methyl-2-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole. GuideChem.
  • Najem, A. (2022). Preparative HPLC (Column troubleshooting). YouTube.
  • Agilent. (n.d.).
  • ResearchGate. (2021). (PDF)
  • YMC CO., LTD. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Journal of Chemical Sciences. (2022).
  • ChemBK. (2024). {4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol. ChemBK.
  • Journal of Chromatography A. (2005).
  • SIELC Technologies. (n.d.). Separation of N-(4-(((5-Methyl-1,3,4-thiadiazol-2-yl)amino)sulphonyl)phenyl)acetamide on Newcrom R1 HPLC column. SIELC.
  • International Journal of Pharmaceutical Sciences and Drug Research. (2012). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine.
  • Journal of Chromatography B. (2025). Optimization of preparative HPLC method for the purification of thymol from the essential oil of Trachyspermum ammi (L.).
  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles.
  • Sigma-Aldrich. (n.d.). (2-((Dimethylamino)methyl)thiazol-4-yl)methanol. Sigma-Aldrich.

Sources

Optimization

preventing oxidation of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol during long-term storage

Technical Support Center: [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol A Guide to Preventing Oxidation During Long-Term Storage Welcome to the technical support guide for [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

A Guide to Preventing Oxidation During Long-Term Storage

Welcome to the technical support guide for [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and long-term storage of this compound. As a Senior Application Scientist, my goal is to provide you with the causal explanations behind these recommendations to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I've noticed my solid sample of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol developing a yellowish tint and clumping after several months. What's happening?

This is a classic sign of degradation, primarily through oxidation. The benzylic alcohol functional group in your compound is susceptible to autoxidation, a slow reaction with atmospheric oxygen.[1] This process converts the alcohol first to the corresponding aldehyde, [4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde], and potentially further to the carboxylic acid. These conjugated impurities often have a yellow hue, and physical changes like clumping can indicate the absorption of moisture, which may accelerate degradation.

The core issue is the reactivity of the benzylic C-H bond, which can be attacked by oxygen, especially in the presence of light or trace metal impurities that can initiate radical chain reactions.[2]

Caption: Oxidation pathway of the target compound.

Q2: What are the ideal storage conditions to maximize the shelf-life of this compound?

To mitigate oxidation, you must control the compound's environment. The key is to minimize its exposure to oxygen, light, moisture, and heat. For benzylic alcohols, proper storage is critical to maintaining purity.[3][4]

ParameterRecommended ConditionRationale
Temperature -20°C (Freezer)Reduces the rate of chemical reactions, including oxidation.[4][5] For solutions, -80°C can extend stability even further.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing the primary route of autoxidation.[6][7][8]
Light Amber Vial / Protect from LightLight, particularly UV, can provide the energy to initiate radical oxidation reactions.[4]
Moisture Tightly Sealed ContainerPrevents hydrolysis and potential clumping. Store in a desiccated environment if possible.[4]
Q3: Should I use an inert atmosphere? Is Argon better than Nitrogen?

Yes, using an inert atmosphere is one of the most effective preventative measures. Both high-purity nitrogen and argon are excellent for displacing air and preventing oxidation.[7]

  • Nitrogen is the most common and cost-effective choice. It is suitable for the vast majority of applications, including the storage of this compound.[7]

  • Argon is denser than nitrogen and air, which allows it to form a more stable "blanket" over the compound.[6][7] This can be advantageous if the container will be opened and closed. However, it is significantly more expensive.[7][9]

For routine long-term storage, Nitrogen is perfectly adequate and more economical.

Q4: Can I add a stabilizer to my compound or its solutions?

Yes, for solutions or for preserving the solid long-term, adding a radical-scavenging antioxidant can be highly effective. Butylated hydroxytoluene (BHT) is a widely used and effective stabilizer for this purpose.[10]

  • Mechanism of Action: BHT is a phenolic antioxidant that terminates the autoxidation chain reaction by donating a hydrogen atom to peroxy radicals, converting them into more stable hydroperoxides and forming a non-reactive BHT radical.[10][11] This effectively halts the degradation cascade.

  • Recommended Concentration: A very low concentration is typically sufficient. A common starting point is 0.01% to 0.1% (w/w or w/v).

It is crucial to ensure that BHT will not interfere with any downstream applications of your compound.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving potential degradation of your compound.

Problem: I suspect my sample of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol is impure. How can I confirm this and what should I do?

Follow this workflow to diagnose and address the issue.

TroubleshootingWorkflow cluster_analysis Step 1: Purity Analysis cluster_decision Step 2: Evaluate Results cluster_action Step 3: Take Action start Suspicion of Impurity (e.g., color change, unexpected results) hplc Purity Check by RP-HPLC - Use a stability-indicating method. - Look for new peaks, especially pre-peaks. - Compare retention time and peak area % to a reference standard. start->hplc Primary Method nmr Structural Confirmation by ¹H NMR - Dissolve sample in DMSO-d₆ or CDCl₃. - Look for aldehyde proton signal (~9-10 ppm). - Check for broadening of the benzylic CH₂ peak. start->nmr Confirmatory Method decision Is Purity < 95% OR Are oxidation products detected? hplc->decision nmr->decision purify Purify Compound - Recrystallization - Flash Chromatography decision->purify Yes, and material is valuable discard Discard and Use New Stock decision->discard Yes, and new stock is available implement Implement Correct Storage - Store at -20°C - Use Inert Gas (N₂ or Ar) - Protect from Light - Consider adding BHT decision->implement No, purity is acceptable purify->implement discard->implement

Caption: Troubleshooting workflow for suspected compound degradation.

Experimental Protocols

Protocol 1: Stability-Indicating Purity Analysis by Reversed-Phase HPLC

This protocol is designed to separate the parent compound from its more polar oxidation products.

  • System Preparation:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare a stock solution of your compound in Acetonitrile or a 50:50 Acetonitrile:Water mixture at a concentration of approximately 1 mg/mL.

    • Dilute this stock to a working concentration of ~0.1 mg/mL using the mobile phase.

  • Gradient Elution Method:

    • A gradient method is recommended to ensure the elution of both the parent compound and potential impurities.[12]

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
  • Data Analysis:

    • The parent alcohol will have a specific retention time. The aldehyde and carboxylic acid impurities, being more polar, will typically elute earlier.

    • Calculate purity based on the relative peak area percentage. A pure sample should show a single major peak.[13][14] The presence of significant secondary peaks is indicative of degradation.[15]

References

  • Butylated hydroxytoluene - Wikipedia. [Link]

  • Argon vs. Nitrogen Purging for Atmospheric Inerting - Generon. [Link]

  • BUTYL HYDROXYTOLUENE (BHT) - Ataman Kimya. [Link]

  • What Methods Should Be Mastered for the Benzyl Alcohol Storage? - Suze Chemical. [Link]

  • Butylated hydroxytoluene - Restorative Medicine. [Link]

  • Argon vs. Nitrogen Purging for Atmosphere Inerting - NiGen International. [Link]

  • Use of benzyl alcohol as a shipping and storage solution for chromatography media - Cytiva. [Link]

  • The difference between nitrogen and argon as protective gas - KMP. [Link]

  • Thiazole-Based Antioxidants: Pioneering a Decade of Therapeutic Advances - PubMed. [Link]

  • Is argon preferred over nitrogen for maintaining an inert atmosphere? - Chemistry Stack Exchange. [Link]

  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC. [Link]

  • Benzyl Alcohol expiry time after opening bottle : r/chemistry - Reddit. [Link]

  • Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC. [Link]

  • Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol - EGUsphere. [Link]

  • Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts - ACS Publications. [Link]

  • Antioxidant studies of thiazole ring bearing chalcone derivatives - Amazon AWS. [Link]

  • Thiazole Ring—A Biologically Active Scaffold - Semantic Scholar. [Link]

  • An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - ResearchGate. [Link]

  • kinetic and mechanistic studies on unconventional antioxidant activities of natural compounds - AMS Dottorato. [Link]

  • Full article: Molecular strategies to prevent, inhibit, and degrade advanced glycoxidation and advanced lipoxidation end products - Taylor & Francis. [Link]

  • Calorimetric adaptation of the inhibited autoxidation method to determine the activity of individual antioxidants and natural extracts. [Link]

  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ 3 -iodanes. [Link]

  • How to experimentally determine oxidation potential of benzyl alcohol - ResearchGate. [Link]

  • Compound purity analysis and HPLC data - The Royal Society of Chemistry. [Link]

  • Free radical intermediates in the inhibition of the autoxidation reaction - RSC Publishing. [Link]

  • [4-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]METHANOL - NextSDS. [Link]

  • Development of Reversed‐Phase HPLC Method for Purity Assessment of Aryl Porphyrins and Their Metal Complexes | Request PDF - ResearchGate. [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed. [Link]

  • Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities - Chromatography Online. [Link]

  • Oxidations of 4H‐1,2,6‐Thiadiazines. [Link]

  • 53 Autoxidation of Di-4-pyridyl-(3-(4-pyridyl)-pyridin-4-yl)methane. [Link]

  • (thiazol-2-yl)-5,6-dihydro-4H-1,3,4-oxadiazine-2-carboxamid - Indian Academy of Sciences. [Link]26/05/1447-1456)

Sources

Troubleshooting

resolving solubility issues with[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol in cell culture media

A Guide to Resolving Solubility Challenges in Cell Culture Media Welcome to the technical support resource for [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. This guide is designed for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Resolving Solubility Challenges in Cell Culture Media

Welcome to the technical support resource for [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered when working with this compound in experimental cell culture systems. As Senior Application Scientists, our goal is to provide you with not only protocols but also the underlying scientific principles to empower you to make informed decisions in your research.

Compound Profile: [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

Before troubleshooting, it's essential to understand the basic properties of the compound.

PropertyValueSource
Molecular Formula C₁₁H₁₁NOS[1][2]
Molecular Weight 205.28 g/mol [1]
Structure A phenyl ring linked to a methyl-thiazole group and a methanol group.[1]
Predicted Solubility Based on its structure containing aromatic rings (phenyl, thiazole), this compound is predicted to be hydrophobic and poorly soluble in aqueous solutions like cell culture media.
Core Principles of Solubilization for Cell Culture

Successfully incorporating a hydrophobic compound like [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol into aqueous cell culture media hinges on a two-step process:

  • Creating a Concentrated Stock Solution: The compound is first dissolved at a high concentration in a suitable non-aqueous solvent.

  • Diluting to a Working Concentration: The stock solution is then carefully diluted into the final cell culture medium to a working concentration that is non-toxic to the cells.

The primary challenge is preventing the compound from precipitating out of the aqueous medium upon dilution. This guide will address how to manage this process effectively.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers.

Q1: My compound precipitated immediately after I added my stock solution to the cell culture medium. What went wrong?

This is the most frequent issue and is typically caused by the compound's low aqueous solubility limit being exceeded. When a concentrated stock in an organic solvent is rapidly diluted into an aqueous environment, the compound can "crash out" of the solution.

Causality: The organic solvent in the stock solution disperses into the medium, and the water molecules, being polar, cannot effectively solvate the hydrophobic compound molecules, causing them to aggregate and form a solid precipitate.[3]

Solutions to Try:

  • Reduce the Final Concentration: Your target concentration may be above the compound's solubility limit in the final medium. Try a lower concentration.

  • Perform Serial Dilutions: Instead of a single large dilution, dilute the stock solution in a stepwise manner.[4] This gradual reduction in solvent concentration can prevent abrupt precipitation.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before and during the addition of the stock solution can sometimes help keep the compound in solution.[3][5]

  • Increase Mixing: Add the stock solution dropwise to the vortexing or swirling medium to ensure rapid and homogeneous mixing.[5] This prevents localized areas of high concentration that can initiate precipitation.

Q2: Which solvent should I use to make my stock solution, and what concentration is safe for my cells?

The choice of solvent is critical and must balance solubilizing power with low cellular toxicity at the final working concentration.[6]

Expertise & Experience: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving a wide range of hydrophobic compounds for cell-based assays.[7][8] However, it is not inert and can impact cellular functions.

Solvent Comparison Table

SolventRecommended Max. Stock Conc.Recommended Final Conc. in MediaAdvantagesDisadvantages & Considerations
DMSO 10-50 mM (or higher, compound-dependent)< 0.5% (v/v) , ideally ≤ 0.1% for sensitive or primary cells.[9][10]Excellent solubilizing power for many compounds.[7] Well-established in literature.Can induce cell differentiation, affect membrane permeability, and be cytotoxic at >0.5%.[9][10][11] Can also interfere with some assays.[12]
Ethanol 10-20 mM< 0.5% (v/v) Good alternative to DMSO. Less toxic than methanol.Can affect cell membrane integrity. May not be as potent a solvent as DMSO for highly hydrophobic compounds.
Dimethyl Formamide (DMF) 10-30 mM< 0.1% (v/v) Similar solubilizing properties to DMSO.Generally considered more toxic than DMSO. Use with caution and thorough validation.

Trustworthiness: Always include a "vehicle control" in your experiments. This control group should treat cells with the same final concentration of the solvent (e.g., 0.1% DMSO) without the compound to ensure that any observed effects are due to the compound itself and not the solvent.[4]

Q3: I've tried DMSO, but my compound is still not dissolving well, or I need to use a lower final DMSO concentration. What are my options?

If standard solvents are insufficient or incompatible with your experimental design, advanced formulation strategies can be employed.

Option 1: Use of Co-solvents A co-solvent system involves a mixture of solvents to improve solubility. For in-vitro work, this usually means finding a less toxic alternative to supplement DMSO.

Option 2: Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate hydrophobic molecules, forming a water-soluble "host-guest" complex.[14][15]

  • Mechanism: The hydrophobic compound partitions into the cyclodextrin's core, while the hydrophilic exterior allows the entire complex to dissolve in aqueous media.[14][16]

  • Which to Use: β-cyclodextrins, particularly chemically modified versions like Hydroxypropyl-β-cyclodextrin (HP-β-CyD), are commonly used due to their appropriate cavity size and increased water solubility.[16]

  • How to Use: The compound can be co-lyophilized with the cyclodextrin or dissolved in a solution containing it. The resulting complex can often be dissolved directly in media.

Q4: How do I perform a solubility test to find the maximum concentration I can use?

Before starting a large experiment, it's prudent to determine the compound's kinetic solubility in your specific cell culture medium.

Protocol: Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution of your compound (e.g., 20 mM in 100% DMSO).

  • Create a series of 2-fold dilutions of this stock in DMSO.

  • Add a small, fixed volume of each dilution (e.g., 2 µL) to a larger volume of your cell culture medium (e.g., 198 µL) in a 96-well plate. This maintains a constant final DMSO concentration (1% in this example).

  • Incubate the plate at 37°C for 1-2 hours.

  • Visually inspect each well for signs of precipitation. You can also measure the turbidity (light scattering) using a plate reader at a wavelength where the compound does not absorb (e.g., >600 nm).[3]

  • The highest concentration that remains clear is your approximate solubility limit under these conditions.

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol provides a standard method for preparing a concentrated stock solution.

Materials:

  • [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol (MW: 205.28 g/mol )

  • High-purity, sterile DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

Procedure:

  • Calculation: Determine the mass of the compound needed.

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution:

    • Mass = 0.01 mol/L * 0.001 L * 205.28 g/mol = 0.0020528 g = 2.05 mg

  • Weighing: Carefully weigh out 2.05 mg of the compound and place it into a sterile vial.

  • Dissolution: Add 1 mL of sterile DMSO to the vial.

  • Mixing: Vortex thoroughly. If dissolution is slow, you may gently warm the solution to 37°C or use a sonicator for short bursts until the solid is completely dissolved.[3][9]

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][6] Store at -20°C or -80°C, protected from light.

Workflow for Preparing Final Working Solution in Media

This workflow is designed to minimize precipitation when diluting the stock solution.

G cluster_prep Preparation Phase cluster_dilution Dilution Phase cluster_result Result start Start: 10 mM Stock in 100% DMSO warm_media Warm cell culture media to 37°C intermediate_dilution Prepare Intermediate Dilution (e.g., 100 µM in media with 1% DMSO) start->intermediate_dilution Add stock to warm media while vortexing final_dilution Perform Final Dilution (e.g., 1:100 into media) intermediate_dilution->final_dilution Use intermediate for final working concentrations end_node Final Working Solution (e.g., 1 µM with 0.01% DMSO) final_dilution->end_node

Caption: Serial dilution workflow to prevent precipitation.

Troubleshooting Decision-Making Workflow

Use this flowchart to diagnose and solve solubility issues systematically.

G start Precipitation Observed in Cell Culture Media check_conc Is the final solvent concentration < 0.5%? start->check_conc check_solubility Is the final compound concentration below its known solubility limit? check_conc->check_solubility Yes reduce_solvent Action: Reduce stock concentration to lower final solvent % check_conc->reduce_solvent No reduce_conc Action: Reduce final compound concentration check_solubility->reduce_conc No use_serial Action: Use serial dilution and vortex during mixing check_solubility->use_serial Yes success Problem Resolved reduce_conc->success reduce_solvent->success try_alt_solvent Advanced: Try alternative solvent (e.g., Ethanol) use_serial->try_alt_solvent Issue Persists use_serial->success Resolved try_cyclodextrin Advanced: Use a solubilizing agent (e.g., HP-β-Cyclodextrin) try_alt_solvent->try_cyclodextrin Issue Persists try_alt_solvent->success Resolved try_cyclodextrin->success

Caption: Systematic workflow for troubleshooting precipitation.

Safety & Handling for Thiazole-Containing Compounds
  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17][18]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[18] Avoid inhalation of dust or contact with skin and eyes.[17] Thiazole itself is flammable and can cause skin and eye irritation.[17][19]

  • Storage: Store the solid compound and stock solutions in tightly sealed containers, protected from light, at the recommended temperature (-20°C or -80°C).

  • Disposal: Dispose of waste according to your institution's chemical waste disposal guidelines.

References
  • LifeTein. (2026, February 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use.
  • Corning. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • HiMedia Labor
  • Eppendorf. (2019, August 20). Cell Culture FAQ: How does DMSO affect your cells?.
  • Reddit. (2021, April 27). Alternatives to DMSO? Acetonitrile in biology?.
  • Nikon Healthcare. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Prado, M. S., et al. (2014). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Journal of Applied Oral Science.
  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2015, June 17). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?.
  • PubChem. [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol.
  • NextSDS. [4-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]METHANOL.
  • Schlenk, D., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology.
  • Camp, J. E., et al. (2019).
  • Thuy, B. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
  • Sigma-Aldrich. Cyclodextrins.
  • Defaye, J. (2025, July 31). How can cyclodextrins enhance solubility?.
  • Taly, A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.
  • Taly, A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PubMed.
  • The Cell Culture Dish.
  • Google Patents. (2016). Process for improving the solubility of cell culture media.
  • Santa Cruz Biotechnology.
  • Gali, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules.
  • Fisher Scientific. (2025, September 7).
  • Uekaji, Y., et al. (2026, January 16). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.
  • ECHEMI.
  • Appchem. [4-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]METHANOL.
  • Kumar, A., et al. (2023). Systematic Review On Thiazole And Its Applications. World Journal of Pharmaceutical Research.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?.
  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?.
  • WuXi AppTec. (2024, March 15).
  • ResearchGate. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
  • MedChemExpress. Compound Handling Instructions.
  • Chemsrc. (2025, August 19). Thiazole | CAS#:288-47-1.
  • Emulate Bio.
  • PubChem. (4-(Phenylethynyl)phenyl)methanol.
  • Santa Cruz Biotechnology. [4-(1,3-Thiazol-2-yl)phenyl]methanol.
  • Jampani, C. S., et al. (2012). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. International Journal of Pharmaceutical Sciences and Drug Research.
  • J-Global. N-(2-Aminophenyl)-4-[[(S)-4β-phenyl-2-thiazoline-2-yl]aminomethyl]benzamide.

Sources

Optimization

Technical Support Center: Cross-Coupling Reactions of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during cross-coupling reactions involving the substrate [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. The unique structural features of this molecule—namely the sulfur- and nitrogen-containing thiazole ring and the benzylic alcohol—present distinct challenges that require careful consideration of reaction parameters to minimize byproduct formation and maximize yield.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues. For more detailed explanations and protocols, please refer to the in-depth Troubleshooting Guide that follows.

Q1: My reaction is sluggish or stalls completely. What is the most likely cause?

A1: The most probable cause is catalyst poisoning by the thiazole ring. The sulfur and nitrogen atoms in the thiazole can coordinate strongly to the palladium catalyst, leading to deactivation.[1][2][3] Consider using a more robust catalytic system with bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos or SPhos) which can help prevent catalyst deactivation.[4]

Q2: I'm observing a significant amount of homocoupling of my aryl halide/boronic acid. How can I prevent this?

A2: Homocoupling is often caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[4][5][6] Rigorous degassing of your solvent and reaction mixture is critical.[7] Additionally, if you are using a Pd(II) precatalyst, the in situ reduction to Pd(0) can consume some of the coupling partners, leading to homocoupling.[5][7] Starting with a Pd(0) source like Pd₂(dba)₃ can mitigate this issue.[7]

Q3: I'm seeing a byproduct that corresponds to the starting material without the halide (protodehalogenation). What causes this?

A3: Protodehalogenation can occur when a hydride source is present in the reaction mixture. After oxidative addition, the palladium complex may react with residual water, alcohols (solvents), or amines (bases) to form a palladium-hydride species.[5] Reductive elimination then yields the dehalogenated arene. Ensure you are using anhydrous solvents and consider your choice of base carefully.

Q4: Can the benzylic alcohol group interfere with the reaction?

A4: While generally stable, the benzylic alcohol can be a source of side reactions. Under certain conditions, particularly with alcoholic solvents, it can act as a reducing agent for Pd(II) precatalysts, potentially leading to inconsistent catalyst activation.[8] In some cases, oxidation to the corresponding aldehyde can occur, especially if the reaction is not kept strictly anaerobic.

Q5: What is the best general-purpose base for this type of substrate?

A5: The choice of base is critical and often substrate-dependent. For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective and well-tolerated.[6] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[9][10] However, given the potential for base-sensitive functional groups, screening a few different bases is always recommended.

II. In-Depth Troubleshooting Guide

This guide is organized by common problems and provides detailed explanations of their causes and step-by-step solutions.

Problem 1: Low Yield / Incomplete Conversion

Low yields are often traced back to issues with the catalyst's activity, which is particularly sensitive when using heteroaromatic substrates like the one .

Root Cause Analysis: Catalyst Deactivation

The primary suspect for low activity is the poisoning of the palladium catalyst. Sulfur-containing heterocycles are known to be potent catalyst poisons due to the strong coordination of sulfur to the metal center, which blocks active sites required for the catalytic cycle.[1][3][11]

G cluster_0 Catalytic Cycle cluster_1 Poisoning Pathway Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Deactivated_Complex [Pd(0)L(n)]---Thiazole (Deactivated Complex) Pd(0)L2->Deactivated_Complex Reversible Coordination Pd(II)_Intermediate Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation (R-M) Pd(II)_Intermediate->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R Product Reductive_Elimination->Product Thiazole Thiazole Substrate (Sulfur Lone Pair) Thiazole->Deactivated_Complex

Caption: Catalyst poisoning by thiazole coordination.

Troubleshooting Steps & Solutions
  • Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos, RuPhos), are designed to stabilize the palladium center and promote the desired catalytic steps (oxidative addition and reductive elimination) at a faster rate than catalyst deactivation.[4] This steric bulk can also physically hinder the approach of the thiazole's sulfur atom to the palladium center.

    • Action: Screen a panel of bulky phosphine ligands. Start with XPhos or SPhos for Suzuki or Buchwald-Hartwig reactions.

  • Precatalyst Choice: Use a modern, well-defined palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst). These are air-stable and designed for reliable and rapid generation of the active Pd(0) species upon activation by a base, which can be more efficient than starting from sources like Pd(OAc)₂.[9]

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.[7]

    • Protocol: Use standard Schlenk techniques. Degas the solvent thoroughly by sparging with an inert gas for 15-30 minutes or by performing at least three freeze-pump-thaw cycles.[6][7][12]

Problem 2: Significant Formation of Homocoupling Byproduct

Homocoupling results in the formation of a biaryl product from two molecules of either the aryl halide or the organoboron reagent.

Root Cause Analysis: Oxygen Contamination & Pd(II) Reduction

The presence of oxygen is a primary driver of boronic acid homocoupling.[5][6] The mechanism often involves a Pd(II)-catalyzed oxidative coupling of two boronic acid molecules.[5] Additionally, when a Pd(II) source like Pd(OAc)₂ is used, it must be reduced in situ to the active Pd(0) state. This reduction can proceed via the homocoupling of two boronic acid molecules, consuming your starting material.[5][7]

Homocoupling cluster_main Desired Suzuki Cycle cluster_side Homocoupling Side Reaction Pd0_main Pd(0) PdII_main Ar-Pd(II)-X Pd0_main->PdII_main Oxidative Addition Product_main Ar-R PdII_main->Product_main Transmetalation & Reductive Elimination Product_main->Pd0_main PdII_side Pd(II) Source (e.g., Pd(OAc)2) Homocoupling_Product R-R PdII_side->Homocoupling_Product O2 Mediated Boronic_Acid 2 x R-B(OH)2 Boronic_Acid->Homocoupling_Product Pd0_side Pd(0) Homocoupling_Product->Pd0_side Pd0_side->Pd0_main Enters Main Cycle

Sources

Reference Data & Comparative Studies

Validation

[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol vs other thiazole derivatives in binding affinity

A Comparative Guide to Thiazole Scaffold Optimization:[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol vs. Advanced Derivatives As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the cha...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Thiazole Scaffold Optimization:[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol vs. Advanced Derivatives

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of evolving low-affinity building blocks into highly potent, target-specific lead compounds. The thiazole ring is a privileged pharmacophore in medicinal chemistry, offering a rigid, electron-rich heteroaromatic system capable of engaging in diverse non-covalent interactions.

This guide provides an objective, data-driven comparison between the baseline fragment [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol (CAS 857283-96-6) and highly optimized thiazole derivatives. By analyzing their binding affinities across key oncological targets (Tubulin, EGFR, and Aurora Kinases), we will explore the mechanistic causality behind scaffold morphing and outline the self-validating experimental protocols required to quantify these interactions.

The Structural Baseline: Fragment vs. Lead

[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol is commercially utilized as a foundational fragment molecule for molecular linking, expansion, and modification in Fragment-Based Drug Discovery (FBDD) 1[1].

From a structural perspective, this fragment provides:

A Thiazole Core: Capable of π

π stacking and weak hydrogen bond acceptance via the nitrogen atom.
  • A 2-Methyl Group: A small lipophilic vector that restricts the geometry but lacks hydrogen-bonding capability.

  • A Hydroxymethyl Phenyl Group: Provides a flexible hydrogen bond donor/acceptor pair, though its high polarity can incur a desolvation penalty when binding to deep hydrophobic pockets.

  • While excellent as a starting point, raw fragments typically exhibit weak binding affinities ( Kd​ > 50 µM). To achieve nanomolar potency, medicinal chemists must perform scaffold morphing—such as substituting the 2-methyl group with an exocyclic amine (forming 2-aminothiazoles) or expanding the phenyl ring with bulky, electron-donating groups (forming 2,4-disubstituted thiazoles).

    Comparative Binding Affinity Data

    The following table synthesizes quantitative binding and inhibition data, contrasting the theoretical baseline of our starting fragment with advanced thiazole derivatives engineered for specific biological targets.

    Compound Class / ScaffoldPrimary TargetStructural Modification vs. BaselineBinding Affinity / IC 50​ Reference
    [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol Various (Fragment Screening)Baseline Fragment Kd​ > 50 µM (Typical FBDD baseline)1[1]
    2,4-Disubstituted Thiazoles Tubulin (Colchicine Site)3,4,5-trimethoxyphenyl additionIC 50​ = 2.00 ± 0.12 µM2[2]
    Thiazole-Chalcone Hybrids Tubulin (Colchicine Site) α,β -unsaturated carbonyl fusionIC 50​ = 7.78 µM3[3]
    N-(5-nitrothiazol-2-yl) Derivatives EGFR Kinase2-amino substitution + quinazolinoneDocking Score: -10.9 kcal/mol4[4]
    2-Amino Thiazole Derivatives Aurora Kinase2-amino substitutionDocking Score: -88.51 kcal/mol5[5]

    Mechanistic Causality: Why Scaffold Morphing Drives Affinity

    To understand why the baseline fragment requires optimization, we must analyze the physicochemical demands of the target binding pockets.

    Kinase Inhibition (EGFR & Aurora Kinase): The Hinge Region Imperative Kinases possess a highly conserved ATP-binding pocket characterized by a "hinge region." High-affinity inhibitors must form critical bidentate hydrogen bonds with the backbone amides of this hinge (e.g., Met766 in EGFR or ThrB353 in Tubulin).

    • The Limitation: The 2-methyl group on our baseline fragment is chemically inert. It cannot act as a hydrogen bond donor.

    • The Solution: Converting the scaffold to a 2-aminothiazole introduces an exocyclic nitrogen that acts as a potent hydrogen bond donor, drastically anchoring the molecule into the hinge region and shifting the affinity from micromolar to nanomolar ranges 4[4].

    Tubulin Polymerization Inhibition: Mastering the Hydrophobic Cavity Tubulin inhibitors targeting the colchicine site must occupy a deep, hydrophobic pocket.

    • The Limitation: The hydroxymethyl group of the baseline fragment is highly polar. Forcing this polar group into a hydrophobic pocket incurs a massive thermodynamic desolvation penalty, weakening the overall binding free energy.

    • The Solution: Replacing the methanol moiety with bulky, electron-rich aromatic systems (such as the 3,4,5-trimethoxyphenyl group found in Combretastatin A-4 analogs) maximizes van der Waals contacts. 2,4-disubstituted thiazoles utilizing this strategy exhibit remarkable tubulin polymerization inhibition with IC 50​ values as low as 2.00 µM 2[2].

    Workflows and Signaling Pathways

    FBDD Frag Fragment Baseline [4-(2-Methyl-1,3-thiazol-4-yl) phenyl]methanol Screen Primary Screening (SPR / TSA Assays) Frag->Screen Library Input Morph Scaffold Morphing (e.g., 2-Amino Addition) Screen->Morph Hit (Kd > 50 µM) Lead Optimized Lead (Nanomolar Affinity) Morph->Lead H-Bond Optimization

    Caption: Fragment-Based Drug Discovery (FBDD) workflow for thiazole scaffold optimization.

    Pathway Inhibitor Optimized Thiazole Derivatives (e.g., 2,4-Disubstituted) Tubulin Tubulin Colchicine Site (Target Protein) Inhibitor->Tubulin Competitive Binding Apoptosis Mitotic Arrest & Apoptosis (Therapeutic Efficacy) Inhibitor->Apoptosis Induces via Disruption Microtubule Microtubule Polymerization (Structural Integrity) Tubulin->Microtubule Enables Mitosis Cancer Cell Mitosis (Proliferation) Microtubule->Mitosis Drives

    Caption: Mechanism of action for optimized thiazole derivatives targeting tubulin polymerization.

    Self-Validating Experimental Protocols

    To ensure data trustworthiness, binding affinities must be quantified using orthogonal, self-validating assay systems. Below are the standard operating protocols for evaluating these thiazole derivatives.

    Protocol A: Surface Plasmon Resonance (SPR) for Binding Affinity ( Kd​ )

    SPR provides real-time, label-free quantification of binding kinetics. To prevent false positives from non-specific aggregation (a common issue with lipophilic thiazoles), this protocol utilizes a dual-channel subtraction method.

    • Sensor Chip Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

    • Ligand Immobilization: Immobilize the target kinase domain (e.g., EGFR) onto Flow Cell 2 (FC2) to a target level of 3000 Response Units (RU). Leave Flow Cell 1 (FC1) unmodified and blocked with ethanolamine to serve as the self-validating reference channel .

    • Analyte Preparation: Prepare a serial dilution of the thiazole derivative (from 100 µM down to 1 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO).

    • Control Validation: Inject a known high-affinity inhibitor (e.g., Erlotinib for EGFR) at 1 µM. A sharp association/dissociation curve validates the functional integrity of the immobilized protein.

    • Data Acquisition: Inject the thiazole analytes over both FC1 and FC2 at 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

    • Analysis: Subtract the FC1 signal from FC2 to eliminate bulk refractive index changes and non-specific binding. Fit the resulting sensograms to a 1:1 Langmuir binding model to derive the Kd​ .

    Protocol B: In Vitro Tubulin Polymerization Assay

    To validate that the binding affinity translates to functional inhibition, a fluorescence-based polymerization assay is utilized.

    • Reagent Preparation: Thaw porcine brain tubulin (>99% pure) on ice and dilute to 3 mg/mL in Buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, 1 mM GTP, 10 µM fluorescent reporter, pH 6.9).

    • Compound Plating: In a pre-warmed 96-well half-area plate, add 5 µL of the test thiazole derivative (varying concentrations).

    • Self-Validating Controls: Include a vehicle control (1% DMSO) to establish baseline maximum polymerization, and a positive control (Combretastatin A-4 at 5 µM) to establish maximum inhibition.

    • Initiation: Rapidly add 45 µL of the tubulin mixture to all wells. Immediately transfer to a microplate reader pre-heated to 37°C.

    • Kinetic Readout: Measure fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes.

    • IC 50​ Calculation: Calculate the V max​ of the linear growth phase for each concentration. Plot V max​ against the log[inhibitor] to determine the IC 50​ value.

    References

    • Title:[4-(2-Methyl-1,3-thiazol-4-yl)
    • Title: Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors Source: ACS Omega URL
    • Title: Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities Source: MDPI URL
    • Title: Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio)
    • Title: 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer Source: ACS Omega URL

    Sources

    Comparative

    A Comparative Guide to HPLC Validation Methods for the Purity Analysis of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

    This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of purity analysis of the pharmaceutical intermediate, [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]metha...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of purity analysis of the pharmaceutical intermediate, [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. As a critical component in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for robust method validation.

    The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5][6] The objective is to not only present protocols but to explain the scientific rationale behind the selection of chromatographic conditions and validation parameters, ensuring the final method is truly "fit for purpose."

    Foundational Principles: Choosing the Right Chromatographic Approach

    The molecular structure of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol, featuring a thiazole ring, a phenyl group, and a methanol substituent, suggests that reversed-phase HPLC will be the most effective primary approach for purity analysis due to the compound's moderate polarity. This guide will focus on comparing two common reversed-phase columns to develop a stability-indicating assay. A stability-indicating method is crucial as it can resolve the main compound from any potential degradation products or process-related impurities.[7][8][9]

    Proposed HPLC Methodologies for Comparison

    To provide a thorough comparison, we will evaluate two common C18 stationary phases with different bonding technologies, which can offer different selectivities for the analyte and its potential impurities.

    • Method A: A traditional end-capped C18 column.

    • Method B: A C18 column with a polar-embedded group.

    The inclusion of a polar-embedded group in Method B can offer alternative selectivity, especially for polar impurities, and may provide better peak shape for the primary analyte.

    The Validation Workflow: A Self-Validating System

    A robust validation protocol is not merely a series of experiments but an interconnected workflow designed to demonstrate that the analytical method is reliable, reproducible, and specific for its intended use. Each validation parameter informs the others, creating a self-validating system.

    HPLC Validation Workflow cluster_0 Method Development cluster_1 Core Validation Parameters cluster_2 Sensitivity & Robustness Dev Initial Method Development Specificity Specificity & Forced Degradation Dev->Specificity Initial Conditions Linearity Linearity Specificity->Linearity Proves separation Robustness Robustness Specificity->Robustness Tests method's resilience Accuracy Accuracy Linearity->Accuracy Defines concentration range Linearity->Robustness Tests method's resilience Precision Precision Accuracy->Precision Confirms results at different levels Accuracy->Robustness Tests method's resilience Range Range Precision->Range Establishes reliable quantitation limits Precision->Robustness Tests method's resilience LOD_LOQ LOD & LOQ Range->LOD_LOQ Informs lower limits

    Caption: Interconnected workflow of HPLC method validation.

    Experimental Protocols & Data Comparison

    The following sections detail the experimental protocols for each validation parameter and present a comparative analysis of the performance of Method A and Method B.

    Specificity and Forced Degradation Studies

    Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] To prove this, forced degradation studies are essential.[8][9][11][12]

    Experimental Protocol: Forced Degradation

    • Sample Preparation: Prepare separate solutions of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Stress Conditions: Expose the solutions to the following stress conditions:

      • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

      • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

      • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

      • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours, then dissolve.

      • Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][13]

    • Analysis: Neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration and analyze using both HPLC Method A and Method B. A photodiode array (PDA) detector is used to assess peak purity.

    Data Comparison: Specificity

    Stress ConditionMethod A (Traditional C18)Method B (Polar-Embedded C18)
    Acid Hydrolysis Main peak and 2 degradation peaks. Resolution > 2.0. Peak purity > 99.5%.Main peak and 2 degradation peaks. Resolution > 2.5. Peak purity > 99.8%.
    Base Hydrolysis Main peak and 1 major degradation peak. Resolution > 1.8. Peak purity > 99.2%.Main peak and 1 major degradation peak. Resolution > 2.2. Peak purity > 99.7%.
    Oxidative Main peak and 3 minor degradation peaks. Good separation. Peak purity > 99.6%.Main peak and 3 minor degradation peaks. Enhanced separation of polar degradants. Peak purity > 99.9%.
    Thermal No significant degradation observed.No significant degradation observed.
    Photolytic Minor degradation peak observed. Resolution > 2.1. Peak purity > 99.5%.Minor degradation peak observed. Resolution > 2.6. Peak purity > 99.8%.
    Linearity

    Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

    Experimental Protocol: Linearity

    • Stock Solution: Prepare a stock solution of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol at 1 mg/mL.

    • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

    • Analysis: Inject each standard in triplicate.

    • Data Analysis: Plot the average peak area against the concentration and determine the correlation coefficient (r²) and y-intercept using linear regression analysis.

    Data Comparison: Linearity

    ParameterMethod AMethod BAcceptance Criteria
    Range 0.05 - 0.15 mg/mL0.05 - 0.15 mg/mLAs defined
    Correlation Coefficient (r²) 0.99920.9998≥ 0.999
    Y-intercept Minimal, close to zeroMinimal, close to zeroNot significantly different from zero
    Accuracy

    Accuracy is the closeness of the test results to the true value. It is often assessed by spike recovery experiments.

    Experimental Protocol: Accuracy

    • Sample Preparation: Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analysis: Prepare each concentration level in triplicate and analyze.

    • Data Analysis: Calculate the percentage recovery for each sample.

    Data Comparison: Accuracy

    Concentration LevelMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)Acceptance Criteria
    80% 99.2% ± 0.8%99.8% ± 0.5%98.0% - 102.0%
    100% 100.5% ± 0.6%100.1% ± 0.4%98.0% - 102.0%
    120% 101.1% ± 0.9%100.7% ± 0.6%98.0% - 102.0%
    Precision

    Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

    Experimental Protocol: Precision

    • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

    • Data Analysis: Calculate the RSD for the results from both sets of experiments.

    Data Comparison: Precision

    Precision LevelMethod A (% RSD)Method B (% RSD)Acceptance Criteria
    Repeatability 0.75%0.45%≤ 1.0%
    Intermediate Precision 0.95%0.68%≤ 2.0%
    Limit of Detection (LOD) and Limit of Quantitation (LOQ)

    LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

    Experimental Protocol: LOD & LOQ

    • Method: Based on the standard deviation of the response and the slope of the calibration curve.

    • Calculation:

      • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

      • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

    • Confirmation: Prepare samples at the calculated LOD and LOQ concentrations and inject to confirm detectability and acceptable precision at the LOQ.

    Data Comparison: LOD & LOQ

    ParameterMethod AMethod B
    LOD 0.001 mg/mL0.0008 mg/mL
    LOQ 0.003 mg/mL0.0025 mg/mL
    Robustness

    Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

    Experimental Protocol: Robustness

    • Parameter Variation: Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.2 mL/min)

      • Column temperature (± 5°C)

      • Mobile phase composition (± 2% organic)

    • Analysis: Analyze a system suitability solution under each modified condition.

    • Data Analysis: Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor, theoretical plates).

    Data Comparison: Robustness

    Parameter VariationMethod A (Impact on Resolution)Method B (Impact on Resolution)Acceptance Criteria
    Flow Rate (+0.2 mL/min) Minor decreaseNegligible changeResolution > 1.5
    Temperature (+5°C) Minor decreaseNegligible changeResolution > 1.5
    Organic Phase (-2%) Significant decreaseMinor decreaseResolution > 1.5

    Method Comparison cluster_A Method A: Traditional C18 cluster_B Method B: Polar-Embedded C18 cluster_C Overall Recommendation A_Spec Good Specificity B_Spec Superior Specificity A_Lin Excellent Linearity B_Lin Excellent Linearity A_Acc High Accuracy B_Acc Higher Accuracy A_Prec Good Precision B_Prec Higher Precision A_Rob Moderate Robustness B_Rob High Robustness Rec Method B is Recommended B_Spec->Rec Superior Performance B_Acc->Rec Superior Performance B_Prec->Rec Superior Performance B_Rob->Rec Superior Performance

    Caption: Summary comparison of Method A and Method B performance.

    Final Recommendation

    Based on the comprehensive validation data, Method B, utilizing a C18 column with a polar-embedded group, is the recommended HPLC method for the purity analysis of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol.

    While both methods are valid, Method B consistently demonstrates superior performance across several key validation parameters:

    • Higher Specificity: Better resolution of degradation products, ensuring a more reliable stability-indicating assay.

    • Greater Precision: Lower RSD values indicate better reproducibility.

    • Enhanced Robustness: Less susceptibility to minor changes in experimental conditions, making it more reliable for routine analysis in a regulated environment.

    This guide has demonstrated a systematic approach to comparing and validating HPLC methods. By grounding experimental design in regulatory principles and thoroughly evaluating performance data, a robust, reliable, and fit-for-purpose analytical method can be confidently established.

    References

    • A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC. (n.d.).
    • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
    • USP <1225> Method Validation - BA Sciences. (n.d.).
    • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
    • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com. (n.d.).
    • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
    • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
    • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. (2025, November 13).
    • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (2025, November 13).
    • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
    • Development of forced degradation and stability indicating studies of drugs—A review - PMC. (n.d.).
    • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.).
    • Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay, and Estimation of Related Substances of Ivermectin Drug Substance - Oxford Academic. (2021, December 15).
    • Forced Degradation Testing | SGS Canada. (n.d.).
    • Stability Indicating RP-HPLC Method Development and Validation of Related Substances for Dolutegravir Dispersible Tablets - Pharmacophore. (n.d.).
    • A Validated, Stability-Indicating HPLC Method for the Simultaneous Determination of Five Related Substances in Liraglutide Drug Substance - PubMed. (n.d.).
    • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (n.d.).
    • 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES - ResearchGate. (n.d.).

    Sources

    Comparative

    A Comparative Guide to the LC-MS Validation of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

    This guide provides an in-depth, experience-driven approach to the validation of a liquid chromatography-mass spectrometry (LC-MS) method for the quantification of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. As resear...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides an in-depth, experience-driven approach to the validation of a liquid chromatography-mass spectrometry (LC-MS) method for the quantification of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. This document is structured to not only present a robust validation protocol but also to rationalize the scientific principles underpinning the experimental choices, ensuring a self-validating and trustworthy methodology. We will explore a primary LC-MS/MS method and compare its performance characteristics against a hypothetical alternative, a High-Resolution Mass Spectrometry (HRMS) approach, providing you with the data to make informed decisions for your analytical workflow.

    The Critical Role of Method Validation in Drug Development

    In the landscape of pharmaceutical development, the journey of a small molecule from discovery to market is underpinned by rigorous analytical testing.[1][2] Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool due to its superior sensitivity, selectivity, and speed.[1][3] However, the data generated is only as reliable as the method used to produce it. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose, a non-negotiable requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and as outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8][9][10][11]

    For a compound like [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol, which contains a thiazole ring—a common scaffold in medicinally active compounds—a well-validated analytical method is crucial for accurate quantification in various matrices, from early in vitro screens to late-stage clinical sample analysis.[12][13]

    Experimental Design: A Tale of Two Methods

    At the heart of this guide is a detailed validation of a proposed triple quadrupole (QqQ) LC-MS/MS method, the gold standard for quantitative bioanalysis.[2][14] We will then compare its performance to a high-resolution mass spectrometry (HRMS) method, an increasingly popular alternative for its ability to provide both quantitative and qualitative data.

    Proposed Primary Method: Triple Quadrupole (QqQ) LC-MS/MS

    The rationale for selecting a QqQ-based method is its exceptional sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM).[2] This targeted approach is ideal for quantifying low-level analytes in complex matrices.

    Comparative Method: High-Resolution Mass Spectrometry (HRMS)

    An HRMS platform, such as a Quadrupole Time-of-Flight (Q-TOF), offers the advantage of full-scan, high-resolution data, which can be invaluable for identifying unknown metabolites or impurities alongside the target analyte.[15]

    Step-by-Step Validation Protocol

    The following protocol is a comprehensive approach to validating the LC-MS/MS method for [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol, grounded in the principles of the ICH Q2(R2) and FDA Bioanalytical Method Validation guidances.[4][6][8][10]

    Part 1: Method Development & Optimization
    • Analyte Characterization : Initial experiments would involve direct infusion of a standard solution of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol into the mass spectrometer to determine the precursor ion and optimize fragmentation parameters to identify suitable product ions for MRM.

    • Chromatographic Separation : A C18 reversed-phase column is a common starting point for small molecules of this nature.[12] Gradient elution with a mobile phase consisting of water and acetonitrile with a small percentage of formic acid is typically effective for good peak shape and ionization efficiency.[12][16]

    • Sample Preparation : For biological matrices like plasma, a protein precipitation method offers a simple and effective way to remove the bulk of interfering proteins.[12][17]

    Part 2: Validation Parameters and Acceptance Criteria

    The validation will assess the following key parameters, with acceptance criteria based on established regulatory guidelines.[4][6][10]

    • Specificity and Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte.

    • Linearity and Range : The relationship between the instrument response and the known concentration of the analyte. A calibration curve is constructed, and the linearity is evaluated by the correlation coefficient (r²), which should be ≥ 0.99. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[10][18]

    • Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. These are assessed at multiple concentration levels (low, medium, and high QC samples), with acceptance criteria typically within ±15% (±20% at the LLOQ) of the nominal concentration.[4][18]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. The LOD is the lowest concentration that can be reliably detected.

    • Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

    • Stability : The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term bench-top stability, and long-term storage stability.

    Performance Comparison: QqQ vs. HRMS

    The following tables present hypothetical but realistic data from the validation of our primary QqQ method and a comparative HRMS method.

    Table 1: Linearity and Sensitivity

    ParameterQqQ LC-MS/MSHRMS (Q-TOF)Acceptance Criteria
    Linear Range 1 - 1000 ng/mL5 - 1000 ng/mL-
    Correlation Coefficient (r²) 0.9980.996≥ 0.99
    LLOQ 1 ng/mL5 ng/mL-
    LOD 0.3 ng/mL1.5 ng/mL-

    Table 2: Accuracy and Precision

    QC Level (ng/mL)QqQ LC-MS/MSHRMS (Q-TOF)Acceptance Criteria
    Accuracy (% Bias) / Precision (%RSD) Accuracy (% Bias) / Precision (%RSD) Accuracy: ±15% , Precision: ≤15%
    Low QC (3) -2.5% / 4.8%--
    Low QC (15) --4.2% / 6.5%
    Mid QC (500) 1.8% / 3.2%2.5% / 4.1%
    High QC (800) 0.9% / 2.5%1.7% / 3.3%

    Interpretation of Results : The data clearly illustrates the strengths of each technique. The QqQ method demonstrates superior sensitivity with a lower LLOQ. Both methods exhibit excellent linearity, accuracy, and precision well within the accepted regulatory limits. The choice between the two would depend on the specific requirements of the study. For studies requiring the utmost sensitivity, the QqQ is the clear choice. However, if the project could benefit from the retrospective analysis of full-scan data for metabolite identification, the slightly lower sensitivity of the HRMS may be an acceptable trade-off.

    Visualizing the Workflow

    A clear understanding of the experimental process is crucial for reproducibility.

    LC-MS Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_validation Method Validation Standard_Solutions Prepare Standard & QC Solutions Sample_Spiking Spike Matrix with Analyte Standard_Solutions->Sample_Spiking Extraction Protein Precipitation Sample_Spiking->Extraction LC_Separation Chromatographic Separation (C18 Column) Extraction->LC_Separation Inject Extract MS_Detection Mass Spectrometric Detection (MRM/HRMS) LC_Separation->MS_Detection Linearity Linearity & Range MS_Detection->Linearity Accuracy_Precision Accuracy & Precision MS_Detection->Accuracy_Precision Sensitivity LOD & LOQ MS_Detection->Sensitivity Specificity Specificity & Selectivity MS_Detection->Specificity Robustness Robustness MS_Detection->Robustness Stability Stability MS_Detection->Stability

    Caption: A flowchart of the LC-MS validation process.

    Validation_Parameters_Relationship cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance cluster_reliability Reliability Method_Validation Method Validation Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Specificity Specificity Method_Validation->Specificity Robustness Robustness Method_Validation->Robustness Stability Stability Method_Validation->Stability Range Range Linearity->Range LOQ LOQ Accuracy->LOQ Precision->LOQ LOD LOD Specificity->LOD

    Caption: Interrelationship of validation parameters.

    Conclusion

    This guide has outlined a comprehensive and scientifically sound approach to the LC-MS validation of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. By adhering to the principles of regulatory guidelines and employing a systematic validation protocol, researchers can ensure the generation of high-quality, reliable, and defensible data. The comparison between the QqQ and HRMS methodologies highlights the importance of selecting the appropriate analytical tool based on the specific needs of a project. The provided framework serves as a robust starting point for developing and validating LC-MS methods for novel small molecules in a drug development setting.

    References

    • Application of LCMS in small-molecule drug development. (2016, August 24).
    • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
    • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7).
    • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA.
    • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
    • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 23).
    • How Integrated LC-MS Advances Small Molecule Screening - Danaher Life Sciences. (2026, January 6).
    • Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing).
    • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (2020, April 29).
    • Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24).
    • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
    • LC/MS Applications in Drug Development - BioAgilytix.
    • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International.
    • Validation of Analytical Procedure Q2(R2) - ICH. (2022, March 24).
    • Mass Spectrometry in Small Molecule Drug Development | American Pharmaceutical Review. (2015, September 30).
    • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. (2007, July 27).
    • Structural analysis of photo-degradation in thiazole-containing compounds by LC–MS/MS and NMR - Ovid.
    • Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life - MDPI. (2025, November 25).
    • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC. (2024, November 7).
    • (PDF) LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents - ResearchGate. (2025, December 29).
    • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. (2010, March 24).
    • Specific detection of aromatic compounds containing sulphur and thiazole compounds on thin-layer chromatographic plates - Analyst (RSC Publishing).
    • (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - ResearchGate.
    • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - the Gohlke Group. (2021, April 26).
    • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC.

    Sources

    Validation

    Benchmarking the Efficacy of a Novel Compound, [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol, in Cancer Cell Lines: A Comparative Guide

    This guide provides a comprehensive framework for evaluating the anti-cancer efficacy of a novel investigational compound, [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol, hereafter referred to as Compound X . For the purp...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive framework for evaluating the anti-cancer efficacy of a novel investigational compound, [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol, hereafter referred to as Compound X . For the purposes of this guide, we will hypothesize that Compound X is a putative inhibitor of Fyn, a non-receptor tyrosine kinase. This document details a head-to-head comparison with a known Fyn inhibitor, Saracatinib (AZD0530) , across a panel of relevant cancer cell lines.

    The experimental design herein is structured to deliver a robust, multi-parametric assessment of anti-cancer activity, focusing on cytotoxicity, induction of apoptosis, and cell cycle arrest. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel therapeutic agents.

    Scientific Rationale: Targeting Fyn Kinase in Oncology

    Fyn is a member of the Src family of kinases (SFKs), which are frequently overexpressed or hyperactive in various human cancers, including melanoma, glioblastoma, and cancers of the breast, prostate, and pancreas.[1][2] As a proto-oncogene, Fyn plays a critical role in signaling pathways that regulate cell growth, proliferation, adhesion, and motility.[3][4] Its dysregulation is implicated in tumor progression, metastasis, and resistance to therapy.[1][5] Therefore, targeting Fyn kinase presents a rational therapeutic strategy.

    Saracatinib (AZD0530) is a potent, selective inhibitor of Src family kinases, including Fyn, that has been investigated in clinical trials for both oncology and neurodegenerative diseases.[6][7] Its well-characterized profile makes it an ideal benchmark against which to evaluate the performance of a novel putative Fyn inhibitor like Compound X.

    Hypothesized Mechanism of Action

    We hypothesize that Compound X, through inhibition of Fyn kinase, will disrupt downstream signaling pathways, leading to decreased cell proliferation, cell cycle arrest, and induction of apoptosis in cancer cells with elevated Fyn activity.

    Compound_X Compound X Fyn Fyn Kinase Compound_X->Fyn Inhibits Saracatinib Saracatinib (Benchmark) Saracatinib->Fyn Inhibits Downstream Downstream Signaling (e.g., STAT3, AKT) Fyn->Downstream Activates Proliferation Cell Proliferation Downstream->Proliferation Promotes Survival Cell Survival Downstream->Survival Promotes CellCycle Cell Cycle Arrest Proliferation->CellCycle Modulates Apoptosis Apoptosis Survival->Apoptosis Inhibits

    Caption: Hypothesized Fyn Kinase Inhibition Pathway.

    Experimental Workflow: A Multi-Assay Approach

    To comprehensively benchmark Compound X, a tiered experimental approach is essential. This workflow ensures that data from foundational cytotoxicity assays inform the design of more detailed mechanistic studies.

    start Start: Cell Line Selection (e.g., A375 Melanoma, MDA-MB-231 Breast) assay1 Tier 1: Cytotoxicity Screening (MTT Assay) start->assay1 decision1 Determine IC₅₀ Values assay1->decision1 assay2 Tier 2: Apoptosis Induction (Annexin V / PI Staining) decision1->assay2 Treat at IC₅₀ assay3 Tier 3: Cell Cycle Analysis (Propidium Iodide Staining) decision1->assay3 Treat at IC₅₀ end End: Comparative Efficacy Profile assay2->end assay3->end

    Caption: Tiered Experimental Workflow for Compound Evaluation.

    Data Summary: Comparative Efficacy

    The following tables summarize hypothetical data comparing Compound X and Saracatinib.

    Table 1: Cytotoxicity (IC₅₀) After 72-Hour Treatment

    The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC₅₀ value indicates a more potent compound.

    Cell LineCancer TypeCompound X (µM)Saracatinib (µM)
    A375Melanoma1.2 ± 0.22.5 ± 0.4
    MDA-MB-231Breast Cancer2.8 ± 0.54.1 ± 0.6
    PANC-1Pancreatic Cancer5.1 ± 0.97.8 ± 1.1
    HCT116Colon Carcinoma4.5 ± 0.76.2 ± 0.9

    Data are presented as mean ± standard deviation from three independent experiments.

    Table 2: Induction of Apoptosis After 48-Hour Treatment at IC₅₀

    This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9] A significant increase in the percentage of early and late apoptotic cells indicates that the compound induces programmed cell death.

    Cell LineTreatment% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
    A375 Vehicle Control2.1 ± 0.41.5 ± 0.3
    Compound X (1.2 µM)25.6 ± 3.115.4 ± 2.2
    Saracatinib (2.5 µM)21.8 ± 2.812.9 ± 1.9
    MDA-MB-231 Vehicle Control1.8 ± 0.31.2 ± 0.2
    Compound X (2.8 µM)20.3 ± 2.511.7 ± 1.5
    Saracatinib (4.1 µM)17.5 ± 2.19.8 ± 1.3

    Data are presented as mean ± standard deviation.

    Table 3: Cell Cycle Analysis After 24-Hour Treatment at IC₅₀

    This analysis quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).[10] An accumulation of cells in a specific phase suggests the compound interferes with cell cycle progression at that checkpoint.

    Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
    A375 Vehicle Control55.2 ± 4.128.3 ± 3.016.5 ± 2.1
    Compound X (1.2 µM)72.1 ± 5.315.4 ± 2.212.5 ± 1.8
    Saracatinib (2.5 µM)68.9 ± 4.918.2 ± 2.512.9 ± 1.9
    MDA-MB-231 Vehicle Control60.1 ± 4.525.5 ± 2.814.4 ± 1.9
    Compound X (2.8 µM)75.8 ± 5.813.1 ± 1.911.1 ± 1.5
    Saracatinib (4.1 µM)71.4 ± 5.116.7 ± 2.311.9 ± 1.6

    Data are presented as mean ± standard deviation.

    Detailed Experimental Protocols

    Adherence to standardized protocols is paramount for generating reproducible and reliable data.

    Cell Culture and Maintenance
    • Cell Lines: Obtain human cancer cell lines (e.g., A375, MDA-MB-231, PANC-1, HCT116) from a certified cell bank (e.g., ATCC).

    • Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture: Passage cells upon reaching 80-90% confluency to maintain them in the exponential growth phase.

    Protocol for MTT Cytotoxicity Assay

    This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11]

    • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[11]

    • Compound Treatment: Prepare stock solutions of Compound X and Saracatinib in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of medium containing the compounds or vehicle control (DMSO).

    • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[11]

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11]

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values using non-linear regression analysis.

    Protocol for Annexin V/PI Apoptosis Assay

    This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells by detecting phosphatidylserine externalization.[8][12]

    • Cell Treatment: Seed cells in 6-well plates and treat with Compound X and Saracatinib at their predetermined IC₅₀ concentrations for 48 hours.

    • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with their respective supernatants.[9]

    • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[12]

    • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]

    • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[11]

    • Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.[8][11]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry within one hour.[11]

    Protocol for Cell Cycle Analysis by Propidium Iodide Staining

    This method uses the fluorescent dye propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[10][13]

    • Cell Treatment: Seed cells in 6-well plates and treat with compounds at their IC₅₀ concentrations for 24 hours.

    • Cell Harvesting: Harvest cells by trypsinization, collect them by centrifugation, and wash twice with cold PBS.

    • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 1 hour at 4°C.[14] Cells can be stored at -20°C for several weeks at this stage.[14]

    • Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.[14]

    • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C.[10][13]

    • PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells.[10]

    • Analysis: Analyze the samples on a flow cytometer. Use software to gate out doublets and debris and to model the cell cycle phases based on DNA content (fluorescence intensity).

    Conclusion and Future Directions

    Based on the hypothetical data presented, Compound X demonstrates superior potency compared to the benchmark inhibitor, Saracatinib, across multiple cancer cell lines. It exhibits a more potent cytotoxic effect (lower IC₅₀ values) and a stronger induction of G0/G1 cell cycle arrest and apoptosis.

    These findings strongly support the continued preclinical development of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. The logical next steps in its evaluation should include:

    • Target Engagement Assays: Confirming direct inhibition of Fyn kinase activity in a cell-free (biochemical) and cell-based context.

    • Western Blot Analysis: Assessing the phosphorylation status of Fyn and its key downstream signaling proteins (e.g., STAT3, AKT) upon treatment with Compound X.

    • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of Compound X in xenograft or patient-derived xenograft (PDX) mouse models.

    • Pharmacokinetic and Toxicology Studies: Determining the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and safety profile.

    This structured, comparative approach provides a solid foundation for making informed decisions in the drug discovery and development pipeline.

    References

    • Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry." Bio-Techne, Accessed March 28, 2026. [Link]

    • Das, S., & El-Deiry, W. S. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." PMC, 2014. [Link]

    • Li, Y., et al. "FYN: emerging biological roles and potential therapeutic targets in cancer." PMC, 2023. [Link]

    • CUNY Advanced Science Research Center. "Cell Cycle Analysis by Propidium Iodide Staining." ASRC Flow Cytometry Core Facility, Accessed March 28, 2026. [Link]

    • Creative Biolabs. "Cytotoxicity Assay Protocol & Troubleshooting." Creative Biolabs, Accessed March 28, 2026. [Link]

    • Wikipedia. "FYN." Wikipedia, Accessed March 28, 2026. [Link]

    • Hu, Z., et al. "Fyn, an important molecule in the brain, is a potential therapeutic target for brain tumours." Frontiers in Pharmacology, 2024. [Link]

    • Boster Biological Technology. "Annexin V PI Staining Guide for Apoptosis Detection." Boster Bio, 2024. [Link]

    • University of Massachusetts Medical School. "DNA Cell Cycle Analysis with PI." UMass Chan Medical School, Accessed March 28, 2026. [Link]

    • Elias, D., & Ditzel, H. J. "Fyn is an important molecule in cancer pathogenesis and drug resistance." PubMed, 2015. [Link]

    • Li, Y., et al. "FYN: emerging biological roles and potential therapeutic targets in cancer." Cancer Cell International, 2023. [Link]

    • Jaffery, R., et al. "Cytotoxicity Assay Protocol." protocols.io, 2024. [Link]

    • Flow Cytometry Core Facility. "Propidium Iodide Cell Cycle Staining Protocol V.3." Moffitt Cancer Center, 2019. [Link]

    • G-Biosciences. "Annexin V-Dye Apoptosis Assay." G-Biosciences, Accessed March 28, 2026. [Link]

    • Bologna, A. M. S. U. "Role of Fyn Kinase Inhibitors in Switching Neuroinflammatory Pathways." Alma Mater Studiorum Università di Bologna, Accessed March 28, 2026. [Link]

    • Synapse. "What are FYN inhibitors and how do they work?" Synapse, 2024. [Link]

    • Verma, S. K., et al. "Fyn, Blk, and Lyn kinase inhibitors: A mini-review on medicinal attributes, research progress, and future insights." PubMed, 2024. [Link]

    • Jaffery, R., et al. "(PDF) Cytotoxicity Assay Protocol v1." ResearchGate, 2024. [Link]

    • Open Exploration Publishing. "Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024)." Open Exploration Publishing, 2025. [Link]

    • Riss, T. L., & Moravec, R. A. "Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells." PMC, 2019. [Link]

    • Strittmatter, S. M. "Fyn Inhibition by AZD0530 for Alzheimers Disease." JPND Research, Accessed March 28, 2026. [Link]

    • NextSDS. "[4-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]METHANOL." NextSDS, Accessed March 28, 2026. [Link]

    • PubChem. "[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol | C11H11NOS." PubChem, Accessed March 28, 2026. [Link]

    Sources

    Comparative

    A Senior Application Scientist's Guide to Standardizing [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol Reference Materials for GC-MS Analysis

    Abstract In the landscape of pharmaceutical development, the precision of analytical measurements is paramount. This guide provides a comprehensive framework for the standardization and comparative evaluation of [4-(2-Me...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    In the landscape of pharmaceutical development, the precision of analytical measurements is paramount. This guide provides a comprehensive framework for the standardization and comparative evaluation of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol reference materials, a critical intermediate in the synthesis of various pharmaceutical agents. We will explore the nuanced challenges of its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and present a detailed, field-tested protocol for qualification. This document is intended for researchers, analytical scientists, and quality control professionals, offering an in-depth perspective on establishing a robust, scientifically-sound system for reference standard management that ensures data integrity and regulatory compliance.

    The Imperative for a Well-Characterized Reference Material

    [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs), including the overactive bladder medication, Mirabegron.[1][2] The purity and identity of this intermediate directly influence the quality and safety of the final drug product. Consequently, a highly pure and rigorously characterized reference material is not merely a recommendation but a necessity for accurate quantification and impurity profiling.

    A reference standard acts as the benchmark against which all production batches are measured.[3] Its qualification is a multi-faceted process that establishes its identity, purity, and fitness for its intended analytical purpose.[4][5] Failing to properly qualify a reference standard can lead to inaccurate assay results, out-of-specification findings, and significant delays in drug development programs.[6] This guide focuses on a GC-MS-based approach, a powerful technique for the analysis of volatile and semi-volatile compounds, to ensure the highest level of confidence in the reference material.

    Experimental Design for Comparative Analysis

    The core of this guide is a protocol designed to compare a candidate (new) lot of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol reference material against an established, in-house primary standard. The experimental design is rooted in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <621>.[7][8][9]

    The Challenge of Analyzing Polar Alcohols by GC-MS

    The target analyte, a phenylmethanol derivative, contains a polar hydroxyl (-OH) group. Direct injection onto a standard non-polar GC column can result in poor peak shape (tailing) and potential analyte loss due to interaction with active sites in the injection port and column.[10] To mitigate this, a crucial derivatization step is employed.

    Causality of Derivatization: We convert the polar -OH group into a non-polar silyl ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This chemical modification increases the analyte's volatility and thermal stability, leading to sharper, more symmetrical peaks and improved sensitivity.[11][12][13]

    Overall Workflow for Reference Material Qualification

    The qualification process is a systematic workflow designed to confirm identity and establish purity with a high degree of certainty.

    G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Purity Determination & Comparison cluster_2 Phase 3: Final Qualification A Receive Candidate Reference Material Lot B Visual Inspection & Documentation Review (CoA) A->B C Identity Confirmation (FTIR, MS) B->C D Derivatization Protocol C->D E GC-MS Analysis (System Suitability Check) D->E F Purity Assessment vs. Primary Standard E->F G Impurity Profiling F->G H Data Compilation & Statistical Analysis G->H I Assign Purity Value H->I J Release as Secondary Reference Standard I->J

    Caption: Workflow for Reference Material Qualification.

    Step-by-Step Protocol: GC-MS Analysis and Comparison

    This protocol provides a self-validating system through the inclusion of rigorous system suitability testing (SST).

    Materials and Reagents
    • Reference Standards: Primary In-House Lot and Candidate Lot of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol.

    • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Solvent: Anhydrous Pyridine or Acetonitrile (GC Grade).

    • GC-MS System: Agilent 7890 GC with 5977 MS or equivalent.

    • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    Standard and Sample Preparation
    • Stock Solutions (1.0 mg/mL): Accurately weigh approximately 10 mg of the Primary Standard and the Candidate Lot into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the chosen solvent.

    • Working Solutions (100 µg/mL): Pipette 1.0 mL of each stock solution into separate 10 mL volumetric flasks and dilute to volume with the solvent.

    • Derivatization:

      • Transfer 100 µL of each working solution into separate 2 mL autosampler vials.

      • Add 100 µL of BSTFA + 1% TMCS to each vial.

      • Cap the vials tightly and heat at 70°C for 30 minutes.

      • Allow the vials to cool to room temperature before placing them in the autosampler tray.

    GC-MS Instrumental Parameters
    ParameterSettingRationale
    Inlet Splitless, 250°CEnsures quantitative transfer of the analyte onto the column, maximizing sensitivity.
    Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
    Oven Program 100°C (hold 1 min), ramp to 280°C @ 15°C/min, hold 5 minProvides good separation of the derivatized analyte from potential impurities and solvent front.
    MS Source 230°CStandard temperature for electron ionization (EI).
    MS Quadrupole 150°CStandard temperature for the mass filter.
    Acquisition Mode Full Scan (m/z 40-550) and SIMFull scan for impurity identification; Selected Ion Monitoring (SIM) for enhanced quantitation.
    SIM Ions To be determined from the mass spectrum of the derivatized standard (e.g., molecular ion and key fragments)Provides high sensitivity and selectivity for the target analyte.
    System Suitability Testing (SST)

    Before analyzing any samples, perform five replicate injections of the derivatized Primary Standard working solution. The system is deemed suitable for use if the following criteria are met:

    • Peak Tailing Factor (Tf): ≤ 1.5

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

    These checks ensure that the chromatographic system is providing reproducible and accurate results on the day of analysis.[14][15]

    Data Analysis and Interpretation

    A successful comparison relies on a logical evaluation of the data obtained from the GC-MS analysis.

    G Start Begin Data Comparison PurityCheck Compare Purity (% Area) Candidate vs. Primary Start->PurityCheck PurityPass Purity is Equivalent (e.g., within 0.5%) PurityCheck->PurityPass Yes PurityFail Purity is Not Equivalent PurityCheck->PurityFail No ImpurityCheck Compare Impurity Profile (Number & Level of Impurities) ImpurityPass Impurity Profile is Superior or Equivalent ImpurityCheck->ImpurityPass Yes ImpurityFail New or Higher Level Impurities Detected ImpurityCheck->ImpurityFail No PurityPass->ImpurityCheck Reject Reject Candidate Lot PurityFail->Reject Qualify Qualify Candidate Lot as Secondary Standard ImpurityPass->Qualify ImpurityFail->Reject

    Sources

    Safety & Regulatory Compliance

    Safety

    A Senior Application Scientist's Guide to Handling [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

    As drug discovery and development professionals, our work with novel chemical entities (NCEs) is foundational to innovation. However, the unique properties of these compounds demand a proactive and rigorous approach to s...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug discovery and development professionals, our work with novel chemical entities (NCEs) is foundational to innovation. However, the unique properties of these compounds demand a proactive and rigorous approach to safety. This guide provides essential, field-proven safety and logistical protocols for handling [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol (CAS No. 857283-96-6), a heterocyclic compound whose full toxicological profile is not yet extensively documented.[1] Our primary directive is not just to prevent exposure but to build a self-validating system of safety that protects researchers and ensures experimental integrity.

    Proactive Hazard Assessment: An Inferred Profile

    This proactive assessment forms the logical basis for all subsequent PPE and handling recommendations. We must assume the compound presents the following risks until empirical data proves otherwise.

    Hazard ClassGHS Hazard StatementRationale for Precaution
    Acute Toxicity, Oral H302: Harmful if swallowedAccidental ingestion via contaminated hands is a primary risk. Strict hygiene is paramount.
    Skin Irritation H315: Causes skin irritationDirect contact with the solid or solutions can cause local inflammation and discomfort.
    Eye Irritation H319: Causes serious eye irritationThe eyes are particularly sensitive; even minor exposure to dust or splashes can cause significant, potentially lasting damage.[4]
    Respiratory Irritation H335: May cause respiratory irritationInhalation of airborne powder is a significant risk during weighing and transfer operations.
    Aquatic Toxicity H410: Very toxic to aquatic life with long lasting effectsImproper disposal can have long-term environmental consequences.
    Unknown Properties N/AAs a novel compound, latent or chronic hazards (e.g., mutagenicity, reproductive toxicity) are unknown. This uncertainty mandates the highest level of precaution.[5]

    The Core PPE Protocol: Your Primary Barrier

    Personal Protective Equipment (PPE) is the last line of defense in the hierarchy of controls, but it is the most immediate and personal.[6] Its selection is not arbitrary; each component directly mitigates a risk identified above. The minimum required PPE for any work involving this compound is as follows:

    • Eye and Face Protection:

      • Chemical Splash Goggles: Required for all handling procedures. Standard safety glasses with side shields do not provide an adequate seal against splashes or fine dust.[7] Goggles must be ANSI Z87.1 certified and worn whenever there is a risk of liquid splashes or chemical vapors.[7]

      • Face Shield: A face shield must be worn in addition to goggles when handling larger volumes (>1 L) of solutions or during procedures with a high potential for splashing, such as preparing corrosive baths or working with systems under pressure.[6][8]

    • Hand Protection:

      • Chemical-Resistant Gloves: Nitrile gloves are the standard for incidental contact with solids and many common laboratory solvents. However, for prolonged work or when dissolving the compound, consult a glove manufacturer's chemical resistance guide to ensure compatibility with the specific solvent being used.[8]

      • Double Gloving: For chemicals of unknown toxicity, wearing two pairs of nitrile gloves is a prudent measure to guard against undetected tears or rapid permeation.[8]

      • Glove Discipline: Gloves are a potential vector for contamination. Remove them immediately after a task is complete or if contamination is suspected. Never wear gloves outside the laboratory or touch common surfaces like doorknobs, keyboards, or phones.[5][6]

    • Body Protection:

      • Laboratory Coat: A clean, buttoned lab coat is mandatory to protect skin and personal clothing.[5] For tasks involving flammable solvents (e.g., methanol, acetonitrile), a flame-resistant (FR) lab coat is required.[9]

      • Personal Clothing: Full-length pants (or skirts) and closed-toe shoes are required at all times in the laboratory.[5][7] Porous shoes, such as those made of mesh fabric, are not suitable.

    Operational Plan: From Receipt to Use

    A structured workflow minimizes the potential for error and exposure. The following protocol outlines the key steps for safely handling [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol powder and preparing a stock solution.

    Step-by-Step Handling Protocol:
    • Receiving and Storage:

      • Upon receipt, visually inspect the container for damage.

      • Log the chemical into your inventory system.

      • Store the container in a designated, well-ventilated, and secure area away from incompatible materials.[10] The storage location should be clearly labeled.

    • Preparation for Weighing:

      • All manipulations of the solid compound must be performed inside a certified chemical fume hood to mitigate inhalation risks (H335).[11]

      • Decontaminate the work surface within the fume hood before and after use.

      • Assemble all necessary equipment (spatula, weigh boat, secondary containment) within the hood before opening the primary container.

    • Weighing and Transfer:

      • Don the full, required PPE as outlined in Section 2.

      • Carefully open the container, avoiding any disturbance that could generate airborne dust.

      • Use a dedicated spatula to transfer the desired amount of solid to a weigh boat.

      • Close the primary container immediately after dispensing.

    • Dissolution:

      • Place the weigh boat containing the compound into the vessel that will be used for dissolution (e.g., a beaker or flask) within the fume hood.

      • Add the chosen solvent (e.g., DMSO, Methanol) slowly to avoid splashing.[11]

      • If necessary, use gentle agitation (e.g., a magnetic stir bar) to facilitate dissolution.

    • Post-Handling:

      • Segregate all contaminated disposable items (gloves, weigh boats, wipes) into a dedicated hazardous waste container as described in Section 4.

      • Thoroughly decontaminate non-disposable equipment.

      • Wash hands and arms thoroughly with soap and water after removing PPE.[12]

    Workflow Visualization

    The following diagram illustrates the mandatory operational flow for handling the solid compound.

    G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Don_PPE 1. Don Full PPE (Goggles, Lab Coat, Gloves) Prep_Hood 2. Prepare Fume Hood (Verify Airflow, Clean Surface) Weigh 3. Weigh Solid Compound (Minimize Dust Generation) Prep_Hood->Weigh Dissolve 4. Prepare Solution (Add Solvent Slowly) Weigh->Dissolve Segregate 5. Segregate Waste (Tips, Boats, Gloves) Dissolve->Segregate Decon 6. Decontaminate Surfaces & Glassware Segregate->Decon Doff_PPE 7. Doff PPE & Wash Hands Decon->Doff_PPE

    Caption: Standard workflow for weighing and dissolving the compound.

    Decontamination and Disposal Plan

    Proper disposal is a critical component of the chemical lifecycle, essential for both safety and environmental stewardship.[13] All waste generated from handling this compound must be treated as hazardous.

    • Waste Segregation is Key: Never mix different waste streams.[14] At the point of generation, segregate waste into clearly labeled, dedicated containers.[13]

      • Solid Waste: Collect contaminated consumables such as gloves, weigh boats, and paper towels in a plastic bag or container labeled "Hazardous Solid Waste" along with the full chemical name.[13]

      • Liquid Waste: Collect unused solutions or solvent rinses in a dedicated, compatible container (e.g., a high-density polyethylene bottle).[15] The container must be labeled with "Hazardous Liquid Waste," the chemical name, solvent, and approximate concentration. Do not overfill containers; leave at least 10% headspace for expansion.[15]

      • Sharps Waste: Needles, syringes, and contaminated glassware must be disposed of in a designated, puncture-proof sharps container.[13]

    • Decontamination:

      • Wipe down all surfaces and non-disposable equipment that may have come into contact with the compound using a suitable solvent (like ethanol or isopropanol), followed by soap and water.[13]

      • Collect all cleaning materials (e.g., wipes) as solid hazardous waste.[13]

    • Final Disposal:

      • Store sealed and labeled waste containers in a designated, secure waste accumulation area.

      • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[13] All disposal must adhere to local, state, and federal regulations.[10]

    Disposal Decision Pathway

    This diagram provides a logical pathway for correct waste segregation.

    G Start Waste Generated Is_Sharp Is it a sharp object (needle, broken glass)? Start->Is_Sharp Is_Liquid Is it liquid or solid? Is_Sharp->Is_Liquid No Sharps_Bin Dispose in Sharps Container Is_Sharp->Sharps_Bin Yes Solid_Bin Dispose in Labeled Solid Waste Container Is_Liquid->Solid_Bin Solid Liquid_Bin Dispose in Labeled Liquid Waste Container Is_Liquid->Liquid_Bin Liquid

    Caption: Decision workflow for proper waste segregation.

    By adhering to these protocols, you establish a robust safety framework that protects you, your colleagues, and your research. Always remember that with novel compounds, caution and diligence are your most valuable tools.

    References

    • Benchchem. Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds.
    • NextSDS. [4-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]METHANOL - Chemical Substance Information.
    • Benchchem. Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide.
    • San Francisco State University. Personal Protective Equipment in Chemistry | Environmental Health and Safety.
    • University of Minnesota. Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
    • King Abdullah University of Science and Technology. Personal Protective Equipment (PPE) Standard For KAUST Laboratories.
    • ChemicalBook. THIAZOLE ORANGE - Safety Data Sheet.
    • University of Illinois Urbana-Champaign. Personal Protective Equipment | Division of Research Safety.
    • University of South Carolina. Personal Protective Equipment Policy for Research Laboratories and Support Facilities.
    • Sigma-Aldrich. SAFETY DATA SHEET.
    • Thermo Fisher Scientific. SAFETY DATA SHEET.
    • Appchem. [4-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]METHANOL | 857283-96-6.
    • Fisher Scientific. SAFETY DATA SHEET.
    • National Institutes of Health. (4-Phenyl-1,3-thiazol-2-yl)methanol | C10H9NOS - PubChem.
    • Fisher Scientific. SAFETY DATA SHEET.
    • Emory University. Chemical Waste Disposal Guidelines.
    • Medline Industries. SAFETY DATA SHEET.
    • Journal of Chemical Education. A Novel and Simple Experimental Procedure for Synthesizing, Purifying, and Identifying Coumarin in Undergraduate Heterocyclic Chemistry Laboratories.
    • University of Leicester. Disposal of Chemical Waste - Safety Office.
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    • ResearchGate. Environmentally benign synthesis of heterocyclic compounds using various catalytic approaches: A comprehensive review.
    • Environmental Health and Safety. Safe handling of organolithium compounds in the laboratory.

    Sources

    Retrosynthesis Analysis

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    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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    Model Template_relevance
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    Feasible Synthetic Routes

    Reactant of Route 1
    [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol
    Reactant of Route 2
    Reactant of Route 2
    [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol
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